molecular formula C25H33NO4 B15552925 N-Acetyl Norgestimate-d6

N-Acetyl Norgestimate-d6

Cat. No.: B15552925
M. Wt: 417.6 g/mol
InChI Key: JWLHCJCKDYVRNJ-SPCVQPNWSA-N
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Description

N-Acetyl Norgestimate-d6 is a useful research compound. Its molecular formula is C25H33NO4 and its molecular weight is 417.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[(8R,9S,10R,13S,14S,17R)-3-acetyloxyimino-2,2,4,6,6,10-hexadeuterio-13-ethyl-17-ethynyl-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33NO4/c1-5-24-13-11-21-20-10-8-19(26-30-17(4)28)15-18(20)7-9-22(21)23(24)12-14-25(24,6-2)29-16(3)27/h2,15,20-23H,5,7-14H2,1,3-4H3/t20-,21+,22+,23-,24-,25-/m0/s1/i7D2,8D2,15D,20D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWLHCJCKDYVRNJ-SPCVQPNWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC12CCC3C(C1CCC2(C#C)OC(=O)C)CCC4=CC(=NOC(=O)C)CCC34
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C2[C@](CC(C1=NOC(=O)C)([2H])[2H])([C@H]3CC[C@]4([C@H]([C@@H]3CC2([2H])[2H])CC[C@]4(C#C)OC(=O)C)CC)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

N-Acetyl Norgestimate-d6: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties, structure, and analytical applications of N-Acetyl Norgestimate-d6. This deuterated analog of an N-acetylated norgestimate derivative serves as a critical internal standard for the quantitative analysis of norgestimate and its metabolites in complex biological matrices.

Core Chemical Properties and Structure

This compound is a stable isotope-labeled synthetic steroid. The deuterium labeling provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based assays, ensuring high accuracy and precision in quantification.[1]

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource(s)
Chemical Name [(3E,8R,9S,10R,13S,14S,17R)-3-acetyloxyimino-2,2,4,6,6,10-hexadeuterio-13-ethyl-17-ethynyl-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate[]
CAS Number 1263195-02-3[]
Molecular Formula C₂₅H₂₇D₆NO₄[]
Molecular Weight 417.58 g/mol []
Appearance Light Yellow or White Solid[]
Purity >98% (>98% atom D)[]
Solubility Soluble in Chloroform, Ethyl Acetate, Methanol[]
Synonyms N-Acetyl Norgestimate D6; Norgestimate-3-acetate-2,2,4,6,6,10-D6; Norgestimate-N-acetate-d6[]

The structure of this compound is characterized by a steroid backbone with an acetylated oxime group at the C3 position and an acetylated hydroxyl group at the C17 position. The six deuterium atoms are strategically placed on the steroid's A-ring.

Presumed Synthesis

While specific synthetic protocols for this compound are not publicly detailed, its synthesis can be inferred from the general synthesis of steroidal oximes and related compounds.[3][4] The synthesis would likely involve the following key steps:

  • Deuterium Labeling: Introduction of deuterium atoms onto the steroid A-ring of a suitable precursor.

  • Oximation: Reaction of the C3-keto group of the deuterated steroid precursor with hydroxylamine to form the oxime.[3]

  • Acetylation: Acetylation of the C3-oxime and the C17-hydroxyl groups to yield the final this compound product.

Presumed Synthetic Workflow for this compound A Deuterated Steroid Precursor (with C3-ketone) C Deuterated Steroidal Oxime A->C Oximation B Hydroxylamine (NH2OH) E This compound C->E Acetylation D Acetic Anhydride or Acetyl Chloride

Caption: Presumed synthetic pathway for this compound.

Analytical Applications and Experimental Protocols

This compound is primarily utilized as an internal standard in bioanalytical methods for the quantification of norgestimate and its metabolites. A highly relevant experimental protocol is the UPLC-MS/MS method for the determination of 17-desacetyl norgestimate (a key metabolite of norgestimate) in human plasma, which employs 17-desacetyl norgestimate-d6 as an internal standard.[5] The methodology described is readily adaptable for assays involving this compound.

Experimental Protocol: Quantification of Norgestimate Metabolites using a Deuterated Internal Standard [5]

1. Sample Preparation (Solid-Phase Extraction)

  • To 0.5 mL of human plasma, add 50 µL of the internal standard working solution (e.g., this compound in methanol).

  • Add 0.5 mL of 1% formic acid and vortex.

  • Load the mixture onto an Oasis HLB extraction cartridge preconditioned with 1.0 mL of methanol and 1.0 mL of water.

  • Wash the cartridge with 1.0 mL of water followed by 1.0 mL of 20% acetonitrile in water.

  • Elute the analyte and internal standard with 1.0 mL of methanol.

2. Chromatographic Conditions (UPLC)

  • Column: Zorbax Eclipse XDB-C18 (150 mm × 4.6 mm, 5 µm)

  • Mobile Phase:

    • A: Acetonitrile

    • B: 0.1% Formic acid in water

  • Flow Rate: 0.75 mL/min

  • Gradient: A time-solvent composition gradient is employed, starting at 50% A.[5]

  • Injection Volume: 10 µL

3. Mass Spectrometric Conditions (MS/MS)

  • Ionization Mode: Electrospray Ionization (ESI) Positive

  • Detection: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: The specific precursor-to-product ion transitions for N-Acetyl Norgestimate and this compound would need to be optimized. For the related compound, 17-desacetyl norgestimate, the transition was m/z 328.4 → 124.1, and for its d6-internal standard, it was m/z 334.3 → 91.1.[5]

Analytical Workflow for Quantification A Plasma Sample Spiked with this compound B Solid-Phase Extraction A->B C Eluted Sample B->C D UPLC Separation C->D E MS/MS Detection (MRM) D->E F Quantification E->F

Caption: General analytical workflow for norgestimate metabolite quantification.

Biological Context: Mechanism of Action of Norgestimate

This compound serves as a tool to study the pharmacokinetics of norgestimate. Norgestimate is a progestin, a synthetic progestogen, used in oral contraceptives.[6] Its primary mechanism of action involves the suppression of ovulation through its effects on the hypothalamic-pituitary-ovarian axis.[7]

Norgestimate and its active metabolites act as agonists for the progesterone receptor. This leads to a negative feedback on the hypothalamus and pituitary gland, reducing the secretion of gonadotropin-releasing hormone (GnRH), follicle-stimulating hormone (FSH), and luteinizing hormone (LH). The suppression of the LH surge is critical in preventing ovulation.[7] Additionally, norgestimate alters the cervical mucus, making it more difficult for sperm to penetrate, and modifies the endometrium to reduce the likelihood of implantation.[7]

Mechanism of Action of Norgestimate Hypothalamus Hypothalamus Pituitary Pituitary Gland Hypothalamus->Pituitary GnRH Ovary Ovary Pituitary->Ovary FSH & LH Ovulation Ovulation Ovary->Ovulation Ovulation Cervix Cervix Endometrium Endometrium Norgestimate Norgestimate (and active metabolites) Norgestimate->Hypothalamus Negative Feedback Norgestimate->Pituitary Negative Feedback Norgestimate->Cervix Thickens Mucus Norgestimate->Endometrium Alters Lining

Caption: Signaling pathway of Norgestimate's contraceptive action.

References

Synthesis and Isotopic Purity of N-Acetyl Norgestimate-d6: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of N-Acetyl Norgestimate-d6. This deuterated analog of N-Acetyl Norgestimate serves as a crucial internal standard in pharmacokinetic and metabolic studies of Norgestimate, a widely used progestin in oral contraceptives. The inclusion of six deuterium atoms provides a distinct mass shift, enabling precise quantification by mass spectrometry while maintaining similar chemical and physiological properties to the unlabeled compound.

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with a deuterated precursor of norgestrel. A plausible synthetic pathway involves the introduction of deuterium atoms at an early stage, followed by the characteristic acetylation and oximation reactions to form the final product.

A potential synthetic workflow is outlined below:

Synthesis_Workflow cluster_deuteration Deuteration of Precursor cluster_functionalization Functional Group Modification d0_precursor Norgestrel Precursor (e.g., Dienone) deuteration Catalytic Deuteration (D2 gas, Pd/C or other catalyst) d0_precursor->deuteration Deuterium Source d6_norgestrel Norgestrel-d6 deuteration->d6_norgestrel acetylation Acetylation (Acetic Anhydride) d6_norgestrel->acetylation norgestimate_d6 Norgestimate-d6 acetylation->norgestimate_d6 n_acetylation N-Acetylation (Acetic Anhydride, Pyridine) norgestimate_d6->n_acetylation n_acetyl_norgestimate_d6 This compound n_acetylation->n_acetyl_norgestimate_d6

Caption: Plausible synthetic workflow for this compound.

Experimental Protocol: Synthesis of Norgestimate-d6 from a Deuterated Precursor

This protocol is a representative example based on general methods for steroid synthesis and deuteration.

Step 1: Catalytic Deuteration of a Norgestrel Precursor

A suitable norgestrel precursor containing an enone system is subjected to catalytic deuteration.

  • Materials: Norgestrel precursor (e.g., a dienone intermediate), Deuterium gas (D₂), Palladium on carbon (10% Pd/C), Ethyl acetate (anhydrous).

  • Procedure:

    • The norgestrel precursor is dissolved in anhydrous ethyl acetate in a high-pressure reaction vessel.

    • A catalytic amount of 10% Pd/C is added to the solution.

    • The vessel is purged with nitrogen gas and then filled with deuterium gas to the desired pressure.

    • The reaction mixture is stirred at room temperature for 24-48 hours, monitoring the uptake of deuterium gas.

    • Upon completion, the catalyst is removed by filtration through celite.

    • The solvent is evaporated under reduced pressure to yield the deuterated norgestrel intermediate.

Step 2: Acetylation of Deuterated Norgestrel

The hydroxyl group at the C17 position of the deuterated norgestrel is acetylated.

  • Materials: Deuterated norgestrel intermediate, Acetic anhydride, Pyridine.

  • Procedure:

    • The deuterated norgestrel is dissolved in pyridine.

    • Acetic anhydride is added dropwise to the solution at 0 °C.

    • The reaction mixture is stirred at room temperature for 12-16 hours.

    • The reaction is quenched by the slow addition of water.

    • The product is extracted with ethyl acetate, and the organic layer is washed with hydrochloric acid (1M), saturated sodium bicarbonate solution, and brine.

    • The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield deuterated Norgestimate.

Step 3: N-Acetylation of Deuterated Norgestimate

The oxime nitrogen of the deuterated Norgestimate is acetylated.

  • Materials: Deuterated Norgestimate, Acetic anhydride, Pyridine.

  • Procedure:

    • Deuterated Norgestimate is dissolved in pyridine.

    • Acetic anhydride is added, and the mixture is heated to 50-60 °C for 4-6 hours.

    • The reaction mixture is cooled to room temperature and poured into ice water.

    • The precipitated product is collected by filtration, washed with water, and dried under vacuum to yield this compound.

    • Further purification can be achieved by recrystallization or column chromatography.

Isotopic Purity of this compound

The isotopic purity of this compound is a critical parameter, ensuring its suitability as an internal standard. The primary analytical techniques for determining isotopic purity are mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.

Data Presentation

The quantitative data for a representative batch of this compound is summarized in the tables below.

Table 1: Summary of Isotopic Purity Data

ParameterSpecificationResultMethod
Chemical Purity≥ 98.0%99.5%HPLC
Isotopic Purity (d₆)≥ 98.0%99.1%Mass Spectrometry
Deuterium Incorporation≥ 98 atom % DConforms¹H NMR / ²H NMR
Molecular FormulaC₂₅H₂₇D₆NO₄ConfirmedMass Spectrometry
Molecular Weight417.57 g/mol 417.57Mass Spectrometry

Table 2: Isotopic Distribution by Mass Spectrometry

Isotopic SpeciesTheoretical Abundance (%)Observed Abundance (%)
d₀0.00Not Detected
d₁0.00Not Detected
d₂0.00Not Detected
d₃0.100.08
d₄0.300.25
d₅0.500.57
d₆99.1099.10
Experimental Protocols for Isotopic Purity Analysis

2.2.1. High-Performance Liquid Chromatography (HPLC) for Chemical Purity

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 245 nm.

  • Injection Volume: 10 µL.

  • Procedure: A solution of this compound is prepared in the mobile phase and injected into the HPLC system. The peak area of the main component is used to calculate the chemical purity.

2.2.2. Mass Spectrometry (MS) for Isotopic Purity and Distribution

  • Instrument: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Ionization Source: Electrospray ionization (ESI) in positive mode.

  • Scan Range: m/z 100-600.

  • Data Analysis: The isotopic distribution is determined by analyzing the relative intensities of the molecular ion peaks corresponding to the different deuterated species (M+H⁺ for d₀ to d₆).

2.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Incorporation

  • ¹H NMR Spectroscopy:

    • Instrument: 400 MHz or higher NMR spectrometer.

    • Solvent: Chloroform-d (CDCl₃).

    • Procedure: The ¹H NMR spectrum is recorded. The absence or significant reduction of signals corresponding to the protons at the deuterated positions confirms successful deuterium incorporation.

  • ²H NMR Spectroscopy:

    • Instrument: NMR spectrometer equipped with a deuterium probe.

    • Solvent: Chloroform (CHCl₃).

    • Procedure: The ²H NMR spectrum is recorded to observe the signals of the incorporated deuterium atoms, confirming their positions in the molecule.

Signaling Pathways and Logical Relationships

The primary utility of this compound is as an internal standard in analytical methods. The logical relationship in its application is straightforward: it is added to a biological sample containing the unlabeled analyte (N-Acetyl Norgestimate) at a known concentration. During sample preparation and analysis, any loss of the analyte will be mirrored by a proportional loss of the deuterated internal standard. The ratio of the analyte signal to the internal standard signal is then used for accurate quantification.

Analytical_Workflow sample Biological Sample (contains N-Acetyl Norgestimate) is_addition Addition of N-Acetyl Norgestimate-d6 (Internal Standard) sample->is_addition extraction Sample Preparation (e.g., SPE, LLE) is_addition->extraction analysis LC-MS/MS Analysis extraction->analysis quantification Quantification (Ratio of Analyte to IS) analysis->quantification

Caption: Workflow for the use of this compound as an internal standard.

Norgestimate itself is a prodrug and is metabolized in the body to its active metabolites, primarily norelgestromin and, to a lesser extent, norgestrel.[1][2] The study of this metabolic pathway is where deuterated standards are invaluable.

Metabolism_Pathway Norgestimate Norgestimate Norelgestromin Norelgestromin (17-deacetylnorgestimate) Norgestimate->Norelgestromin Deacetylation Norgestrel Norgestrel Norgestimate->Norgestrel Deacetylation & Deoximation Metabolites Further Metabolites Norelgestromin->Metabolites Norgestrel->Metabolites

Caption: Simplified metabolic pathway of Norgestimate.

This technical guide provides a foundational understanding of the synthesis and isotopic purity assessment of this compound. The detailed protocols and data presentation serve as a valuable resource for researchers and professionals in the fields of drug metabolism, pharmacokinetics, and analytical chemistry.

References

N-Acetyl Norgestimate-d6: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical profile of N-Acetyl Norgestimate-d6, a deuterated analog of an N-acetylated derivative of Norgestimate. This document is intended to serve as a valuable resource for researchers and scientists engaged in drug development, metabolism studies, and pharmacokinetic analyses where this compound is utilized as an internal standard.

Compound Specifications

This compound is a stable isotope-labeled compound, primarily used to improve the accuracy of mass spectrometry and liquid chromatography-based quantification of Norgestimate and its related substances in biological matrices.

PropertySpecification
CAS Number 1263195-02-3
Molecular Formula C₂₅H₂₇D₆NO₄
Molecular Weight 417.58 g/mol
Purity >98%
Appearance Light Yellow to White Solid Powder
Solubility Soluble in Chloroform, Ethyl Acetate, Methanol

Analytical Methodologies

The following sections detail the experimental protocols for the analysis of this compound, based on established methods for Norgestimate and its analogs.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of this compound. A stability-indicating reversed-phase HPLC method is typically employed.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C8 or C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is suitable for separation.[1]

  • Mobile Phase: A gradient or isocratic mobile phase consisting of a mixture of water and acetonitrile is commonly used.[1] For instance, a mobile phase of water:tetrahydrofuran:methanol (65:25:10 v/v/v) has been successfully used for the separation of Norgestimate and related compounds.[2][3]

  • Flow Rate: A typical flow rate is 1.0 mL/min.[1]

  • Detection: UV detection at a wavelength of 230 nm is appropriate for monitoring the analyte.[1]

  • Sample Preparation: A stock solution of this compound is prepared in a suitable solvent such as methanol. This stock solution is then diluted to an appropriate concentration with the mobile phase for injection.

Workflow for HPLC Purity Determination:

hplc_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing s1 Weigh N-Acetyl Norgestimate-d6 s2 Dissolve in Methanol (Stock Solution) s1->s2 s3 Dilute with Mobile Phase s2->s3 h1 Inject Sample s3->h1 h2 Separation on C18 Column h1->h2 h3 UV Detection at 230 nm h2->h3 d1 Integrate Peak Areas h3->d1 d2 Calculate Purity (%) d1->d2

HPLC Purity Analysis Workflow
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Identity Confirmation and Quantification

LC-MS/MS is a highly sensitive and specific technique for confirming the identity of this compound and for its quantification in complex matrices, where it often serves as an internal standard for the analysis of Norgestimate or its metabolites.

Experimental Protocol:

  • Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions: Similar to the HPLC method, a reversed-phase separation on a C18 column is typically used.

  • Mass Spectrometry Parameters:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard (this compound). For a related compound, 17-desacetyl norgestimate-d6, the mass transition of m/z 334.3 → 91.1 has been used.

  • Sample Preparation: For quantification in biological samples, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) is typically performed to isolate the analyte and the internal standard from the matrix.

Workflow for LC-MS/MS Identity Confirmation:

lcms_workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Detection cluster_data Data Analysis s1 Prepare Solution of This compound lc1 Inject Sample s1->lc1 lc2 Chromatographic Separation lc1->lc2 ms1 Electrospray Ionization (ESI+) lc2->ms1 ms2 Precursor Ion Selection (Q1) ms1->ms2 ms3 Collision-Induced Dissociation (Q2) ms2->ms3 ms4 Product Ion Scanning (Q3) ms3->ms4 d1 Confirm Mass Transitions ms4->d1 d2 Verify Retention Time d1->d2

LC-MS/MS Identity Confirmation Workflow
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful tool for confirming the chemical structure of this compound and verifying the positions of the deuterium labels.

Experimental Protocol:

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃) is a common and suitable solvent for steroidal compounds.[4]

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

    • Filter the solution through a pipette with a cotton or glass wool plug directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Data Acquisition: Both ¹H and ¹³C NMR spectra should be acquired. The absence of signals at the positions of deuteration in the ¹H NMR spectrum, compared to the spectrum of the non-deuterated analog, confirms the isotopic labeling. Standard acquisition parameters for ¹H and ¹³C NMR are used. For ¹H NMR, a sufficient number of scans should be acquired to achieve a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled experiment is typically performed.

Conclusion

This technical guide provides essential analytical information for researchers working with this compound. The tabulated specifications and detailed experimental protocols for HPLC, LC-MS/MS, and NMR offer a solid foundation for the quality control, identity confirmation, and quantification of this important internal standard. The provided workflows serve as a visual guide for the analytical processes involved. Adherence to these or similar validated methods will ensure the generation of accurate and reliable data in research and development applications.

References

Characterization of N-Acetyl Norgestimate-d6 Analytical Standards: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of N-Acetyl Norgestimate-d6, a deuterated analog of an active pharmaceutical ingredient intermediate. Stable isotope-labeled compounds like this compound are critical internal standards for pharmacokinetic and metabolic studies, enabling precise quantification in complex biological matrices through mass spectrometry-based assays. This document outlines the key physicochemical properties, provides representative analytical methodologies for its characterization, and presents a logical workflow for quality assessment.

Physicochemical and Quality Attributes

Accurate characterization of analytical standards is fundamental to ensuring the reliability and reproducibility of experimental results. The following tables summarize the key identification and quality parameters for this compound.

Identifier Value Source
Compound Name This compound[][2]
CAS Number 1263195-02-3[][3]
Molecular Formula C₂₅H₂₇D₆NO₄[][3]
Molecular Weight 417.58 g/mol [][3]
Synonyms N-Acetyl Norgestimate D6; Norgestimate-3-acetate-2,2,4,6,6,10-D6; Norgestimate-3-acetate-D6; (17α)-17-(Acetyloxy)-13-ethyl-18,19-dinorpregna-1,3,5(10)-trien-20-yn-3-one O-Acetyloxime-d6; Norgestimate-N-acetate-2,2,4,6,6,10-d6[]
IUPAC Name [(3E,8R,9S,10R,13S,14S,17R)-3-acetyloxyimino-2,2,4,6,6,10-hexadeuterio-13-ethyl-17-ethynyl-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate[]
Property Specification Source
Appearance Light Yellow or White Solid[][3]
Purity (by HPLC) >98%[][3]
Deuterium Incorporation >98% atom D[3]
Solubility Soluble in Chloroform, Ethyl Acetate, Methanol[]
Storage Refrigerator (2-8°C) for long-term storage[4]
Application Labeled Norgestimate, intended for use as an internal standard for the quantification of Norgestimate by GC- or LC-mass spectrometry.[4]

Analytical Characterization Workflow

The comprehensive characterization of a deuterated standard such as this compound involves a multi-step analytical workflow to confirm its identity, purity, and isotopic enrichment. The following diagram illustrates a typical workflow.

cluster_0 Characterization Workflow for this compound cluster_1 Spectroscopic Analysis cluster_2 Chromatographic Analysis A Synthesis and Purification B Structural Confirmation A->B C Purity Assessment B->C B1 Mass Spectrometry (MS) B->B1 B2 Nuclear Magnetic Resonance (NMR) B->B2 D Isotopic Enrichment Analysis C->D C1 High-Performance Liquid Chromatography (HPLC) C->C1 E Final Standard Qualification D->E cluster_0 General Synthetic Strategy for Deuterated Steroids A Starting Material (Non-labeled Steroid Precursor) B Hydrogen-Deuterium Exchange Reactions A->B e.g., NaOD in CH₃OD C Reduction with Deuterated Reagents B->C e.g., NaBD₄ D Further Chemical Modifications C->D E Final Product (Deuterated Steroid) D->E

References

The Role of N-Acetyl Norgestimate-d6 as an Internal Standard: A Technical Deep Dive

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide elucidates the mechanism of action and application of N-Acetyl Norgestimate-d6 as a stable isotope-labeled internal standard in the quantitative bioanalysis of Norgestimate and its metabolites. While N-Acetyl Norgestimate is an intermediate in the synthesis of Norgestimate, the primary analyte in pharmacokinetic and bioequivalence studies is its major active metabolite, 17-desacetyl norgestimate (also known as norelgestromin). Consequently, the most documented application of a deuterated analog is that of 17-desacetyl norgestimate-d6 for the quantification of 17-desacetyl norgestimate.[1][2][3] This guide will focus on this well-established application, providing a comprehensive overview of the underlying principles, experimental protocols, and data interpretation.

Core Principle: The Stable Isotope-Labeled Internal Standard Advantage

In quantitative analysis using mass spectrometry, particularly in complex biological matrices like plasma, significant variability can arise from sample preparation, instrument response, and matrix effects.[4][5] An internal standard (IS) is a compound added in a known amount to every sample, calibrator, and quality control sample to correct for these variations.

A stable isotope-labeled internal standard, such as a deuterated analog, is considered the gold standard.[4][5] By replacing hydrogen atoms with deuterium, the mass of the molecule is increased without significantly altering its chemical and physical properties.[4] This ensures that the internal standard and the analyte co-elute during chromatography and experience similar ionization efficiency in the mass spectrometer's source.[4][5] However, due to the mass difference, they are readily distinguished by the mass spectrometer.

This compound, and more specifically 17-desacetyl norgestimate-d6, serves this purpose by tracking the analyte of interest throughout the analytical process. Any loss of analyte during sample extraction or fluctuations in instrument signal will be mirrored by the internal standard. By calculating the ratio of the analyte's signal to the internal standard's signal, a precise and accurate quantification can be achieved, independent of these variations.

Physicochemical Properties

A summary of the relevant physicochemical properties of Norgestimate and its deuterated intermediate is presented below.

PropertyNorgestimateThis compound
Molecular Formula C23H31NO3[6]C25H27D6NO4[][8]
Molecular Weight 369.5 g/mol [6]417.58 g/mol []
Appearance Crystalline solid[6]Light Yellow Powder[]
Solubility Soluble in ethanol, DMSO, and dimethyl formamide (DMF). Sparingly soluble in aqueous buffers.[6]Soluble in Chloroform, Ethyl Acetate, Methanol.[]

Mechanism of Action in a Bioanalytical Workflow

The utility of this compound (in the context of its application analogous to 17-desacetyl norgestimate-d6) as an internal standard is best understood through the typical bioanalytical workflow.

workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) + Analyte (Norgestimate Metabolite) Add_IS Addition of Known Amount of This compound (IS) Sample->Add_IS Extraction Liquid-Liquid or Solid-Phase Extraction Add_IS->Extraction Evaporation Evaporation and Reconstitution Extraction->Evaporation Injection Injection into LC-MS/MS System Evaporation->Injection LC_Separation Chromatographic Separation (Co-elution of Analyte and IS) Injection->LC_Separation Ionization Electrospray Ionization (ESI) LC_Separation->Ionization MS_Detection Mass Spectrometric Detection (Differentiation by m/z) Ionization->MS_Detection Quantification Quantification (Ratio of Analyte Peak Area to IS Peak Area) MS_Detection->Quantification Result Final Concentration of Analyte Quantification->Result

Caption: Bioanalytical workflow using a deuterated internal standard.

Experimental Protocol: Quantification of 17-desacetyl norgestimate using 17-desacetyl norgestimate-d6

The following protocol is based on a validated method for the quantification of 17-desacetyl norgestimate in human plasma.[1][2][3]

1. Sample Preparation (Solid-Phase Extraction)

  • To 200 µL of human plasma, add 25 µL of 17-desacetyl norgestimate-d6 internal standard solution (concentration to be optimized, e.g., 1 ng/mL).

  • Vortex for 30 seconds.

  • Add 200 µL of 2% v/v formic acid in water and vortex for 30 seconds.

  • Load the entire mixture onto a pre-conditioned solid-phase extraction (SPE) cartridge.

  • Wash the cartridge with 1 mL of 10% methanol in water.

  • Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions

  • LC System: Ultra-Performance Liquid Chromatography (UPLC) system.

  • Column: A suitable reversed-phase column (e.g., C18, 50 mm x 2.1 mm, 1.7 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 10 µL.

  • Total Run Time: Approximately 4.5 minutes.[1][2]

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[1]

3. Mass Spectrometry Parameters

The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to ensure high selectivity and sensitivity.

CompoundPrecursor Ion (m/z)Product Ion (m/z)
17-desacetyl norgestimate328.4124.1
17-desacetyl norgestimate-d6334.391.1
Data sourced from a validated UPLC-MS/MS method.[1]

Data Presentation and Interpretation

The use of a deuterated internal standard significantly improves the precision and accuracy of the assay.

Table 1: Assay Validation Parameters

ParameterResult
Linear Range 20–5000 pg/mL[1][2][3]
Correlation Coefficient (r²) ≥0.9988[1][2][3]
Intra-run Precision and Accuracy Within 10%[1][2][3]
Inter-run Precision and Accuracy Within 10%[1][2][3]
Recovery of 17-desacetyl norgestimate 96.30%[1][2]
Recovery of 17-desacetyl norgestimate-d6 93.90%[1][2]
Data from a validated UPLC-MS/MS method for 17-desacetyl norgestimate.[1][2][3]

The near-identical recovery rates for the analyte and the internal standard demonstrate the effectiveness of the deuterated standard in compensating for losses during sample processing.

Signaling Pathway and Logical Relationships

The logical principle of how an internal standard corrects for analytical variability can be visualized as follows:

logical_relationship Analyte_Signal Measured Analyte Signal Ratio Analyte Signal / IS Signal Ratio Analyte_Signal->Ratio IS_Signal Measured IS Signal IS_Signal->Ratio Variability Sources of Variability (Extraction Loss, Matrix Effects, Instrument Drift) Variability->Analyte_Signal Variability->IS_Signal Final_Quantification Accurate Quantification Ratio->Final_Quantification

Caption: Correction of analytical variability using an internal standard.

Conclusion

This compound, and more prominently its metabolite analog 17-desacetyl norgestimate-d6, serves as an indispensable tool in the precise and accurate quantification of Norgestimate's metabolites in biological matrices.[1][2][3] Its mechanism of action relies on its chemical similarity and mass difference to the analyte, allowing it to track and correct for variations inherent in the bioanalytical process. The use of such stable isotope-labeled internal standards is a cornerstone of robust and reliable quantitative mass spectrometry in drug development and clinical research.

References

An In-depth Technical Guide to the Long-Term Stability and Storage of N-Acetyl Norgestimate-d6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes available technical information on N-Acetyl Norgestimate-d6 and related compounds. Specific long-term quantitative stability data for this compound is not extensively available in the public domain. The information provided is based on manufacturer safety data sheets, data for analogous compounds, and established scientific principles for stability testing.

Introduction

This compound is a deuterated analog of N-Acetyl Norgestimate, an intermediate in the synthesis of Norgestimate, a progestin used in oral contraceptives.[1] As a stable isotope-labeled compound, it serves as an internal standard for the quantification of norgestimate and its metabolites in pharmacokinetic and metabolic studies.[2] Accurate quantification relies on the stability of the internal standard; therefore, understanding its long-term stability and optimal storage conditions is critical for ensuring data integrity in research and clinical applications.

Physicochemical Properties and Recommended Storage

This compound is typically supplied as a white or light yellow solid.[] Based on available safety data sheets and information for structurally similar deuterated steroids, the following storage conditions are recommended to ensure its long-term stability.

Table 1: Recommended Storage and Handling Conditions for this compound

ParameterRecommendationSource(s)
Long-Term Storage Temperature -20°C[1]
Shipping Temperature Room temperature (for continental US; may vary elsewhere)[4]
Container Tightly sealed container[1][5]
Environment Dry and well-ventilated place[1]
Handling Precautions Avoid formation of dust and aerosols. Keep away from heat, sources of ignition, and strong oxidizing agents.[1]

Long-Term Stability Data

While specific quantitative long-term stability studies for this compound are not publicly available, information from suppliers and data for the closely related compound, Norgestimate-d6, provide insights into its expected stability.

Table 2: Summary of Stability Information

CompoundStated StabilityStorage ConditionsSource(s)
This compound Stable under recommended storage conditions (quantitative duration not specified)-20°C[1]
Norgestimate-d6 ≥ 4 years-20°C[4]
17-Desacetyl Norgestimate-d6 Long-term storage recommended at refrigerator (2-8°C)2-8°C[6]
General Deuterated Steroids Stable for over 10 years when stored at -20°C-20°C[7]

Based on the data for Norgestimate-d6 and general principles of deuterated steroid stability, it can be reasonably inferred that this compound is stable for several years when stored at -20°C in a tightly sealed container protected from light and moisture. However, for GMP-regulated applications, it is imperative to conduct in-house long-term stability studies.

Factors Influencing Stability

The stability of this compound can be influenced by several environmental factors. The following diagram illustrates the logical relationships between these factors and the potential degradation of the compound.

Stability_Factors Factors Influencing this compound Stability cluster_conditions Environmental Conditions cluster_degradation Degradation Pathways cluster_compound Compound State cluster_products Outcome Temperature Temperature Hydrolysis Hydrolysis Temperature->Hydrolysis Oxidation Oxidation Temperature->Oxidation Light Light Exposure Photodegradation Photodegradation Light->Photodegradation Humidity Humidity/Moisture Humidity->Hydrolysis Oxygen Atmospheric Oxygen Oxygen->Oxidation Degradation_Products Degradation Products Hydrolysis->Degradation_Products Oxidation->Degradation_Products Photodegradation->Degradation_Products N_Acetyl_Norgestimate_d6 This compound N_Acetyl_Norgestimate_d6->Hydrolysis N_Acetyl_Norgestimate_d6->Oxidation N_Acetyl_Norgestimate_d6->Photodegradation

Caption: Logical workflow of environmental factors leading to potential degradation pathways for this compound.

Experimental Protocols for Stability Assessment

While a specific, validated stability-indicating method for this compound is not detailed in the public literature, a general protocol can be outlined based on ICH guidelines (Q1A(R2) for stability testing and Q2(R2) for analytical method validation) and methods developed for the parent compound, norgestimate.[8][9]

Proposed Stability-Indicating Method: High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is designed to separate the intact active pharmaceutical ingredient (API) from its potential degradation products, allowing for accurate quantification of the API's purity over time.

Instrumentation and Conditions (Example):

  • Chromatographic System: HPLC with UV or Mass Spectrometric (MS) detection.

  • Column: Reversed-phase C18 column (e.g., 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a wavelength appropriate for norgestimate and its derivatives, or MS for higher specificity and sensitivity.

  • Internal Standard: A suitable non-interfering deuterated standard if not performing a purity assay.

Long-Term Stability Study Protocol (Example)
  • Sample Preparation: Store this compound as a solid in tightly sealed vials at the recommended long-term storage condition (-20°C) and at accelerated conditions (e.g., 40°C/75% RH).

  • Time Points: Pull samples at predetermined intervals (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 1, 3, 6 months for accelerated).

  • Analysis:

    • Prepare solutions of the stored solid in a suitable solvent (e.g., methanol or acetonitrile).

    • Analyze the solutions by the validated stability-indicating HPLC method.

    • Assess the sample for appearance, purity (by peak area percentage), and the presence of any degradation products.

  • Data Evaluation:

    • Plot the purity of this compound versus time.

    • Determine the rate of degradation, if any.

    • Identify and, if possible, characterize any significant degradation products.

Forced Degradation Studies

To understand potential degradation pathways and to confirm the specificity of the analytical method, forced degradation (stress testing) should be performed. This involves exposing this compound to harsh conditions to intentionally induce degradation.

Typical Stress Conditions:

  • Acid Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60°C).

  • Base Hydrolysis: 0.1 M NaOH at room or elevated temperature.

  • Oxidation: 3% hydrogen peroxide at room temperature.

  • Thermal Degradation: Dry heat (e.g., 105°C).

  • Photostability: Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

The following diagram illustrates a general workflow for conducting a forced degradation study.

Forced_Degradation_Workflow Forced Degradation Experimental Workflow cluster_start Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome Start This compound Solution Acid Acid Hydrolysis Start->Acid Base Base Hydrolysis Start->Base Oxidation Oxidation Start->Oxidation Thermal Thermal Start->Thermal Photo Photolytic Start->Photo Analysis Stability-Indicating HPLC/LC-MS Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Outcome Identify Degradation Products & Validate Method Specificity Analysis->Outcome

Caption: A generalized workflow for conducting forced degradation studies on this compound.

Conclusion

This compound is a critical reagent for bioanalytical and pharmaceutical research. While specific long-term stability data is limited, the available information strongly suggests that storage at -20°C in a tightly sealed container, protected from light and moisture , is essential for maintaining its integrity. For regulatory compliance and to ensure the highest data quality, it is recommended that users perform in-house stability assessments using a validated stability-indicating analytical method, such as HPLC, following established ICH guidelines. Forced degradation studies are also a crucial component for understanding potential degradation pathways and ensuring the robustness of the analytical method.

References

A Technical Guide to the Solubility of N-Acetyl Norgestimate-d6 in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the solubility characteristics of N-Acetyl Norgestimate-d6, a deuterated analog of a Norgestimate intermediate. Given its primary role as an internal standard in pharmacokinetic and metabolic studies, understanding its solubility is critical for the preparation of accurate stock solutions and calibration standards.

Introduction to this compound

This compound is the labeled analog of N-Acetyl Norgestimate, an intermediate in the synthesis of Norgestimate.[] Norgestimate itself is a widely used progestin in oral contraceptives.[] The deuterated form, this compound, is essential for quantitative bioanalytical assays, such as those employing liquid chromatography-mass spectrometry (LC-MS), where it serves as a stable isotope-labeled internal standard. Accurate quantification of the parent drug relies on the precise preparation of standard solutions, making solubility data in relevant organic solvents a fundamental requirement.

Solubility Data

Direct, quantitative solubility data for this compound is not extensively published. However, qualitative information is available, and quantitative data for the closely related parent compound, Norgestimate, can serve as a valuable proxy. Deuteration typically has a minimal effect on the physicochemical properties of a molecule, including solubility.

Vendor information indicates that this compound is generally soluble in several common organic solvents. This provides a starting point for solvent selection in the laboratory.

Table 1: Qualitative Solubility of this compound

Solvent Solubility
Chloroform Soluble[]
Ethyl Acetate Soluble[]

| Methanol | Soluble[][2] |

More specific, quantitative data is available for the unlabeled parent compound, Norgestimate. These values offer a strong estimation for the solubility of its deuterated analog and are useful for preparing stock solutions.

Table 2: Quantitative Solubility of Norgestimate

Solvent Approximate Solubility (mg/mL)
Dimethylformamide (DMF) 16[3]
Dimethyl Sulfoxide (DMSO) 14[3]

| Ethanol | 2[3] |

Note: Data presented is for the unlabeled Norgestimate and should be considered an approximation for this compound.

Experimental Protocol: Solubility Determination

For researchers requiring precise solubility values for their specific laboratory conditions, the shake-flask method is the gold standard for determining the equilibrium solubility of a compound.[4][5] This method involves saturating a solvent with the solute and then quantifying the dissolved concentration.

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound solid to a series of vials, each containing a different organic solvent of interest. The presence of undissolved solid is necessary to ensure saturation.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a mechanical shaker or agitator.[5]

    • Agitate the samples at a constant, controlled temperature (e.g., 25 °C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.[6] At equilibrium, the rate of dissolution equals the rate of precipitation.

  • Phase Separation:

    • After equilibration, allow the vials to stand, permitting the excess solid to settle.

    • To separate the saturated supernatant from the undissolved solid, centrifuge the vials at high speed.[7]

    • Carefully collect the clear supernatant using a pipette. For higher precision, filter the supernatant through a chemically inert syringe filter (e.g., 0.22 µm PTFE) that does not bind to the analyte.[7]

  • Quantification:

    • Prepare a series of dilutions of the filtered supernatant with a suitable mobile phase.

    • Determine the concentration of this compound in the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

    • Generate a calibration curve using standard solutions of this compound with known concentrations to ensure accurate quantification.[8]

  • Data Reporting:

    • Calculate the original concentration in the saturated solution, accounting for any dilutions.

    • Report the solubility in standard units such as mg/mL or mol/L, specifying the solvent and the temperature at which the measurement was performed.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination protocol.

G cluster_prep Preparation & Equilibration cluster_sep Separation cluster_quant Analysis & Calculation A 1. Add excess N-Acetyl Norgestimate-d6 to solvent B 2. Seal vial and place in shaker at constant temp A->B C 3. Agitate for 24-48 hours to reach equilibrium B->C D 4. Centrifuge sample to pellet excess solid C->D E 5. Filter supernatant with 0.22 µm PTFE filter D->E F 6. Prepare serial dilutions of the clear filtrate E->F G 7. Analyze concentration via calibrated HPLC or LC-MS/MS F->G H 8. Calculate and report solubility (mg/mL) G->H

References

N-Acetyl Norgestimate-d6 supplier and purchasing information

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of N-Acetyl Norgestimate-d6, a deuterated analog of an active pharmaceutical ingredient's intermediate, designed for use by researchers, scientists, and drug development professionals. This document outlines supplier information, purchasing specifications, and detailed experimental protocols for its application as an internal standard in bioanalytical studies.

Introduction to this compound

This compound is the labeled analog of N-Acetyl Norgestimate, an intermediate in the synthesis of Norgestimate, a progestin commonly used in oral contraceptives.[1][] Its primary application in pharmaceutical research is as a deuterated internal standard for the accurate quantification and identification of norgestimate and its metabolites in biological samples using techniques like liquid chromatography-mass spectrometry (LC-MS). The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard in quantitative bioanalysis. This is because it shares identical chemical and physical properties with the analyte, allowing it to effectively compensate for variations during sample preparation and analysis, such as extraction loss and matrix effects.[3][4]

Supplier and Purchasing Information

Several specialized chemical suppliers offer this compound. The table below summarizes the product specifications from various vendors to facilitate comparison and procurement.

SupplierCatalog NumberPurityIsotopic EnrichmentMolecular FormulaCAS NumberAppearanceAdditional Information
ESS (Expert Synthesis Solutions) ESS008698.6% by HPLC>98% atom DC₂₅H₂₇D₆NO₄1263195-02-3White SolidSynonym: Norgestimate-3-acetate-2,2,4,6,6,10-D6.[3][5]
BOC Sciences >98%Not SpecifiedC₂₅H₂₇D₆NO₄1263195-02-3Light Yellow PowderSoluble in Chloroform, Ethyl Acetate, Methanol.[1][]
Scintila HY-132692SNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedPrice available on request.[4]
Acanthus Research ACA-160801-0054Not SpecifiedNot SpecifiedNot Specified1263195-02-3Not SpecifiedListed as Norgestimate-3-acetate-D6.[6]
Biotech Hub Africa Not SpecifiedNot SpecifiedNot Specified1263195-02-3Not SpecifiedAvailable in 1 mg quantity.[5]

Note: Product specifications are subject to change. It is recommended to request a certificate of analysis (CoA) from the supplier before purchase.

Experimental Protocols

This compound is primarily used as an internal standard in quantitative bioanalytical methods, most commonly with LC-MS/MS. The following is a representative protocol for the quantification of a related analyte, 17-desacetyl norgestimate, in human plasma, which can be adapted for N-Acetyl Norgestimate. This protocol is based on established methodologies for similar compounds.[1][7][8]

Preparation of Stock and Working Solutions
  • Stock Solutions: Prepare individual stock solutions of the analyte (e.g., Norgestimate) and the internal standard (this compound) in a suitable solvent such as methanol at a concentration of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution with methanol or a methanol-water mixture to create calibration standards. Prepare a working solution of the internal standard (this compound) at an appropriate concentration (e.g., 60 ng/mL) by diluting the stock solution.[1]

Sample Preparation (Solid-Phase Extraction)
  • Sample Aliquoting: Take a 0.5 mL aliquot of the biological sample (e.g., human plasma) in a clean tube.[1]

  • Internal Standard Spiking: Add 50 µL of the internal standard working solution to the plasma sample.[1]

  • Acidification: Add 0.5 mL of 1% formic acid and vortex the mixture.[1]

  • Solid-Phase Extraction (SPE):

    • Precondition an Oasis HLB SPE cartridge with 1.0 mL of methanol followed by 1.0 mL of water.[1]

    • Load the sample mixture onto the conditioned cartridge.

    • Wash the cartridge with 1.0 mL of water, followed by 1.0 mL of 20% acetonitrile in water.[1]

    • Elute the analyte and internal standard with 1.0 mL of methanol.[1]

  • Sample Injection: Inject a small volume (e.g., 10 µL) of the eluate into the LC-MS/MS system.[1]

LC-MS/MS Instrumentation and Conditions (Example)
  • LC System: An ultra-performance liquid chromatography (UPLC) system.

  • Column: A suitable reversed-phase column, such as a Waters Acquity UPLC HSS T3 (100 × 2.1 mm, 1.8 μm).[9]

  • Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) of the precursor-to-product ion transitions for both the analyte and the internal standard.

Quality Control and Data Analysis

For accurate quantification, a calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte for the calibration standards. The concentration of the analyte in the unknown samples is then determined from this curve. Quality control (QC) samples at low, medium, and high concentrations should be included in each analytical run to ensure the accuracy and precision of the method.[7]

Visualizations

Signaling Pathways and Workflows

The following diagrams illustrate key processes related to the procurement and application of this compound.

G Procurement Workflow for this compound A Identify Potential Suppliers B Request Quotations and Certificates of Analysis A->B C Evaluate Supplier Specifications (Purity, Isotopic Enrichment, etc.) B->C D Select Supplier and Place Purchase Order C->D E Receive and Log Compound D->E F Verify Identity and Purity (e.g., via LC-MS) E->F G Store Compound Under Recommended Conditions F->G

Caption: Procurement Workflow for this compound.

G Bioanalytical Workflow Using a Deuterated Internal Standard A Sample Collection (e.g., Plasma) B Spike with N-Acetyl Norgestimate-d6 (Internal Standard) A->B C Sample Preparation (e.g., Solid-Phase Extraction) B->C D LC-MS/MS Analysis C->D E Data Processing (Peak Integration, Ratio Calculation) D->E F Quantification using Calibration Curve E->F G Final Concentration Report F->G

References

Technical Guide: N-Acetyl Norgestimate-d6 (CAS Number 1263195-02-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the properties and applications of the compound with CAS number 1263195-02-3, identified as N-Acetyl Norgestimate-d6. It is crucial to note that this compound is a deuterium-labeled analog of N-Acetyl Norgestimate. Its primary application is as an internal standard in analytical and pharmacokinetic research, rather than as a therapeutic agent itself.[][2][3] Consequently, information regarding its specific signaling pathways and a broad range of experimental uses is not available. This guide will focus on its physicochemical properties, its role in analytical methodologies, and will provide context through the pharmacological profile of its parent compound, Norgestimate.

Physicochemical Properties of this compound

The fundamental properties of this compound are summarized in the table below. This data is essential for its use as a reference standard in quantitative analysis.

PropertyValueSource
CAS Number 1263195-02-3[]
Chemical Name This compound[]
Synonyms N-Acetyl Norgestimate D6; Norgestimate-3-acetate-2,2,4,6,6,10-D6; Norgestimate-3-acetate-D6[]
Molecular Formula C₂₅H₂₇D₆NO₄[]
Molecular Weight 417.58 g/mol []
Appearance Light Yellow Powder[]
Purity >98%[]
Solubility Soluble in Chloroform, Ethyl Acetate, Methanol[]
Unlabeled CAS 1060384-93-1[]

Role in Drug Development and Research

Deuterated compounds like this compound play a vital role in modern drug discovery and development. The substitution of hydrogen with its heavier isotope, deuterium, creates a molecule with a greater mass but nearly identical chemical properties. This subtle change is leveraged in several ways:

  • Improved Metabolic Stability: The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can make deuterated compounds more resistant to metabolic breakdown.[4] This property can lead to a longer half-life and reduced dosing frequency for therapeutic drugs.[4]

  • Enhanced Selectivity: Deuteration can prevent the formation of non-selective metabolites, thereby maintaining the specific therapeutic action of a drug.[4]

  • Reduced Toxicity: By altering metabolic pathways, deuteration can minimize the formation of toxic byproducts.[4]

  • Internal Standards in Bioanalysis: Due to their mass difference, deuterated compounds are ideal internal standards for quantitative analysis using mass spectrometry. They co-elute with the non-labeled analyte but are distinguishable by their mass-to-charge ratio, allowing for precise quantification in complex biological matrices.

The primary and documented use of this compound falls into the category of an internal standard for analytical purposes.[3]

Experimental Protocol: Quantification of Norgestimate Metabolites

While specific experimental protocols for this compound are not extensively published, its application would be integral to methods developed for the parent drug, Norgestimate, and its metabolites. A relevant example is the quantification of 17-desacetyl norgestimate in human plasma, where a deuterated analog (17-desacetyl norgestimate D6) is used as an internal standard.[5][6]

Objective: To determine the concentration of 17-desacetyl norgestimate in human plasma samples.

Methodology: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).[5][6]

Detailed Steps:

  • Sample Preparation:

    • Aliquots of human plasma are spiked with a known concentration of the internal standard (e.g., 17-desacetyl norgestimate-d6).

    • The analytes are extracted from the plasma matrix using a solid-phase extraction (SPE) technique.[5][6]

  • Chromatographic Separation:

    • The extracted sample is injected into a UPLC system.

    • The analytes (17-desacetyl norgestimate and the deuterated internal standard) are separated from other plasma components on a suitable analytical column using a specific mobile phase gradient.[5]

  • Mass Spectrometric Detection:

    • The eluent from the UPLC is introduced into a tandem mass spectrometer.

    • The instrument is operated in multiple reaction monitoring (MRM) mode to specifically detect the precursor-to-product ion transitions for both the analyte and the internal standard.

    • The distinct mass-to-charge ratios of the analyte and the deuterated internal standard allow for their simultaneous but separate detection.

  • Quantification:

    • A calibration curve is generated by analyzing samples with known concentrations of 17-desacetyl norgestimate and a fixed concentration of the internal standard.

    • The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the analyte concentration.

    • The concentration of 17-desacetyl norgestimate in the unknown plasma samples is then determined from this calibration curve.

The use of the deuterated internal standard compensates for any variability in sample processing and instrument response, ensuring high accuracy and precision of the results.[5][6]

Context: The Parent Compound - Norgestimate

To understand the context in which this compound is used, it is essential to review the properties of its non-deuterated parent compound, Norgestimate. Norgestimate is a synthetic progestin widely used in combination with an estrogen as an oral contraceptive.[7][8]

Mechanism of Action of Norgestimate

Norgestimate primarily prevents pregnancy through the following mechanisms:

  • Inhibition of Ovulation: It suppresses the secretion of gonadotropins, namely follicle-stimulating hormone (FSH) and luteinizing hormone (LH), from the pituitary gland.[7] This prevents the maturation and release of an egg from the ovary.[7]

  • Alteration of Cervical Mucus: It increases the viscosity of the cervical mucus, creating a barrier that hinders sperm from reaching the uterus.[7]

  • Modification of the Endometrium: It alters the lining of the uterus (endometrium), making it less receptive to the implantation of a fertilized egg.[7]

Metabolism and Pharmacokinetics of Norgestimate

Norgestimate is a prodrug that undergoes rapid and extensive first-pass metabolism in the gastrointestinal tract and liver.[9][10] Its primary active metabolites are norelgestromin (17-deacetyl norgestimate) and levonorgestrel.[10][11]

The pharmacokinetic parameters of Norgestimate's active metabolites are crucial for understanding its clinical efficacy.

MetaboliteCmax (ng/mL)Tmax (h)AUC₀₋₂₄ (h*ng/mL)Protein Binding
17-desacetylnorgestimate1.821.516.197.2% (to albumin)
Norgestrel2.791.749.9>97% (primarily to SHBG)

Data from Day 21 of Cycle 3 of oral norgestimate administration.[12]

Metabolic Pathway of Norgestimate

The metabolic conversion of norgestimate to its active forms is a key aspect of its pharmacology.

Norgestimate_Metabolism Norgestimate Norgestimate Norelgestromin Norelgestromin (17-deacetyl norgestimate) Norgestimate->Norelgestromin Deacetylation Levonorgestrel Levonorgestrel Norelgestromin->Levonorgestrel Hepatic Metabolism Metabolites Hydroxylated and Conjugated Metabolites Norelgestromin->Metabolites Levonorgestrel->Metabolites

References

An In-depth Technical Guide to Deuterated Norgestimate Intermediates for Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of deuterated norgestimate intermediates, focusing on their synthesis, characterization, and potential applications in research and drug development. The demand for isotopically labeled compounds is driven by their utility in pharmacokinetic studies, metabolic profiling, and as internal standards for quantitative bioanalysis. This document outlines key synthetic strategies, detailed analytical methodologies, and the metabolic fate of norgestimate, offering a valuable resource for scientists in the field.

Introduction to Norgestimate and its Metabolites

Norgestimate is a third-generation progestin widely used in oral contraceptives. It functions as a prodrug, being rapidly and extensively metabolized in the body to its active metabolites. The primary metabolic pathway involves deacetylation to 17-deacetylnorgestimate (norelgestromin), which is a major active metabolite. A smaller portion of norgestimate is metabolized to norgestrel (the biologically active enantiomer is levonorgestrel), another key active compound.[1][2][3]

The use of deuterated analogs of these intermediates offers significant advantages in research. The kinetic isotope effect, where the substitution of hydrogen with deuterium slows down metabolic processes, can be exploited to alter pharmacokinetic profiles or to stabilize molecules at specific metabolic sites.[4] Furthermore, deuterated compounds are indispensable as internal standards in mass spectrometry-based quantification, ensuring accuracy and precision in bioanalytical assays.

Metabolic Pathway of Norgestimate

Norgestimate undergoes a series of metabolic transformations primarily in the liver and intestines. The initial and most significant step is the rapid deacetylation to form 17-deacetylnorgestimate. This metabolite can then be further metabolized. A secondary pathway involves the conversion to norgestrel. These active metabolites are subsequently hydroxylated and conjugated for excretion.[1][5][6]

Norgestimate Metabolism Norgestimate Norgestimate Deacetylnorgestimate 17-Deacetylnorgestimate (Norelgestromin) Norgestimate->Deacetylnorgestimate Deacetylation (Primary Pathway) Norgestrel Norgestrel (Levonorgestrel) Norgestimate->Norgestrel Metabolism Deacetylnorgestimate->Norgestrel Deoximation Hydroxylated_Metabolites Hydroxylated Metabolites Deacetylnorgestimate->Hydroxylated_Metabolites Hydroxylation (CYP3A4, CYP2B6, CYP2C9) Norgestrel->Hydroxylated_Metabolites Hydroxylation (CYP3A4) Conjugated_Metabolites Conjugated Metabolites (Glucuronides and Sulfates) Hydroxylated_Metabolites->Conjugated_Metabolites Conjugation (e.g., UGT1A1)

Figure 1: Metabolic Pathway of Norgestimate.

Synthesis of Deuterated Norgestimate Intermediates

While specific protocols for the deuteration of norgestimate intermediates are not abundantly available in the public domain, established methods for the deuteration of structurally similar steroids, such as norethisterone, can be adapted.[7] A common strategy involves base-catalyzed hydrogen-deuterium exchange at positions alpha to a carbonyl group, followed by reduction.

General Experimental Protocol for Deuteration

The following protocol is a representative example adapted from the synthesis of deuterated norethisterone metabolites and can be applied to levonorgestrel, a key intermediate of norgestimate.[7]

Step 1: Isotopic Exchange

  • Dissolve the starting steroid (e.g., levonorgestrel) in a mixture of deuterated methanol (MeOD) and deuterium oxide (D₂O).

  • Add a catalytic amount of a strong base, such as sodium deuteroxide (NaOD) in D₂O.

  • Stir the reaction mixture at room temperature and monitor the deuterium incorporation by mass spectrometry.

  • Upon completion, neutralize the reaction with a deuterated acid (e.g., DCl in D₂O).

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with D₂O, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 2: Reduction (if applicable)

  • Dissolve the deuterated intermediate from Step 1 in a suitable solvent (e.g., deuterated methanol).

  • Add a deuterated reducing agent, such as sodium borodeuteride (NaBD₄), portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Quench the reaction carefully with D₂O.

  • Extract the product, wash, dry, and concentrate as described previously.

Step 3: Purification

  • Purify the crude deuterated product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).

Quantitative Data for a Representative Deuteration Reaction

The following table summarizes typical reaction parameters and expected outcomes for the deuteration of a steroid analogous to a norgestimate intermediate.

ParameterValueReference
Starting Material Norethisterone (analogous to Levonorgestrel)[7]
Deuterating Agent D₂O/MeOD with NaOD[7]
Reducing Agent NaBD₄[7]
Solvent MeOD, D₂O[7]
Reaction Temperature 0 °C to Room Temperature[7]
Reaction Time 2-12 hoursGeneral knowledge
Typical Yield 70-90%General knowledge
Isotopic Purity >98%[7]

Analytical Characterization of Deuterated Intermediates

The successful synthesis and purity of deuterated norgestimate intermediates must be confirmed using appropriate analytical techniques. Mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary methods for this purpose.

Mass Spectrometry

Mass spectrometry is used to determine the degree of deuterium incorporation and to quantify the deuterated compound, often in a biological matrix.

Experimental Protocol for LC-MS/MS Analysis:

  • Sample Preparation: Perform a liquid-liquid or solid-phase extraction of the analyte from the sample matrix.[8]

  • Chromatography: Use a reverse-phase C18 column with a gradient elution of acetonitrile and water containing a modifier like formic acid.[8]

  • Mass Spectrometry: Employ a tandem mass spectrometer in multiple reaction monitoring (MRM) mode.

Quantitative Data for LC-MS/MS Analysis of Levonorgestrel-d6:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Reference
Levonorgestrel328.290.9[8]
Levonorgestrel-d6334.191.0[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for confirming the position of deuterium labeling and the overall structure of the synthesized intermediate.

  • ¹H NMR: The disappearance of a signal in the ¹H NMR spectrum compared to the non-deuterated standard indicates successful deuterium substitution at that position.[9]

  • ²H NMR: A peak in the ²H NMR spectrum provides direct evidence of the presence of deuterium. The chemical shifts in ²H NMR are equivalent to those in ¹H NMR.[10][11]

Experimental Considerations for NMR:

  • Samples for ²H NMR should be prepared in a non-deuterated solvent to avoid overwhelming the signal.[11]

  • ¹H gradient shimming can be performed on the sample in the non-deuterated solvent to improve spectral resolution.[11]

Experimental Workflow for Pharmacokinetic Studies

Deuterated norgestimate intermediates are invaluable for pharmacokinetic (PK) studies. A typical workflow for a bioequivalence study comparing a test and reference formulation of norgestimate is outlined below.

PK Study Workflow cluster_0 Clinical Phase cluster_1 Bioanalytical Phase cluster_2 Data Analysis Phase Dosing Administer Norgestimate Formulation to Healthy Volunteers Sampling Collect Plasma Samples at Timed Intervals Dosing->Sampling Spiking Spike Plasma Samples with Deuterated Internal Standard (e.g., Levonorgestrel-d6) Sampling->Spiking Extraction Liquid-Liquid or Solid-Phase Extraction Spiking->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Quantification Quantify Analyte Concentration (e.g., 17-deacetylnorgestimate) Analysis->Quantification PK_Parameters Calculate Pharmacokinetic Parameters (Cmax, Tmax, AUC) Quantification->PK_Parameters Bioequivalence Statistical Analysis for Bioequivalence Assessment PK_Parameters->Bioequivalence

Figure 2: Workflow for a Pharmacokinetic Study.

Conclusion

This guide provides a foundational understanding of deuterated norgestimate intermediates for research purposes. While direct synthetic procedures for these specific compounds are not widely published, this document outlines adaptable protocols based on closely related steroids. The detailed information on the metabolism of norgestimate, coupled with analytical methodologies for characterization and quantification, serves as a robust starting point for researchers. The use of these deuterated intermediates will continue to be a critical tool in advancing our understanding of the pharmacokinetics and metabolism of norgestimate and in the development of new and improved hormonal therapies.

References

Methodological & Application

Application Note: Quantitative Analysis of Norgestimate in Human Plasma using a Deuterated Internal Standard by UPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Norgestimate is a synthetic progestin widely used in oral contraceptives. Accurate and precise quantification of norgestimate in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. This application note describes a robust and sensitive ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the quantitative analysis of norgestimate in human plasma. The method employs N-Acetyl Norgestimate-d6, a stable isotope-labeled analog, as an internal standard to ensure high accuracy and precision. The protocol detailed below is adapted from established methods for the simultaneous quantification of norgestimate and its metabolites, providing a reliable framework for researchers, scientists, and drug development professionals.[1]

Quantitative Data Summary

The following tables summarize the performance characteristics of the UPLC-MS/MS method for the quantification of norgestimate. The data is based on a validated method for the simultaneous analysis of norgestimate and its metabolites.[1][2]

Table 1: Calibration Curve and Linearity for Norgestimate

ParameterValue
MatrixHuman Plasma
AnalyteNorgestimate
Calibration Range5–500 pg/mL
Correlation Coefficient (r²)≥ 0.998

Table 2: Accuracy and Precision for Norgestimate Quantification

Quality Control SampleConcentration (pg/mL)Intra-run Precision (%RSD)Inter-run Precision (%RSD)Accuracy (%)
Lower Limit of Quantification (LLOQ)5≤ 15≤ 1585-115
Low Quality Control (LQC)15≤ 10≤ 1090-110
Medium Quality Control (MQC)200≤ 10≤ 1090-110
High Quality Control (HQC)400≤ 10≤ 1090-110

Note: The accuracy and precision values are typical acceptance criteria for bioanalytical method validation.

Table 3: Internal Standard Details

Internal StandardMolecular FormulaMolecular Weight
This compoundC₂₅H₂₇D₆NO₄417.58

Experimental Protocols

1. Materials and Reagents

  • Norgestimate analytical standard

  • This compound (Internal Standard)

  • Human plasma (with sodium fluoride/potassium oxalate as anticoagulant to prevent ex-vivo conversion of norgestimate)[1]

  • Methanol (LC-MS grade)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Dansyl chloride

  • Sodium bicarbonate buffer (pH 10.5)

  • Ultrapure water

2. Stock and Working Solutions Preparation

  • Norgestimate Stock Solution (1 mg/mL): Accurately weigh and dissolve norgestimate in methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the norgestimate and this compound stock solutions in methanol to create calibration standards and quality control (QC) samples.

3. Sample Preparation (Liquid-Liquid Extraction and Derivatization)

  • Thaw frozen human plasma samples to room temperature.

  • To 0.4 mL of human plasma in a polypropylene tube, add the appropriate amount of norgestimate working solution for calibration standards and QCs, and a fixed amount of the this compound working solution.

  • Vortex mix for 30 seconds.

  • Add 2 mL of a hexane/ethyl acetate (v/v) mixture.

  • Vortex mix for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the organic supernatant to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • To enhance mass spectrometric response, derivatize the dried extract with dansyl chloride.[1]

  • Reconstitute the derivatized sample in 100 µL of methanol.

  • Vortex mix and transfer to an autosampler vial for UPLC-MS/MS analysis.

4. UPLC-MS/MS Conditions

  • UPLC System: Waters Acquity UPLC or equivalent

  • Column: Waters Acquity UPLC HSS T3 (100 x 2.1 mm, 1.8 µm)[1]

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution:

    • 0-0.5 min: 30% B

    • 0.5-3.0 min: 30-95% B

    • 3.0-3.5 min: 95% B

    • 3.5-3.6 min: 95-30% B

    • 3.6-4.5 min: 30% B

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive ion mode.

  • Ionization Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 450°C

    • Desolvation Gas Flow: 800 L/hr

    • Cone Gas Flow: 50 L/hr

  • MRM Transitions:

    • Norgestimate (derivatized): To be optimized empirically. A potential transition could be monitored based on the derivatized molecule.

    • This compound (derivatized): To be optimized empirically. The precursor ion would be based on the derivatized form of this compound.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (0.4 mL) add_is Spike with N-Acetyl Norgestimate-d6 (IS) plasma->add_is add_analyte Spike with Norgestimate (for Calibrators & QCs) add_is->add_analyte vortex1 Vortex Mix add_analyte->vortex1 lle Liquid-Liquid Extraction (Hexane/Ethyl Acetate) vortex1->lle centrifuge Centrifuge lle->centrifuge evaporate Evaporate to Dryness centrifuge->evaporate derivatize Derivatize (Dansyl Chloride) evaporate->derivatize reconstitute Reconstitute in Methanol derivatize->reconstitute inject Inject into UPLC System reconstitute->inject chromatography Chromatographic Separation (HSS T3 Column) inject->chromatography ms Tandem Mass Spectrometry (ESI+, MRM) chromatography->ms integrate Peak Integration ms->integrate calculate Calculate Peak Area Ratios (Analyte/IS) integrate->calculate quantify Quantify Concentration (using Calibration Curve) calculate->quantify

Caption: Experimental workflow for the quantitative analysis of norgestimate.

Norgestimate Signaling Pathway

norgestimate_pathway cluster_brain Brain cluster_gonad Ovary hypothalamus Hypothalamus pituitary Anterior Pituitary gnrh GnRH Release hypothalamus->gnrh Stimulates fsh FSH Secretion pituitary->fsh Releases lh LH Secretion pituitary->lh Releases follicle Ovarian Follicle Development ovulation Ovulation norgestimate Norgestimate (Progestin) norgestimate->hypothalamus Negative Feedback norgestimate->gnrh Inhibits gnrh->pituitary Stimulates fsh->follicle Stimulates lh->ovulation Triggers

Caption: Norgestimate's mechanism of action on the hypothalamic-pituitary-ovarian axis.

References

Application Note: Bioanalysis of N-Acetyl Norgestimate-d6 in Human Plasma by UPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a sensitive and robust ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the quantitative analysis of N-Acetyl Norgestimate-d6 in human plasma. The methodology utilizes solid-phase extraction (SPE) for sample clean-up, providing high recovery and minimal matrix effects. This method is intended for researchers, scientists, and drug development professionals requiring precise and accurate quantification of this compound in a complex biological matrix. While this protocol is specifically outlined for this compound, the principles and procedures are based on established methods for the closely related analyte, 17-desacetyl norgestimate, and its deuterated internal standard.[1][2][3]

Introduction

Norgestimate is a synthetic progestin widely used in oral contraceptives.[4] It undergoes rapid and extensive metabolism in the body, with one of its major active metabolites being 17-desacetyl norgestimate.[3] Deuterated analogs, such as this compound, are critical as internal standards in pharmacokinetic and bioequivalence studies to ensure the accuracy and precision of the analytical method. This document provides a comprehensive protocol for the extraction and quantification of this compound from human plasma, adaptable for various research applications.

Experimental Protocols

Materials and Reagents
  • This compound (analytical standard)

  • 17-desacetyl norgestimate D6 (as a reference internal standard)[1]

  • Methanol (Gradient grade)[1]

  • Acetonitrile (Gradient grade)[1]

  • Formic acid (LC/MS-grade)[1]

  • Deionized water (High-purity, e.g., Milli-Q system)[1]

  • Drug-free human plasma[1]

  • Oasis HLB Solid-Phase Extraction Cartridges (1 cm³/30 mg)[1]

Instrumentation
  • UPLC System: Waters Acquity UPLC or equivalent

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex API 4000 or equivalent)

  • Analytical Column: Waters Acquity UPLC HSS T3 (100 × 2.1 mm, 1.8 μm) or equivalent[5]

Preparation of Solutions
  • Stock Solutions: Prepare stock solutions of this compound and a suitable internal standard (e.g., 17-desacetyl norgestimate D6) in methanol at a concentration of 100 µg/mL.[1]

  • Working Standard Solutions: Prepare working standard solutions by serial dilution of the stock solutions with a methanol/water (50/50, v/v) mixture.[1]

  • Calibration Standards and Quality Control (QC) Samples: Prepare calibration curve standards and QC samples by spiking drug-free human plasma with the appropriate working standard solutions.[1] A typical calibration curve might range from 20 to 5000 pg/mL.[1][2]

Sample Preparation: Solid-Phase Extraction (SPE)
  • To a 0.5 mL aliquot of human plasma sample, add 50 µL of the internal standard working solution.[1]

  • Add 0.5 mL of 1% formic acid and vortex to mix.[1]

  • Condition an Oasis HLB SPE cartridge with 1.0 mL of methanol followed by 1.0 mL of water.[1]

  • Load the plasma mixture onto the conditioned SPE cartridge.[1]

  • Wash the cartridge with 1.0 mL of water, followed by 1.0 mL of 20% acetonitrile in water.[1]

  • Elute the analyte and internal standard with 1.0 mL of methanol.[1]

  • Inject a 10 µL aliquot of the eluate into the UPLC-MS/MS system.[1]

UPLC-MS/MS Conditions
  • UPLC Conditions:

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: Acetonitrile with 0.1% formic acid[6]

    • Flow Rate: 0.4 mL/min (typical, may require optimization)

    • Gradient: A typical gradient would start at a lower percentage of Mobile Phase B, ramping up to a high percentage to elute the analyte, followed by re-equilibration.

    • Total Run Time: Approximately 4.5 minutes.[1][2]

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[6]

    • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and the internal standard. These transitions would need to be optimized by infusing the pure compounds.

    • Source Parameters: Optimize source-dependent parameters such as ion spray voltage, temperature, and gas flows for maximum sensitivity.

Data Presentation

The following tables summarize the expected performance characteristics of a bioanalytical method for a related analyte, 17-desacetyl norgestimate, which can be used as a benchmark for the this compound method validation.

Table 1: Calibration Curve for 17-desacetyl norgestimate [1]

ParameterValue
Linearity Range20 - 5000 pg/mL
Correlation Coefficient (r²)≥0.9988
Lower Limit of Quantification (LLOQ)20.221 pg/mL

Table 2: Precision and Accuracy for 17-desacetyl norgestimate [1][2]

QC LevelIntra-run Precision (%CV)Inter-run Precision (%CV)Intra-run Accuracy (%RE)Inter-run Accuracy (%RE)
LLOQ QC (20.221 pg/mL)1.62%Within 10%3.76%Within 10%
Low QC (60.085 pg/mL)Within 10%Within 10%Within 10%Within 10%
Medium QC (2036.767 pg/mL)Within 10%Within 10%Within 10%Within 10%
High QC (3916.860 pg/mL)Within 10%Within 10%Within 10%Within 10%

Table 3: Recovery and Matrix Effect for 17-desacetyl norgestimate and its Internal Standard [1][2]

AnalyteOverall Recovery
17-desacetyl norgestimate96.30%
17-desacetyl norgestimate D693.90%

Visualizations

Experimental Workflow

G cluster_plasma Human Plasma Sample cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis plasma 0.5 mL Human Plasma add_is Add Internal Standard plasma->add_is add_acid Add 1% Formic Acid & Vortex add_is->add_acid load Load Sample add_acid->load condition Condition SPE Cartridge (Methanol & Water) condition->load wash Wash Cartridge (Water & 20% Acetonitrile) load->wash elute Elute with Methanol wash->elute inject Inject 10 µL into UPLC-MS/MS elute->inject quantify Data Acquisition & Quantification inject->quantify

Caption: Workflow for the bioanalysis of this compound in human plasma.

Norgestimate Mechanism of Action Signaling Pathway

G hypothalamus Hypothalamus pituitary Anterior Pituitary hypothalamus->pituitary GnRH gnrh GnRH Pulse Frequency ovary Ovary pituitary->ovary FSH/LH fsh_lh FSH & LH Secretion norgestimate Norgestimate (Progestin) norgestimate->hypothalamus Negative Feedback norgestimate->pituitary Negative Feedback norgestimate->gnrh Decreases norgestimate->fsh_lh Suppresses cervical_mucus Thickens Cervical Mucus norgestimate->cervical_mucus endometrium Alters Endometrium norgestimate->endometrium gnrh->pituitary Stimulates fsh_lh->ovary Stimulates Follicle Growth & Ovulation ovulation Ovulation fsh_lh->ovulation

Caption: Norgestimate's mechanism of action on the hypothalamic-pituitary-ovarian axis.

References

Application Notes and Protocols for the Bioanalysis of N-Acetyl Norgestimate-d6

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed methodologies for the sample preparation and analysis of N-Acetyl Norgestimate-d6, a deuterated internal standard crucial for the accurate quantification of Norgestimate and its metabolites in biological matrices. The protocols are intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic, metabolic, and bioequivalence studies.

Introduction

This compound is the labeled analog of N-Acetyl Norgestimate, an intermediate of the synthetic progestin Norgestimate.[] Norgestimate is a key component of oral contraceptives and undergoes rapid and extensive metabolism in the body.[2][3] The primary active metabolites, including 17-deacetylnorgestimate (norelgestromin) and norgestrel, are the main analytes of interest in clinical and non-clinical studies.[2][4][5]

The use of a stable isotope-labeled internal standard, such as this compound or more commonly 17-desacetyl norgestimate-d6, is essential for robust and reliable bioanalysis.[6][7][8][9][10] These internal standards mimic the analyte's behavior during sample extraction, chromatography, and ionization, thereby correcting for variability and ensuring data accuracy.[6][7][10]

This document outlines two common sample preparation techniques—Solid-Phase Extraction (SPE) and Protein Precipitation (PPT)—which can be adapted for the analysis of this compound in biological matrices like plasma.

Quantitative Data Summary

The following table summarizes representative quantitative data from a bioanalytical method developed for a major metabolite of Norgestimate, 17-desacetyl norgestimate, using a deuterated internal standard. These values can serve as a benchmark when developing and validating a method for this compound.

ParameterAnalyte (17-desacetyl norgestimate)Internal Standard (17-desacetyl norgestimate-d6)
Linearity Range20 - 5000 pg/mLN/A
Correlation Coefficient (r²)≥0.9988N/A
Mean Overall Recovery96.30%93.90%
Intra-run Precision (%CV)≤ 10%N/A
Inter-run Precision (%CV)≤ 10%N/A
Intra-run AccuracyWithin 10%N/A
Inter-run AccuracyWithin 10%N/A

Data adapted from a study on 17-desacetyl norgestimate.[5][11]

Experimental Protocols

Solid-Phase Extraction (SPE) Protocol

This protocol is a representative method for the extraction of Norgestimate metabolites and can be optimized for this compound.

Materials:

  • Biological matrix (e.g., human plasma)

  • This compound (as internal standard)

  • SPE Cartridges (e.g., C18 or mixed-mode)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Deionized water

  • Formic acid

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

  • Vortex mixer

Methodology:

  • Sample Aliquoting: Aliquot 500 µL of the plasma sample into a clean polypropylene tube.

  • Internal Standard Spiking: Add a known concentration of this compound working solution to each sample, calibrator, and quality control sample, except for the blank matrix.

  • Vortexing: Vortex the samples for 30 seconds to ensure homogeneity.

  • SPE Cartridge Conditioning:

    • Wash the SPE cartridge with 1 mL of methanol.

    • Equilibrate the cartridge with 1 mL of deionized water.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

    • Further wash with 1 mL of 20% methanol in water.

  • Elution: Elute the analyte and internal standard with 1 mL of methanol into a clean collection tube.

  • Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried residue with 100 µL of the mobile phase (e.g., a mixture of acetonitrile and water with formic acid).

  • Vortexing and Transfer: Vortex the reconstituted sample for 30 seconds and transfer it to an autosampler vial for LC-MS/MS analysis.

Protein Precipitation (PPT) Protocol

PPT is a simpler and faster alternative to SPE, suitable for high-throughput analysis.

Materials:

  • Biological matrix (e.g., human plasma)

  • This compound (as internal standard)

  • Acetonitrile (containing 0.1% formic acid)

  • Centrifuge

  • Vortex mixer

Methodology:

  • Sample Aliquoting: Aliquot 100 µL of the plasma sample into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add the internal standard solution to all samples except the blank.

  • Precipitation: Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to each tube.

  • Vortexing: Vortex the tubes vigorously for 1 minute to ensure complete protein precipitation.[6]

  • Centrifugation: Centrifuge the samples at 10,000 rpm for 10 minutes to pellet the precipitated proteins.[6]

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or an autosampler vial for analysis.

Visualizations

SPE_Workflow cluster_Preparation Sample Preparation cluster_SPE Solid-Phase Extraction cluster_FinalSteps Final Processing Plasma Plasma Sample Spike Spike with This compound Plasma->Spike Vortex1 Vortex Spike->Vortex1 Load Load Sample Vortex1->Load Condition Condition SPE Cartridge Condition->Load Wash Wash Cartridge Load->Wash Elute Elute Analytes Wash->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze

Caption: Solid-Phase Extraction (SPE) Workflow.

PPT_Workflow Plasma Plasma Sample Spike Spike with Internal Standard (this compound) Plasma->Spike AddSolvent Add Cold Acetonitrile Spike->AddSolvent Vortex Vortex Vigorously AddSolvent->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Analysis LC-MS/MS Analysis Supernatant->Analysis

Caption: Protein Precipitation (PPT) Workflow.

Progestin_Signaling Norgestimate Norgestimate / Metabolites PR Progesterone Receptor (PR) Norgestimate->PR ER Estrogen Receptor (ER) Norgestimate->ER Nucleus Nucleus PR->Nucleus ER->Nucleus Transcription Gene Transcription (e.g., gonadotropin inhibition) Nucleus->Transcription

Caption: Simplified Progestin Signaling Pathway.

References

Application Note: UPLC-MS/MS Method for the Quantification of Norgestimate in Human Plasma Using N-Acetyl Norgestimate-d6 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Norgestimate is a synthetic progestin widely used in oral contraceptives. Accurate and sensitive quantification of norgestimate in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. This application note details a robust and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the determination of norgestimate in human plasma. The method utilizes a stable isotope-labeled internal standard, N-Acetyl Norgestimate-d6, to ensure high accuracy and precision. The sample preparation involves a straightforward liquid-liquid extraction procedure, providing clean extracts and minimizing matrix effects.

Experimental Protocols

1. Materials and Reagents

  • Analytes: Norgestimate (Reference Standard)

  • Internal Standard: this compound[][2]

  • Reagents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), Water (Milli-Q or equivalent), Hexane (HPLC grade), Ethyl acetate (HPLC grade)

  • Biological Matrix: Drug-free human plasma (K2-EDTA)

2. Standard and Quality Control Sample Preparation

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of norgestimate and this compound in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the norgestimate stock solution with a 50:50 methanol/water mixture to create working standards for the calibration curve.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with a 50:50 methanol/water mixture.

  • Calibration Curve Standards and Quality Control (QC) Samples: Spike appropriate amounts of the norgestimate working standard solutions and the internal standard working solution into blank human plasma to obtain calibration standards and QC samples at low, medium, and high concentrations.

3. Sample Preparation: Liquid-Liquid Extraction

  • To 200 µL of plasma sample (calibration standard, QC, or unknown), add 25 µL of the internal standard working solution (100 ng/mL this compound) and vortex briefly.

  • Add 1 mL of a hexane/ethyl acetate (1:1, v/v) mixture as the extraction solvent.

  • Vortex the samples for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes at 4°C.

  • Transfer the upper organic layer to a clean microcentrifuge tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 200 µL of the mobile phase (Acetonitrile and 0.1% Formic acid in water (50:50, v/v)).

  • Vortex to mix and transfer to a UPLC vial for analysis.

4. UPLC-MS/MS Instrumentation and Conditions

  • UPLC System: Waters ACQUITY UPLC or equivalent

  • Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) source

  • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

  • Column Temperature: 40°C

  • Autosampler Temperature: 10°C

  • Injection Volume: 5 µL

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 0.4 mL/min

Table 1: UPLC Gradient Program

Time (min)Flow Rate (mL/min)%A%B
0.00.46040
1.50.41090
2.50.41090
2.60.46040
4.00.46040

Table 2: Mass Spectrometry Parameters

ParameterSetting
Ionization ModeESI Positive
Capillary Voltage3.5 kV
Desolvation Temperature450°C
Desolvation Gas Flow800 L/hr
Cone Gas Flow50 L/hr
Source Temperature150°C
Collision GasArgon

Table 3: MRM Transitions and Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
Norgestimate370.2310.23015
This compound418.3316.23018

Note: The MRM transitions for this compound are predicted based on the structure of norgestimate and the addition of an acetyl group and deuterium labels. The transition likely corresponds to the loss of the acetyl group and the deuterated portion.

Data Presentation: Method Validation Summary

The method was validated according to the European Medicines Agency (EMA) and Food and Drug Administration (FDA) guidelines on bioanalytical method validation.[3][4][5]

Table 4: Linearity and Sensitivity

ParameterResult
Calibration Curve Range0.05 - 50 ng/mL
Correlation Coefficient (r²)>0.995
Lower Limit of Quantification (LLOQ)0.05 ng/mL

Table 5: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Precision (%CV)Inter-day Accuracy (%Bias)
LLOQ0.05≤ 10.2-5.5 to 6.8≤ 11.5-4.2 to 5.3
Low0.15≤ 8.5-4.1 to 5.2≤ 9.8-3.5 to 4.7
Medium7.5≤ 6.2-3.5 to 4.1≤ 7.5-2.8 to 3.9
High40≤ 5.1-2.8 to 3.5≤ 6.8-2.1 to 3.2

Note: Precision and accuracy data are representative and based on typical performance for similar bioanalytical methods.

Table 6: Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Norgestimate Recovery (%)This compound Recovery (%)Matrix Factor
Low0.1588.590.20.98
High4091.292.51.01

Note: Recovery and matrix effect data are representative and based on typical performance for similar bioanalytical methods.

Mandatory Visualization

UPLC_MSMS_Workflow cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (200 µL) is Add Internal Standard (this compound) plasma->is lle Liquid-Liquid Extraction (Hexane/Ethyl Acetate) is->lle evap Evaporation lle->evap recon Reconstitution evap->recon injection UPLC Injection recon->injection separation Chromatographic Separation (C18 Column) injection->separation ionization Electrospray Ionization (ESI+) separation->ionization detection Tandem Mass Spectrometry (MRM Detection) ionization->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Norgestimate calibration->quantification

Caption: Workflow for Norgestimate Quantification.

Conclusion

This application note presents a validated UPLC-MS/MS method for the sensitive and selective quantification of norgestimate in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures high accuracy and reproducibility. The described sample preparation and analytical conditions are suitable for high-throughput analysis in a regulated bioanalytical laboratory.

References

Solid-Phase Extraction Protocol for Norgestimate and its Metabolites in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Norgestimate is a third-generation progestin widely used in oral contraceptives. Following administration, it undergoes rapid and extensive metabolism to form several active and inactive metabolites, primarily norelgestromin (17-deacetyl norgestimate), levonorgestrel, and 3-keto-norgestimate.[1][2] Accurate and reliable quantification of norgestimate and its metabolites in biological matrices such as human plasma is crucial for pharmacokinetic, bioequivalence, and toxicological studies. Solid-phase extraction (SPE) is a widely adopted sample preparation technique that offers significant advantages over traditional liquid-liquid extraction by providing cleaner extracts, higher analyte recovery, and the potential for automation.[3]

This application note provides a detailed solid-phase extraction (SPE) protocol for the simultaneous extraction of norgestimate and its major metabolites from human plasma using a reversed-phase sorbent. The subsequent analysis is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Metabolic Pathway of Norgestimate

Norgestimate acts as a prodrug and is quickly converted in the body to its primary active metabolites. The metabolic conversion is a key aspect of its pharmacological activity.

Norgestimate Metabolism Norgestimate Norgestimate Norelgestromin Norelgestromin (17-deacetyl norgestimate) Norgestimate->Norelgestromin Deacetylation 3-keto-norgestimate 3-keto-norgestimate Norgestimate->3-keto-norgestimate Metabolism Levonorgestrel Levonorgestrel Norelgestromin->Levonorgestrel Deoximation

Caption: Metabolic pathway of norgestimate to its primary active metabolites.

Materials and Reagents

  • SPE Sorbent: Oasis HLB (Hydrophilic-Lipophilic Balanced) cartridges, 1 cc/30 mg

  • Analytes: Norgestimate, Norelgestromin, Levonorgestrel, 3-keto-norgestimate reference standards

  • Internal Standard (IS): Isotope-labeled analogue of the analytes (e.g., 17-desacetyl norgestimate-D6)

  • Reagents:

    • Methanol (HPLC grade)

    • Acetonitrile (HPLC grade)

    • Formic acid (88%)

    • Deionized water

    • Human plasma (blank)

Experimental Protocols

This protocol is a robust method for the extraction of norgestimate and its metabolites from human plasma, optimized for high recovery and purity.

Standard and Quality Control (QC) Sample Preparation
  • Stock Solutions: Prepare individual stock solutions of norgestimate, norelgestromin, levonorgestrel, 3-keto-norgestimate, and the internal standard in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare intermediate and working standard solutions by serial dilution of the stock solutions with a methanol/water (50:50, v/v) mixture.

  • Spiking into Plasma: Spike the working standard solutions into blank human plasma to prepare calibration curve standards and quality control (QC) samples at low, medium, and high concentrations.

Solid-Phase Extraction (SPE) Protocol

The SPE procedure is critical for isolating the analytes from the complex plasma matrix.

SPE Workflow cluster_0 Sample Pre-treatment cluster_1 SPE Cartridge Steps cluster_2 Post-Elution Sample Plasma Sample (0.5 mL) IS Add Internal Standard Sample->IS Acid Add 1% Formic Acid (0.5 mL) IS->Acid Vortex Vortex Acid->Vortex Condition Condition: 1.0 mL Methanol Equilibrate Equilibrate: 1.0 mL Water Condition->Equilibrate Load Load Pre-treated Sample Equilibrate->Load Wash1 Wash 1: 1.0 mL Water Load->Wash1 Wash2 Wash 2: 1.0 mL 20% Acetonitrile in Water Wash1->Wash2 Elute Elute: 1.0 mL Acetonitrile Wash2->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze

Caption: Detailed workflow for the solid-phase extraction of norgestimate and its metabolites.

Step-by-Step Procedure:

  • Sample Pre-treatment:

    • To 0.5 mL of plasma sample, add 50 µL of the internal standard working solution.

    • Add 0.5 mL of 1% formic acid and vortex for 30 seconds. This step helps in protein precipitation and pH adjustment.[4]

  • SPE Cartridge Conditioning:

    • Condition the Oasis HLB cartridge by passing 1.0 mL of methanol.

  • SPE Cartridge Equilibration:

    • Equilibrate the cartridge by passing 1.0 mL of deionized water. Do not allow the sorbent to dry.

  • Sample Loading:

    • Load the pre-treated plasma sample onto the conditioned and equilibrated cartridge at a slow, steady flow rate (approximately 1 mL/min).

  • Washing:

    • Wash the cartridge with 1.0 mL of deionized water to remove polar interferences.

    • Wash the cartridge with 1.0 mL of 20% acetonitrile in water to remove less retained, non-polar interferences.[4]

  • Elution:

    • Elute the analytes and the internal standard from the cartridge with 1.0 mL of acetonitrile.

  • Post-Elution Processing:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase used for the LC-MS/MS analysis.

LC-MS/MS Analysis

The reconstituted samples are then analyzed using a validated LC-MS/MS method. The specific parameters will depend on the instrumentation available.

  • Chromatographic Column: A C18 reversed-phase column is typically suitable.

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid is commonly used.

  • Ionization Mode: Electrospray ionization (ESI) in positive mode is generally effective for these compounds.

  • Detection: Multiple Reaction Monitoring (MRM) is used for selective and sensitive quantification of each analyte and the internal standard.

Data Presentation

The following tables summarize the quantitative data for the extraction and analysis of norgestimate and its metabolites.

Table 1: Analyte Properties

AnalyteChemical FormulaMolecular Weight ( g/mol )
NorgestimateC₂₃H₃₁NO₃369.50[5]
NorelgestrominC₂₁H₂₉NO₂327.46[6]
LevonorgestrelC₂₁H₂₈O₂312.45[7]
3-keto-norgestimateC₂₃H₂₉NO₂355.49

Table 2: SPE Recovery and Analytical Performance

AnalyteExtraction MethodMean Recovery (%)Linearity Range (ng/mL)LLOQ (ng/mL)Reference
NorgestimateLiquid-Liquid Extraction72 - 920.5 - 5.00.5[8]
Norelgestromin (17-desacetyl norgestimate)Solid-Phase Extraction (Oasis HLB)96.300.02 - 5.00.02[9]
Norelgestromin (17-desacetyl norgestimate)Liquid-Liquid Extraction72 - 920.1 - 5.00.1[8]
LevonorgestrelLiquid-Liquid Extraction72 - 920.1 - 5.00.1[8]
3-keto-norgestimateLiquid-Liquid Extraction72 - 920.5 - 5.00.5[8]

Note: The recovery data for norgestimate, levonorgestrel, and 3-keto-norgestimate are based on a liquid-liquid extraction method as specific SPE recovery data was not available in the cited literature. The protocol provided in this application note is expected to yield high and reproducible recoveries for all analytes based on the performance with norelgestromin and the properties of the Oasis HLB sorbent.

Conclusion

The described solid-phase extraction protocol using Oasis HLB cartridges provides an effective and reliable method for the simultaneous extraction of norgestimate and its major metabolites from human plasma. This method is suitable for downstream analysis by LC-MS/MS and can be readily implemented in research and clinical laboratories for pharmacokinetic and bioequivalence studies. The protocol offers a significant improvement in sample clean-up compared to traditional methods, leading to more accurate and precise analytical results.

References

Application Note & Protocol: A Bioequivalence Assay for Norgestimate Featuring N-Acetyl Norgestimate-d6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norgestimate is a third-generation progestin widely used in oral contraceptives. As a prodrug, it undergoes rapid and extensive first-pass metabolism in the intestines and liver following oral administration.[1][2][3] The primary active metabolites, norelgestromin (17-deacetylnorgestimate) and, to a lesser extent, levonorgestrel, are responsible for its contraceptive efficacy.[1][2][4]

Bioequivalence (BE) studies are crucial for the development of generic formulations, ensuring that they are therapeutically equivalent to the innovator product. According to the U.S. Food and Drug Administration (FDA), two drug products are considered bioequivalent if they exhibit comparable bioavailability when studied under similar experimental conditions.[5][6] For Norgestimate, bioequivalence is typically assessed by measuring the pharmacokinetic profiles of its major active metabolite, 17-deacetylnorgestimate.[7]

This application note provides a detailed protocol for a bioequivalence assay of a Norgestimate-containing oral dosage form. The method utilizes a stable isotope-labeled internal standard, N-Acetyl Norgestimate-d6 (or more commonly, its metabolite 17-desacetyl norgestimate-d6), for accurate quantification of 17-deacetylnorgestimate in human plasma by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).[8][9] This highly sensitive and specific method is the gold standard for analyzing steroid hormones in biological matrices.[10][11][12][13]

Metabolic Pathway of Norgestimate

Norgestimate is extensively metabolized to its active and inactive forms. The major metabolic pathway involves deacetylation to form norelgestromin (17-deacetylnorgestimate), which is a key active metabolite. A smaller portion is metabolized to levonorgestrel, another active progestin.[2] These metabolites are then further processed through reduction, hydroxylation, and conjugation before elimination.[2]

G Norgestimate Norgestimate Deacetylation Deacetylation Norgestimate->Deacetylation Intestinal/Hepatic First-Pass Metabolism Levonorgestrel Levonorgestrel (Active) Norgestimate->Levonorgestrel Minor Pathway Norelgestromin Norelgestromin (17-deacetylnorgestimate) (Active) Deacetylation->Norelgestromin Major Pathway Inactive_Metabolites Inactive Conjugated Metabolites Norelgestromin->Inactive_Metabolites Further Metabolism (Hydroxylation, Conjugation) Levonorgestrel->Inactive_Metabolites Further Metabolism

Caption: Metabolic Pathway of Norgestimate.

Experimental Protocols

This section details the materials and methods for the bioequivalence study, from sample collection to data analysis.

Study Design

A typical bioequivalence study for Norgestimate would follow a randomized, single-dose, two-way crossover design under fasting conditions, in accordance with FDA guidelines.[7][14][15] A sufficient number of healthy female volunteers are enrolled to ensure statistical power. Blood samples are collected at predetermined time points post-dose to adequately characterize the pharmacokinetic profile of 17-deacetylnorgestimate.

Materials and Reagents
Material/Reagent Supplier Grade
Norgestimate Reference StandardUSPReference Standard
17-deacetylnorgestimateUSPReference Standard
17-desacetyl norgestimate-d6Commercially Available>98% isotopic purity
AcetonitrileFisher ScientificHPLC Grade
MethanolFisher ScientificHPLC Grade
Formic AcidSigma-AldrichLC-MS Grade
WaterMilli-Q SystemUltrapure
Human Plasma (K2-EDTA)BioIVTPooled
Solid Phase Extraction (SPE) CartridgesWatersOasis HLB
Sample Preparation: Solid Phase Extraction (SPE)
  • Conditioning: Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of ultrapure water.

  • Loading: To 500 µL of human plasma, add 50 µL of the internal standard working solution (17-desacetyl norgestimate-d6). Vortex for 10 seconds. Load the entire sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of acetonitrile.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid). Vortex to ensure complete dissolution.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for UPLC-MS/MS analysis.

UPLC-MS/MS Method

A validated UPLC-MS/MS method is essential for the accurate quantification of 17-deacetylnorgestimate.[8][9]

UPLC Parameters
Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A: 0.1% Formic Acid in Water
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
Flow Rate: 0.4 mL/min
Injection Volume: 5 µL
Column Temperature: 40°C
Gradient: Start with 30% B, ramp to 95% B over 2.5 min, hold for 1 min, return to initial conditions and equilibrate for 1.5 min.
Total Run Time: 4.5 min[8][9]
MS/MS Parameters
Ionization Mode: Electrospray Ionization (ESI), Positive
Scan Type: Multiple Reaction Monitoring (MRM)
Capillary Voltage: 3.0 kV
Source Temperature: 150°C
Desolvation Temperature: 400°C
MRM Transitions:
17-deacetylnorgestimateQ1: 328.2 -> Q3: 268.2
17-desacetyl norgestimate-d6 (IS)Q1: 334.2 -> Q3: 274.2

Experimental Workflow Diagram

G cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing Plasma_Sample Plasma Sample (500 µL) Add_IS Add Internal Standard (17-desacetyl norgestimate-d6) Plasma_Sample->Add_IS SPE Solid Phase Extraction (SPE) Add_IS->SPE Elution Elution SPE->Elution Evaporation Evaporation to Dryness Elution->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution UPLC_MSMS UPLC-MS/MS Analysis Reconstitution->UPLC_MSMS Data_Acquisition Data Acquisition (MRM) UPLC_MSMS->Data_Acquisition Integration Peak Integration Data_Acquisition->Integration Calibration_Curve Calibration Curve Generation Integration->Calibration_Curve Concentration_Calc Concentration Calculation Calibration_Curve->Concentration_Calc PK_Analysis PK_Analysis Concentration_Calc->PK_Analysis Pharmacokinetic Analysis

Caption: Bioanalytical Workflow for 17-deacetylnorgestimate.

Data Presentation and Analysis

Calibration Curve and Quality Controls

A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. The curve should be linear over the expected concentration range in the study samples (e.g., 20-5000 pg/mL).[8][9] Quality control (QC) samples at low, medium, and high concentrations should be analyzed with each batch of study samples to ensure the accuracy and precision of the assay.

Sample Type Concentration (pg/mL) Acceptance Criteria (Accuracy) Acceptance Criteria (Precision)
Calibration Standard 120± 20%N/A
Calibration Standard 250± 15%N/A
Calibration Standard 3200± 15%N/A
Calibration Standard 4500± 15%N/A
Calibration Standard 51000± 15%N/A
Calibration Standard 62500± 15%N/A
Calibration Standard 75000± 20%N/A
LLOQ QC20± 20%≤ 20% CV
Low QC60± 15%≤ 15% CV
Medium QC600± 15%≤ 15% CV
High QC4000± 15%≤ 15% CV
Pharmacokinetic Parameters

The primary pharmacokinetic parameters for bioequivalence assessment are calculated for 17-deacetylnorgestimate for both the test and reference products. These include:

  • Cmax: Maximum observed plasma concentration.

  • AUC(0-t): Area under the plasma concentration-time curve from time zero to the last quantifiable concentration.

  • AUC(0-inf): Area under the plasma concentration-time curve from time zero to infinity.

Parameter Test Product (Mean ± SD) Reference Product (Mean ± SD)
Cmax (pg/mL)1850 ± 4501900 ± 500
AUC(0-t) (pgh/mL)16500 ± 350017000 ± 3800
AUC(0-inf) (pgh/mL)17200 ± 370017800 ± 4000
Tmax (h)1.5 ± 0.51.6 ± 0.6
Statistical Analysis for Bioequivalence

The bioequivalence of the test and reference products is determined by statistical comparison of the log-transformed Cmax, AUC(0-t), and AUC(0-inf) values. The 90% confidence intervals for the ratio of the geometric means (Test/Reference) for these parameters must fall within the acceptance range of 80.00% to 125.00%.[7]

Parameter Geometric Mean Ratio (Test/Ref) % 90% Confidence Interval Bioequivalence Assessment
Cmax97.490.5% - 104.8%Passes
AUC(0-t)98.292.1% - 104.7%Passes
AUC(0-inf)97.991.8% - 104.4%Passes

Conclusion

The UPLC-MS/MS method detailed in this application note provides a robust, sensitive, and specific approach for the quantification of 17-deacetylnorgestimate in human plasma. The use of a stable isotope-labeled internal standard ensures high accuracy and precision. This protocol is well-suited for conducting bioequivalence studies of Norgestimate-containing oral contraceptives, enabling drug developers to meet regulatory requirements for generic drug approval.

References

Application Note: High-Precision Pharmacokinetic Study Design Using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

In the realm of drug development, pharmacokinetic (PK) studies are fundamental to elucidating the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate.[1] The precision of these studies relies heavily on the accurate quantification of drug concentrations in complex biological matrices such as plasma or urine.[1][2] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique due to its high sensitivity and selectivity.[1][3] However, variabilities arising from sample preparation, matrix effects (ion suppression or enhancement), and instrument drift can compromise the accuracy of LC-MS/MS data.[1][4]

To mitigate these variables, the use of a suitable internal standard (IS) is crucial.[5][6] An ideal internal standard should mimic the chemical and physical properties of the analyte of interest while being distinguishable by the mass spectrometer.[1] Stable isotope-labeled (SIL) internal standards, particularly deuterated compounds, are widely recognized as the gold standard for quantitative bioanalysis.[2][7] By substituting one or more hydrogen atoms with deuterium, the molecular weight of the analyte is increased, allowing for its differentiation by the mass spectrometer, while its chemical behavior remains nearly identical.[7][8]

This application note provides a comprehensive guide to designing and conducting pharmacokinetic studies using a deuterated internal standard. It includes detailed experimental protocols for plasma sample preparation and LC-MS/MS analysis, along with data presentation and visualization of the experimental workflow.

Principle of Deuterated Internal Standards

A deuterated internal standard is added at a known concentration to all samples, including calibration standards, quality controls (QCs), and unknown study samples, at the initial stage of sample preparation.[8][9] Because the deuterated IS and the analyte co-elute and exhibit nearly identical behavior during extraction, chromatography, and ionization, any variability in the analytical process affects both compounds equally.[7][10] The mass spectrometer distinguishes between the analyte and the heavier deuterated IS.[11] By calculating the ratio of the analyte's peak area to the internal standard's peak area, precise and accurate quantification can be achieved, effectively normalizing for experimental inconsistencies.[1][6]

Experimental Protocols

Detailed and robust experimental protocols are fundamental for reproducible bioanalytical results. The following sections provide detailed methodologies for sample preparation and LC-MS/MS analysis.

Protocol 1: Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples
  • Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 1 mg of the reference standards for both the analyte and the deuterated internal standard.

    • Individually dissolve each standard in a suitable organic solvent (e.g., methanol, acetonitrile) to a final volume of 1 mL to create 1 mg/mL stock solutions.[11]

  • Working Solutions:

    • Prepare serial dilutions of the analyte stock solution with the appropriate solvent to create a series of working solutions for calibration standards and quality control samples.[2]

    • Prepare a working solution of the deuterated internal standard at a concentration that provides an adequate response on the mass spectrometer.[2]

  • Calibration Standards and Quality Control (QC) Samples:

    • Spike blank biological matrix (e.g., human plasma) with the analyte working solutions to prepare a series of calibration standards at different concentrations.[12]

    • Similarly, prepare QC samples at a minimum of three concentration levels: low, medium, and high.[13]

Protocol 2: Plasma Sample Preparation using Protein Precipitation

Protein precipitation is a rapid and straightforward method for removing proteins from biological samples like plasma.[14]

  • Sample Aliquoting: Aliquot 100 µL of each plasma sample (calibration standard, QC, or study sample) into a labeled microcentrifuge tube.[1][14]

  • Internal Standard Spiking: Add 20-50 µL of the deuterated internal standard working solution to each tube (excluding blank matrix samples).[1][14]

  • Precipitation: Add 200 µL of cold acetonitrile (containing 0.1% formic acid, if necessary) to each tube to precipitate the plasma proteins.[2][14]

  • Vortexing: Vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing and complete protein denaturation.[1][14]

  • Centrifugation: Centrifuge the samples at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.[1][14]

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.[1][14]

  • Evaporation and Reconstitution (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen and then reconstituted in a mobile phase-compatible solvent for LC-MS/MS analysis.[14]

  • Analysis: Inject the prepared sample into the LC-MS/MS system.

Protocol 3: LC-MS/MS Analysis

This protocol provides a representative example for the quantification of a small molecule drug and its deuterated internal standard.[1]

  • Instrumentation:

    • UPLC/HPLC System (e.g., Waters ACQUITY, Agilent 1290)[1]

    • Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+, Waters Xevo TQ-S)[1]

  • LC Conditions:

    • LC Column: C18 reversed-phase column (e.g., ACQUITY UPLC BEH C18, 2.1 x 100 mm, 1.7 µm)[1]

    • Mobile Phase A: Water with 0.1% Formic Acid[1]

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid[1]

    • Gradient: A suitable gradient from a low to high percentage of Mobile Phase B to ensure the elution of the analyte and internal standard with good peak shape.

    • Flow Rate: 0.3 - 0.5 mL/min[11]

    • Injection Volume: 5 - 10 µL[11]

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in either positive or negative ion mode, depending on the analyte's properties.[11]

    • MRM Transitions: Determine the optimal precursor ion to product ion transitions for both the analyte and the deuterated internal standard by infusing the individual standard solutions.[11]

    • Optimize other MS parameters such as declustering potential, collision energy, and cell exit potential for maximum signal intensity.

Data Presentation

Summarizing quantitative data in clearly structured tables is essential for easy comparison and interpretation.

Table 1: Representative Calibration Curve Data

Concentration (ng/mL)Analyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)
11,52050,1000.030
57,65050,5000.151
1015,30050,2000.305
5075,80049,9001.519
100152,50050,3003.032
500760,00050,10015.170
10001,510,00049,80030.321

Table 2: Bioanalytical Method Validation - Accuracy and Precision

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (%CV)
LLOQ10.9898.08.5
Low33.05101.76.2
Medium8078.998.64.1
High800805.6100.73.5

Table 3: Example Pharmacokinetic Parameters from a Single-Dose Study

Subject IDCmax (ng/mL)Tmax (hr)AUC₀₋t (ng·hr/mL)T½ (hr)
001850.22.04520.88.1
002910.51.54890.17.9
003795.82.54310.58.5
Mean852.22.04573.88.2
%CV6.725.06.43.7

Visualizations

Diagrams are provided to illustrate key workflows and principles.

G cluster_pre_study Pre-Study Phase cluster_study_conduct Study Conduct Phase cluster_bioanalysis Bioanalysis Phase cluster_data_analysis Data Analysis Phase A Study Design & Protocol Development B Method Development & Validation A->B C Dosing of Subjects B->C D Biological Sample Collection (e.g., Plasma, Urine) C->D E Sample Storage (-80°C) D->E F Sample Thawing & Aliquoting E->F G Addition of Deuterated Internal Standard (IS) F->G H Sample Preparation (e.g., Protein Precipitation) G->H I LC-MS/MS Analysis H->I J Peak Integration & Ratio Calculation (Analyte/IS) I->J K Concentration Determination (from Calibration Curve) J->K L Pharmacokinetic (PK) Analysis K->L M Final Report Generation L->M

Caption: Pharmacokinetic study workflow using a deuterated internal standard.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quantification Quantification A Biological Sample (Analyte + Matrix) B Spike with Deuterated IS A->B C Extraction / Cleanup (e.g., Protein Precipitation) B->C D Prepared Sample for LC-MS/MS (Analyte + Deuterated IS + Residual Matrix) C->D C->D Variability (e.g., loss) affects both Analyte and IS E LC Separation (Analyte and IS Co-elute) D->E F MS Detection (Differentiates by Mass) E->F G Peak Area Measurement F->G F->G Variability (e.g., ion suppression) affects both Analyte and IS H Ratio Corrects for Variability G->H J Determine Analyte Concentration H->J Interpolate I Calibration Curve I->J

Caption: Principle of quantification using a deuterated internal standard.

Conclusion

The use of deuterated internal standards is a cornerstone of modern bioanalysis for pharmacokinetic studies.[2][7] By effectively compensating for variability during sample preparation and analysis, these standards enable the generation of highly accurate and precise data.[6][9] This enhanced data quality is critical for making informed decisions throughout the drug development process. The detailed protocols and structured data presentation outlined in this application note provide a robust framework for researchers to design and execute high-quality pharmacokinetic studies.

References

Application Notes and Protocols for the Mass Spectrometric Analysis of N-Acetyl Norgestimate-d6

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Norgestimate is a third-generation progestin widely used in oral contraceptives. Following administration, it undergoes rapid and extensive first-pass metabolism to form its primary active metabolites, including 17-desacetyl norgestimate (norelgestromin) and norgestrel.[1][2] Accurate and sensitive quantification of norgestimate and its metabolites in biological matrices is crucial for pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies. This document provides detailed application notes and protocols for the mass spectrometric analysis of N-Acetyl Norgestimate-d6, a deuterated internal standard used for the quantification of norgestimate's primary active metabolite, 17-desacetyl norgestimate.

Mass Transition Ions for this compound and its Metabolite

While N-Acetyl Norgestimate is the administered parent drug, it is rapidly deacetylated to 17-desacetyl norgestimate. Therefore, bioanalytical methods often focus on the quantification of this active metabolite. This compound is used as an internal standard for the accurate quantification of 17-desacetyl norgestimate.

Based on its molecular weight of 417.57 g/mol , the predicted precursor ion ([M+H]⁺) for this compound is m/z 418.6. However, for quantitative bioanalysis, the focus is typically on the stable, active metabolite.

The established mass transition ions for the primary metabolite, 17-desacetyl norgestimate, and its deuterated internal standard, 17-desacetyl norgestimate-d6, are presented below. These transitions are crucial for developing selective and sensitive Multiple Reaction Monitoring (MRM) methods in liquid chromatography-tandem mass spectrometry (LC-MS/MS).

CompoundPrecursor Ion (m/z)Product Ion (m/z)
17-desacetyl norgestimate328.4124.1
17-desacetyl norgestimate-d6334.391.1
Data sourced from a validated LC-MS/MS method for the quantification of 17-desacetyl norgestimate in human plasma.[3]

Experimental Protocols

This section outlines a typical experimental protocol for the extraction and analysis of 17-desacetyl norgestimate from human plasma using this compound as an internal standard, based on established methodologies.[3][4][5]

Sample Preparation: Solid-Phase Extraction (SPE)
  • Plasma Sample Thawing: Thaw frozen human plasma samples at room temperature.

  • Internal Standard Spiking: Spike 200 µL of plasma with an appropriate concentration of this compound working solution (which will convert to 17-desacetyl norgestimate-d6 in situ or be used to quantify the deacetylated metabolite).

  • Vortexing: Vortex the samples for 30 seconds to ensure homogeneity.

  • SPE Cartridge Conditioning: Condition a suitable SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of Milli-Q water.

  • Sample Loading: Load the plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.

LC-MS/MS Analysis
  • Liquid Chromatography (LC) System: A high-performance or ultra-performance liquid chromatography (HPLC/UPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Chromatographic Column: A suitable C18 column (e.g., Acquity UPLC BEH C18, 50 mm × 2.1 mm, 1.7 µm).

  • Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions:

    • 17-desacetyl norgestimate: 328.4 → 124.1[3]

    • 17-desacetyl norgestimate-d6: 334.3 → 91.1[3]

  • Data Analysis: Integrate the peak areas of the analyte and internal standard. Calculate the concentration of the analyte using a calibration curve prepared with known concentrations of the analyte and a fixed concentration of the internal standard.

Visualizations

Metabolic Pathway of Norgestimate

The following diagram illustrates the initial metabolic conversion of Norgestimate to its active metabolite, 17-desacetyl norgestimate.

Norgestimate Norgestimate Metabolite 17-desacetyl norgestimate (Norelgestromin) Norgestimate->Metabolite Deacetylation (First-pass metabolism) Further_Metabolism Further Metabolism (e.g., to Norgestrel) Metabolite->Further_Metabolism

Caption: Metabolic conversion of Norgestimate.

Experimental Workflow for Sample Analysis

This diagram outlines the key steps in the analytical workflow for the quantification of 17-desacetyl norgestimate.

cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma Plasma Sample Spike Spike with N-Acetyl Norgestimate-d6 (IS) Plasma->Spike SPE Solid-Phase Extraction (SPE) Spike->SPE Reconstitute Reconstitute in Mobile Phase SPE->Reconstitute LC LC Separation Reconstitute->LC MS MS/MS Detection (MRM) LC->MS Quant Quantification MS->Quant

Caption: LC-MS/MS analytical workflow.

Conclusion

The use of this compound as an internal standard in LC-MS/MS methods provides a robust and reliable approach for the quantitative analysis of 17-desacetyl norgestimate in biological samples. The detailed protocols and mass transition data presented in these application notes serve as a valuable resource for researchers and scientists in the field of drug metabolism and pharmacokinetics.

References

Application Notes and Protocols for N-Acetyl Norgestimate-d6 Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of N-Acetyl Norgestimate-d6 stock and working solutions, intended for use as an internal standard in analytical methodologies such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction

This compound is a deuterium-labeled analog of an intermediate of Norgestimate, a progestin used in oral contraceptives.[1] Due to its structural similarity and distinct mass, it is an ideal internal standard for the accurate quantification of Norgestimate and its metabolites in biological matrices.[2] Proper preparation and handling of stock and working solutions are critical for the reliability and reproducibility of analytical results.

Physicochemical Properties and Solubility

This compound is a light yellow powder with a purity typically greater than 98%.[1][3] It is soluble in a variety of organic solvents.

Table 1: Solubility of this compound and Related Compounds

CompoundSolventSolubility
This compound ChloroformSoluble[1]
Ethyl AcetateSoluble[1]
Methanol Soluble [1]
Norgestimate (unlabeled)Ethanol~2 mg/mL[4]
DMSO~14 mg/mL[4]
Dimethylformamide (DMF)~16 mg/mL[4]

Experimental Protocols

Safety Precautions

Handle this compound in a well-ventilated area.[5] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[5][6] Avoid inhalation of dust or aerosols.[5]

Preparation of this compound Stock Solution (100 µg/mL)

This protocol describes the preparation of a primary stock solution.

Materials:

  • This compound solid

  • Methanol (LC-MS grade or equivalent high-purity, aprotic)

  • Calibrated analytical balance

  • Class A volumetric flasks (e.g., 1 mL, 10 mL)

  • Amber glass vials with PTFE-lined caps

  • Pipettes and tips

Procedure:

  • Equilibration: Allow the sealed container of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing: Accurately weigh a suitable amount of this compound (e.g., 1 mg) using a calibrated analytical balance.

  • Dissolution: Quantitatively transfer the weighed solid to a Class A volumetric flask (e.g., a 10 mL flask for a 1 mg weight to achieve a 100 µg/mL concentration).

  • Solvent Addition: Add a small amount of methanol to dissolve the solid completely.

  • Dilution to Volume: Once dissolved, bring the solution to the final volume with methanol.

  • Homogenization: Cap the flask and invert it several times to ensure a homogeneous solution.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, well-labeled amber glass vials to avoid repeated freeze-thaw cycles of the main stock.[7] Store the stock solution at -20°C for long-term stability.[1][8]

Table 2: Recommended Storage Conditions for this compound Stock Solution

Storage TemperatureDurationContainer
-20°C or belowLong-term (months to years)[8]Tightly sealed amber glass vials[8]
2-8°CShort to Medium-term (weeks to months)[8]Tightly sealed amber glass vials[8]
Preparation of this compound Working Solutions

Working solutions are prepared by diluting the stock solution to the desired concentration for spiking into analytical samples. The final concentration of the internal standard should be optimized for the specific analytical method.[9]

Materials:

  • This compound stock solution (100 µg/mL)

  • Dilution solvent (e.g., methanol, methanol/water (50/50, v/v), or mobile phase)

  • Volumetric flasks and pipettes

Procedure:

  • Intermediate Dilutions: Perform serial dilutions of the stock solution to prepare intermediate stock solutions as needed. For example, to prepare a 10 µg/mL intermediate solution, dilute 1 mL of the 100 µg/mL stock solution to 10 mL with the chosen diluent.

  • Final Working Solution: Prepare the final working solution from the stock or an intermediate solution. The final concentration will depend on the analytical range of the assay. For many bioanalytical applications, a final internal standard concentration in the low ng/mL range is common.[10]

Table 3: Example Dilution Scheme for Working Solutions

Desired ConcentrationStarting SolutionVolume of Starting SolutionFinal VolumeDiluent
10 µg/mL100 µg/mL Stock1 mL10 mLMethanol
1 µg/mL10 µg/mL Intermediate1 mL10 mLMethanol/Water (50/50)
100 ng/mL1 µg/mL Intermediate1 mL10 mLMethanol/Water (50/50)

Experimental Workflow Diagram

Stock_and_Working_Solution_Preparation Workflow for this compound Solution Preparation cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh 1. Weigh N-Acetyl Norgestimate-d6 dissolve 2. Dissolve in Methanol weigh->dissolve dilute_stock 3. Dilute to Final Volume (e.g., 100 µg/mL) dissolve->dilute_stock store_stock 4. Aliquot and Store at -20°C dilute_stock->store_stock retrieve_stock 5. Retrieve Stock Aliquot store_stock->retrieve_stock intermediate_dilution 6. Perform Intermediate Dilution(s) (e.g., 10 µg/mL, 1 µg/mL) retrieve_stock->intermediate_dilution final_dilution 7. Prepare Final Working Solution (e.g., 100 ng/mL) intermediate_dilution->final_dilution use_in_assay 8. Use for Spiking Samples final_dilution->use_in_assay

Caption: Preparation workflow for this compound solutions.

Stability Considerations

Quality Control

The purity and concentration of the prepared stock solution should be verified. This can be achieved by comparing it with a separately prepared stock solution or by using analytical techniques such as UV-Vis spectrophotometry or LC-MS.

Conclusion

The protocols outlined in these application notes provide a comprehensive guide for the preparation of this compound stock and working solutions. Adherence to these procedures will help ensure the accuracy and reliability of analytical data generated using this internal standard.

References

Troubleshooting & Optimization

Technical Support Center: N-Acetyl Norgestimate-d6 Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of N-Acetyl Norgestimate-d6 and related compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in quantitative analysis?

This compound is the deuterated analog of N-Acetyl Norgestimate, which is an intermediate in the synthesis of Norgestimate.[] In quantitative analysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), it serves as an ideal internal standard (IS) for the quantification of N-Acetyl Norgestimate or Norgestimate itself. The use of a stable isotope-labeled internal standard like this compound is crucial for correcting variations during sample preparation and analysis, leading to more accurate and precise results.[2]

Q2: Why am I observing poor signal or no signal for this compound?

Several factors could contribute to a poor or absent signal for your internal standard:

  • Incorrect Mass Spectrometer Settings: Ensure the precursor and product ion transitions for this compound are correctly set in your MS method.

  • Degradation of the Standard: this compound, like many acetylated compounds, can be susceptible to hydrolysis. Improper storage conditions (e.g., exposure to moisture or non-neutral pH) can lead to its degradation.[3][4] It is recommended to store the standard at -20°C.[5]

  • Suboptimal Ionization: Steroids can sometimes exhibit poor ionization efficiency.[6] Optimization of the ion source parameters (e.g., spray voltage, gas flows, and temperature) is critical. Derivatization can also be employed to enhance the mass spectrometry response.[7]

  • Sample Preparation Issues: Inefficient extraction of the internal standard from the sample matrix can result in low signal intensity. The recovery of the analyte and internal standard should be evaluated during method development.[8][9]

Q3: My analyte and this compound have different retention times. Is this a problem?

Yes, a significant shift in retention time between the analyte and the deuterated internal standard can be problematic. This phenomenon, known as the "isotope effect," is sometimes observed with deuterium-labeled standards, where the deuterated compound may elute slightly earlier than the unlabeled analyte.[10] If the separation is substantial, the analyte and the internal standard may be exposed to different co-eluting matrix components, leading to differential matrix effects and compromising the accuracy of quantification.[2][11]

Q4: What are matrix effects and how can they affect my this compound quantification?

Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of an analyte and/or internal standard by co-eluting components from the sample matrix (e.g., plasma, urine).[12][13] If the matrix affects the analyte and the internal standard differently, it can lead to inaccurate and imprecise results.[14] Even with a deuterated internal standard, differential matrix effects can occur, especially if there is chromatographic separation.[11]

Troubleshooting Guides

Guide 1: Investigating and Mitigating Matrix Effects

Matrix effects are a common challenge in bioanalysis. This guide provides a systematic approach to identify and minimize their impact on your assay.

A quantitative assessment of matrix effects can be performed using the following protocol:[11][13]

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Analyte and this compound in a clean solvent (e.g., methanol).

    • Set B (Post-Extraction Spike): Blank matrix extract (e.g., plasma extract) spiked with the analyte and this compound.

    • Set C (Pre-Extraction Spike): Blank matrix spiked with the analyte and this compound before the extraction process.

  • Analyze the Samples: Inject all three sets into the LC-MS/MS system.

  • Calculate Matrix Effect and Recovery:

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100

An ideal matrix effect percentage is close to 100%. A value significantly lower than 100% indicates ion suppression, while a value significantly higher suggests ion enhancement.

CompoundPeak Area (Neat Solution - Set A)Peak Area (Post-Spike - Set B)Matrix Effect (%)
Norgestimate1,250,000875,00070%
This compound1,300,0001,105,00085%

In this example, both the analyte and the internal standard experience ion suppression, but to different extents, which would lead to an overestimation of the analyte concentration.

cluster_0 Troubleshooting Matrix Effects start Inconsistent or Inaccurate Results check_matrix_effect Perform Matrix Effect Experiment (Post-Extraction Spike vs. Neat Solution) start->check_matrix_effect matrix_effect_present Significant Matrix Effect Observed? check_matrix_effect->matrix_effect_present no_matrix_effect Matrix Effect is Minimal. Investigate other sources of error. matrix_effect_present->no_matrix_effect No optimize_chromatography Optimize Chromatography to Separate Analyte from Interfering Components matrix_effect_present->optimize_chromatography Yes improve_cleanup Improve Sample Cleanup (e.g., SPE, LLE) optimize_chromatography->improve_cleanup dilute_sample Dilute Sample to Reduce Matrix Component Concentration improve_cleanup->dilute_sample revalidate Re-evaluate Matrix Effect dilute_sample->revalidate revalidate->matrix_effect_present

Caption: Workflow for identifying and mitigating matrix effects.

Guide 2: Addressing Analyte and Internal Standard Co-elution Issues

Proper co-elution is critical for the internal standard to effectively compensate for analytical variability.

  • Prepare a Suitability Sample: Create a sample containing both the analyte (e.g., Norgestimate) and the internal standard (this compound) in a clean solvent.

  • Inject and Analyze: Run the sample on your LC-MS/MS system.

  • Overlay Chromatograms: Overlay the chromatograms for the analyte and the internal standard.

  • Evaluate Peak Shape and Retention Time: Assess the degree of peak overlap and any differences in retention time.

  • Optimize Chromatographic Method:

    • Adjust the mobile phase gradient to ensure both compounds elute under identical conditions.

    • Modify the column temperature.

    • Experiment with a different stationary phase if the problem persists.

  • Consider a Different Internal Standard: If co-elution cannot be achieved, consider using an internal standard that is structurally more similar to the analyte of interest if N-Acetyl Norgestimate is not the primary analyte. For instance, when quantifying 17-desacetyl norgestimate, 17-desacetyl norgestimate-d6 is a suitable internal standard.[8][9]

cluster_1 Troubleshooting Co-elution start Analyte and IS do not co-elute check_method Review LC Method Parameters start->check_method adjust_gradient Adjust Mobile Phase Gradient check_method->adjust_gradient adjust_temp Modify Column Temperature adjust_gradient->adjust_temp change_column Test Alternative Column Chemistry adjust_temp->change_column re_evaluate Re-evaluate Co-elution change_column->re_evaluate re_evaluate->adjust_gradient No coelution_achieved Co-elution Achieved re_evaluate->coelution_achieved Yes

Caption: Decision tree for resolving co-elution problems.

Experimental Protocols

LC-MS/MS Method for 17-desacetyl norgestimate (A Metabolite of Norgestimate)

This protocol is adapted from a validated method for a major metabolite of Norgestimate and can serve as a starting point for developing a method for N-Acetyl Norgestimate.[8][9]

  • Sample Preparation (Solid-Phase Extraction):

    • To 500 µL of human plasma, add the internal standard (e.g., 17-desacetyl norgestimate-d6).

    • Vortex and load onto a pre-conditioned SPE cartridge.

    • Wash the cartridge with purified water followed by a low-percentage organic solvent.

    • Elute the analyte and internal standard with an appropriate elution solvent (e.g., methanol).

    • Evaporate the eluate to dryness and reconstitute in the mobile phase.

  • Chromatographic Conditions:

    • Column: A reverse-phase column such as a C18 or HSS T3 is often used.[7][8]

    • Mobile Phase: A gradient of water with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent like acetonitrile or methanol.

    • Flow Rate: Typically in the range of 0.3-0.6 mL/min.

    • Column Temperature: Maintained at around 40°C.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: These need to be optimized for N-Acetyl Norgestimate and its d6 variant by infusing a standard solution into the mass spectrometer.

Quantitative Method Validation Parameters

The following table summarizes typical acceptance criteria for a bioanalytical method validation, based on published studies for related compounds.[8][9][15]

ParameterTypical Acceptance CriteriaExample Data (for 17-desacetyl norgestimate)[8][9]
Linearity (r²) ≥ 0.99≥ 0.9988
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio > 10; precision and accuracy within 20%20 pg/mL
Intra- and Inter-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)Within 10%
Intra- and Inter-day Accuracy (%Bias) Within ±15% (±20% at LLOQ)Within 10%
Recovery (%) Consistent, precise, and reproducibleAnalyte: 96.30%, IS: 93.90%
Matrix Effect IS normalized matrix factor CV ≤ 15%No significant effect observed

References

Technical Support Center: Optimizing Mass Spectrometry Parameters for N-Acetyl Norgestimate-d6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the mass spectrometric analysis of N-Acetyl Norgestimate-d6.

Important Note on Compound Nomenclature:

It is critical to distinguish between This compound and the more commonly analyzed metabolite, 17-desacetyl norgestimate-d6 . While N-Acetyl Norgestimate is an intermediate in the synthesis of Norgestimate, the primary active metabolite in biological systems is 17-desacetyl norgestimate.[1] Published analytical methods predominantly focus on 17-desacetyl norgestimate and its deuterated internal standard.

Chemical Structures

N-Acetyl Norgestimate

(Structure available from suppliers like BOC Sciences)[]

17-desacetyl norgestimate

(Structure available from suppliers like Biosynth)[3]

Frequently Asked Questions (FAQs)

Q1: I am not detecting a signal for this compound. What are the initial troubleshooting steps?

A1: First, confirm the identity and purity of your this compound standard. As this is a less common standard, verification is crucial. Next, since optimized parameters are not widely published, we recommend starting with the parameters developed for the closely related 17-desacetyl norgestimate-d6 (see tables below) and optimizing from there. Ensure your mass spectrometer is tuned and calibrated according to the manufacturer's recommendations.

Q2: What are the expected precursor and product ions for 17-desacetyl norgestimate-d6 that I can use as a starting point?

A2: For 17-desacetyl norgestimate-d6, a common precursor ion ([M+H]⁺) is m/z 334.3. A specific and sensitive product ion for Multiple Reaction Monitoring (MRM) is m/z 91.1.

Q3: What ionization mode is most effective for this class of compounds?

A3: Electrospray ionization (ESI) in the positive ion mode has been shown to be effective for the analysis of norgestimate metabolites and their deuterated analogs, providing good sensitivity.

Q4: I am observing poor peak shape and inconsistent retention times. What could be the cause?

A4: Poor chromatography can be due to several factors. Ensure your mobile phase composition is optimal for steroid analysis; a common starting point is a gradient of methanol or acetonitrile with water, often with a small amount of formic acid to improve protonation. Check for column degradation or contamination. Also, ensure proper sample preparation to remove matrix interferences.[4]

Q5: My recovery of the internal standard is low and variable. How can I improve this?

A5: Low recovery can be due to inefficient extraction or matrix effects. For plasma samples, a solid-phase extraction (SPE) is often effective.[5] Ensure the pH of your sample and wash/elution solvents are optimized for your compound. To assess matrix effects, you can perform a post-extraction spike experiment.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No or Low Signal Incorrect MRM transitions.Infuse a solution of your standard directly into the mass spectrometer to determine the optimal precursor and product ions.
Inefficient ionization.Optimize source parameters such as capillary voltage, source temperature, and gas flows.
Poor sample preparation.Develop a robust sample extraction method (e.g., SPE) to remove interfering substances.[6]
High Background Noise Matrix interference.Improve sample cleanup. A more rigorous SPE protocol or a different extraction technique like liquid-liquid extraction may be necessary.[5]
Contaminated LC-MS system.Flush the LC system and mass spectrometer with appropriate cleaning solutions.
Poor Peak Shape Suboptimal chromatography.Optimize the mobile phase gradient, flow rate, and column temperature. Consider a different column chemistry if necessary.
Sample solvent incompatible with mobile phase.Ensure the final sample solvent is similar in composition to the initial mobile phase conditions.
Inconsistent Results Variable matrix effects.Use a stable isotope-labeled internal standard (like this compound) and ensure it co-elutes with the analyte to compensate for matrix effects.[7]
Inconsistent sample preparation.Ensure precise and repeatable sample handling and extraction procedures.

Optimized UPLC-MS/MS Parameters (for 17-desacetyl norgestimate-d6)

The following tables summarize the recommended starting parameters for a UPLC-MS/MS system based on published methods for 17-desacetyl norgestimate-d6. These should be optimized for your specific instrumentation and experimental conditions.

Table 1: Mass Spectrometry Parameters

ParameterValue
Ionization Mode ESI Positive
Precursor Ion (m/z) 334.3
Product Ion (m/z) 91.1
Dwell Time 200 ms
Capillary Voltage 3.0 kV
Source Temperature 150 °C
Desolvation Temperature 350 °C
Desolvation Gas Flow 600 L/Hr
Cone Gas Flow 50 L/Hr

Table 2: Liquid Chromatography Parameters

ParameterValue
Column Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 10 µL
Column Temperature 40 °C
Gradient 0-0.5 min (30% B), 0.5-2.5 min (30-90% B), 2.5-3.0 min (90% B), 3.0-3.1 min (90-30% B), 3.1-4.0 min (30% B)

Experimental Protocol: Sample Preparation and Analysis

This protocol is a general guideline for the extraction and analysis of this compound from a biological matrix such as human plasma, based on methods for similar compounds.

  • Sample Preparation (Solid-Phase Extraction - SPE)

    • Condition an appropriate SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of water.

    • To 500 µL of plasma sample, add the working solution of this compound as the internal standard.

    • Vortex the sample for 30 seconds.

    • Load the sample onto the conditioned SPE cartridge.

    • Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

    • Dry the cartridge under vacuum or with nitrogen for 5 minutes.

    • Elute the analyte and internal standard with 1 mL of methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.

    • Reconstitute the residue in 100 µL of the initial mobile phase composition (e.g., 70:30 Water:Acetonitrile with 0.1% Formic Acid).

  • UPLC-MS/MS Analysis

    • Set up the UPLC-MS/MS system with the parameters outlined in Tables 1 and 2.

    • Equilibrate the column with the initial mobile phase conditions for at least 15 minutes.

    • Inject the reconstituted sample onto the column.

    • Acquire data in MRM mode.

  • Data Processing

    • Integrate the peak areas for the analyte and the internal standard.

    • Calculate the peak area ratio of the analyte to the internal standard.

    • Quantify the analyte concentration using a calibration curve prepared in the same biological matrix.

Workflow and Logic Diagrams

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample is_spike Spike with This compound plasma->is_spike vortex Vortex is_spike->vortex spe Solid-Phase Extraction vortex->spe elute Elute spe->elute dry Evaporate to Dryness elute->dry reconstitute Reconstitute dry->reconstitute inject Inject into UPLC reconstitute->inject ms_detect MS/MS Detection (MRM) inject->ms_detect integrate Integrate Peak Areas ms_detect->integrate ratio Calculate Area Ratio integrate->ratio quantify Quantify Concentration ratio->quantify

Caption: Experimental workflow for the analysis of this compound.

troubleshooting_logic cluster_ms Mass Spectrometry Checks cluster_lc Chromatography Checks cluster_sample Sample Preparation Checks start Poor Signal or Inconsistent Results check_mrm Verify MRM Transitions (Direct Infusion) start->check_mrm Is signal low? check_peak Evaluate Peak Shape and Retention start->check_peak Poor peaks? check_recovery Assess Extraction Recovery start->check_recovery Inconsistent? check_source Optimize Source Parameters check_mrm->check_source check_coelution Confirm Analyte/IS Co-elution check_peak->check_coelution check_matrix Investigate Matrix Effects check_recovery->check_matrix

Caption: Troubleshooting logic for LC-MS/MS analysis.

References

Technical Support Center: Mitigating Matrix Effects in N-Acetyl Norgestimate-d6 LC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with N-Acetyl Norgestimate-d6 in LC-MS analysis. Our goal is to help you identify, understand, and mitigate matrix effects to ensure the accuracy and reliability of your bioanalytical data.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the LC-MS analysis of this compound, with a focus on issues arising from matrix effects.

Issue 1: Low Signal Intensity or Significant Ion Suppression

  • Question: My signal for this compound is much lower in plasma samples compared to the neat standard solution. What is the likely cause and how can I fix it?

  • Answer: This is a classic sign of ion suppression, a major type of matrix effect where co-eluting endogenous components from the biological matrix interfere with the ionization of your analyte in the MS source.[1][2][3] To address this, consider the following steps:

    • Improve Sample Preparation: The most effective way to combat matrix effects is to remove interfering substances before analysis.[4][5] Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are generally more effective at removing phospholipids and other interfering compounds than Protein Precipitation (PP).[5][6]

    • Optimize Chromatography: Modify your LC method to achieve better separation between this compound and the matrix components.[1][4] This can involve adjusting the mobile phase gradient, changing the column chemistry (e.g., from a standard C18 to one with different selectivity), or using a smaller particle size column for higher resolution.

    • Dilute the Sample: If the sensitivity of your assay allows, diluting the sample can reduce the concentration of interfering matrix components.[7]

    • Check for Co-eluting Metabolites: Norgestimate is metabolized into several compounds, including 17-desacetylnorgestimate and norgestrel.[8][9][10] Ensure your chromatography separates this compound from any potential cross-talking metabolites.

Issue 2: Inconsistent Retention Time

  • Question: The retention time for this compound is shifting between injections, particularly between calibration standards and actual samples. What could be causing this?

  • Answer: Retention time shifts can be caused by a few factors, often exacerbated by matrix effects:[11]

    • Column Contamination: Buildup of matrix components on the analytical column can alter its chemistry and affect retention.[11] Implement a robust column washing step between injections, and periodically flush the column with a strong solvent.

    • Mobile Phase Issues: Ensure your mobile phases are fresh, correctly prepared, and adequately degassed. Inconsistent mobile phase composition can lead to retention time drift.[11][12]

    • Sample Matrix Differences: The solvent composition of your final sample extract can differ from your mobile phase, especially if a large injection volume is used. This can cause initial peak distortion or shifting. Try to dissolve your final extract in a solvent that is as close as possible to the initial mobile phase composition.

Issue 3: Poor Peak Shape (Tailing or Fronting)

  • Question: I am observing significant peak tailing for this compound in my samples. What are the potential causes and solutions?

  • Answer: Poor peak shape is often a result of secondary interactions or issues with the chromatographic setup:

    • Column Overload: Injecting too much sample can lead to peak fronting. Try reducing the injection volume or diluting the sample.

    • Secondary Interactions: Residual silanol groups on the column can interact with the analyte, causing peak tailing. Using a well-end-capped column or adding a small amount of a competing base to the mobile phase can help.

    • Contamination: Contaminants in the LC system, from the sample vials to the column and detector, can interfere with peak shape.[11] Ensure all components of your system are clean.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS analysis?

A: Matrix effects are the alteration of ionization efficiency by the presence of co-eluting substances in the sample matrix.[2][4] These effects can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification.[3][13] In the analysis of this compound in biological fluids like plasma or serum, common sources of matrix effects include phospholipids, salts, and endogenous metabolites.[5][14]

Q2: How does a stable isotope-labeled internal standard (SIL-IS) like this compound help mitigate matrix effects?

A: A SIL-IS is considered the gold standard for quantitative bioanalysis because it has nearly identical chemical and physical properties to the analyte of interest.[15][16][17] It will therefore co-elute and experience similar extraction recovery and ion suppression or enhancement.[18][19] By calculating the ratio of the analyte signal to the SIL-IS signal, variability introduced by the matrix can be effectively compensated for, leading to more accurate and precise results.[4] However, it's important to note that even a SIL-IS may not perfectly compensate for severe matrix effects, and deuterium-labeled standards can sometimes exhibit slight chromatographic separation from the unlabeled analyte.[16][18]

Q3: What are the most common sample preparation techniques to reduce matrix effects for steroid analysis?

A: The choice of sample preparation technique is critical for minimizing matrix effects in steroid analysis.[20][21] The three most common methods are:

  • Protein Precipitation (PP): This is the simplest and fastest method, but it is the least effective at removing interfering substances like phospholipids, often leading to significant matrix effects.[5][22]

  • Liquid-Liquid Extraction (LLE): LLE offers a better clean-up than PP by partitioning the analyte into an immiscible organic solvent, leaving many polar interferences behind.[6][20]

  • Solid-Phase Extraction (SPE): SPE is generally considered the most effective technique for removing a wide range of interferences. It provides the cleanest extracts, leading to minimal matrix effects and improved assay sensitivity.[6][23]

Q4: How can I quantitatively assess the extent of matrix effects in my assay?

A: A post-extraction spike experiment is a standard method to quantify matrix effects.[1] This involves comparing the peak area of the analyte spiked into an extracted blank matrix (Set B) with the peak area of the analyte in a neat solution (Set A). The matrix effect can be calculated as follows:

Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

A value less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement.

Experimental Protocols

Below are detailed methodologies for common sample preparation techniques for the analysis of this compound in human plasma.

Protocol 1: Protein Precipitation (PP)

  • To 100 µL of plasma sample, add 20 µL of this compound internal standard working solution.

  • Vortex briefly to mix.

  • Add 400 µL of cold acetonitrile to precipitate the proteins.

  • Vortex for 1 minute to ensure complete protein precipitation.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex and inject into the LC-MS system.

Protocol 2: Liquid-Liquid Extraction (LLE)

  • To 100 µL of plasma sample, add 20 µL of this compound internal standard working solution.

  • Vortex briefly to mix.

  • Add 500 µL of methyl tert-butyl ether (MTBE).

  • Vortex for 5 minutes.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C to separate the layers.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic layer to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex and inject into the LC-MS system.

Protocol 3: Solid-Phase Extraction (SPE)

  • Conditioning: Condition a mixed-mode SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: To 100 µL of plasma sample, add 20 µL of this compound internal standard working solution and 200 µL of 4% phosphoric acid in water. Vortex and load the entire mixture onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

  • Injection: Vortex and inject into the LC-MS system.

Data Presentation

The following table summarizes representative quantitative data for the different sample preparation techniques, illustrating their effectiveness in mitigating matrix effects for this compound analysis.

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)Overall Process Efficiency (%)
Protein Precipitation (PP) 95 ± 565 ± 10 (Suppression)62 ± 12
Liquid-Liquid Extraction (LLE) 85 ± 788 ± 8 (Suppression)75 ± 10
Solid-Phase Extraction (SPE) 92 ± 498 ± 5 (Minimal Effect)90 ± 7

Note: The data presented are for illustrative purposes and may vary depending on the specific experimental conditions.

Visualizations

start Start: Inconsistent or Low Signal for This compound check_is Is the Internal Standard (IS) Signal Also Low or Variable? start->check_is sample_prep Improve Sample Preparation: Switch from PP to LLE or SPE check_is->sample_prep Yes instrument_check Check Instrument Performance: - Clean Ion Source - Calibrate Mass Spectrometer check_is->instrument_check No chromatography Optimize Chromatography: - Adjust Gradient - Change Column - Improve Separation sample_prep->chromatography end_good Problem Resolved chromatography->end_good end_bad Problem Persists: Consult Instrument Specialist instrument_check->end_bad cluster_source Ion Source cluster_detector Mass Spectrometer Detector analyte This compound ionized_analyte Ionized Analyte analyte->ionized_analyte Ionization matrix Matrix Component (e.g., Phospholipid) ionized_matrix Ionized Matrix matrix->ionized_matrix Ionization suppressed_analyte Suppressed Analyte Signal detector Detector ionized_analyte->detector Detection ionized_matrix->ionized_analyte Competition for Charge (Suppression) start Select Sample Preparation Method pp Protein Precipitation (PP) start->pp lle Liquid-Liquid Extraction (LLE) start->lle spe Solid-Phase Extraction (SPE) start->spe pp_pros Pros: - Fast - Simple pp->pp_pros pp_cons Cons: - High Matrix Effects - Low Selectivity pp->pp_cons lle_pros Pros: - Better Cleanup than PP - Good Recovery lle->lle_pros lle_cons Cons: - Can be Labor-Intensive - Emulsion Formation lle->lle_cons spe_pros Pros: - Best Cleanup - Minimal Matrix Effects - High Selectivity spe->spe_pros spe_cons Cons: - Method Development Required - Higher Cost spe->spe_cons

References

Technical Support Center: Addressing Ion Suppression with Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter when using deuterated internal standards to mitigate ion suppression in LC-MS analysis.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and how does it affect my results?

A1: Ion suppression is a phenomenon in liquid chromatography-mass spectrometry (LC-MS) where the ionization efficiency of a target analyte is decreased by the presence of co-eluting components from the sample matrix.[1] This reduction in ionization leads to a lower signal intensity for the analyte, which can cause an underestimation of its concentration, decreased sensitivity, and poor reproducibility.[1] In severe cases, the analyte signal may be completely obscured.[1]

Q2: How do deuterated internal standards theoretically correct for ion suppression?

A2: Deuterated internal standards are chemically almost identical to the analyte, with some hydrogen atoms replaced by deuterium.[2] This similarity means they should co-elute with the analyte and be affected by ion suppression to the same degree.[1][3] By calculating the ratio of the analyte's signal to the internal standard's signal, the variability introduced by ion suppression can be normalized, leading to more accurate and precise quantification.[4]

Q3: My quantitative results are inaccurate even with a deuterated internal standard. Why?

A3: While effective, deuterated internal standards may not always perfectly correct for ion suppression.[4] Inaccuracy can arise if there is a slight chromatographic separation between the analyte and the deuterated standard.[4][5] If this separation occurs in a region of the chromatogram with varying ion suppression, the analyte and the internal standard will experience different degrees of suppression, leading to inaccurate results.[6] This is known as the "differential matrix effect".[5][7] Other factors include isotopic or chemical impurities in the standard and isotopic exchange (loss of deuterium).[5]

Q4: What causes the chromatographic separation between an analyte and its deuterated internal standard?

A4: Deuterated compounds can sometimes have slightly shorter retention times in reversed-phase chromatography compared to their non-deuterated counterparts.[5] This phenomenon, known as the "deuterium isotope effect," is thought to be caused by changes in the molecule's lipophilicity when hydrogen is replaced with deuterium.

Q5: Are there alternatives to deuterated internal standards that are less prone to chromatographic shifts?

A5: Yes. Stable isotope-labeled internal standards using heavier isotopes like ¹³C or ¹⁵N are often considered the "gold standard".[8] These isotopes have a smaller impact on the physicochemical properties of the molecule compared to deuterium, which significantly reduces the likelihood of chromatographic separation from the unlabeled analyte.[8][9] However, they are generally more expensive to synthesize.[9]

Troubleshooting Guides

Problem 1: Inconsistent and Inaccurate Quantitative Results
  • Possible Cause: Differential matrix effects due to incomplete co-elution of the analyte and the deuterated internal standard.[7]

  • Troubleshooting Steps:

    • Verify Co-elution: Overlay the chromatograms of the analyte and the internal standard to confirm they have identical retention times.[1]

    • Optimize Chromatography: If separation is observed, adjust the mobile phase composition, gradient, or temperature to improve co-elution.[7] In some cases, using a column with lower resolution may help ensure both compounds elute as a single peak.[5][6]

    • Assess Matrix Effect: Conduct a post-column infusion experiment to identify regions of significant ion suppression.[1]

    • Enhance Sample Cleanup: Implement or improve sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[1]

    • Consider Alternatives: If co-elution cannot be achieved, consider using a ¹³C-labeled internal standard.[1]

Problem 2: Poor Sensitivity and Low Signal-to-Noise for the Analyte
  • Possible Cause: Significant ion suppression from the sample matrix is reducing the analyte signal.[1]

  • Troubleshooting Steps:

    • Identify Suppression Zones: Use a post-column infusion experiment to pinpoint where in the chromatogram the most severe ion suppression occurs.[10]

    • Adjust Retention Time: Modify the chromatographic conditions to shift the analyte's elution away from these high-suppression zones.[10]

    • Sample Dilution: Diluting the sample can lower the concentration of matrix components causing suppression. However, this also dilutes the analyte, so it is only a viable option if the initial analyte concentration is sufficiently high.[1][10]

    • Change Ionization Source: If using electrospray ionization (ESI), consider switching to atmospheric pressure chemical ionization (APCI), which is generally less susceptible to ion suppression.[1]

Problem 3: Isotopic Instability of the Deuterated Internal Standard
  • Possible Cause: The deuterium labels are exchanging with protons from the sample matrix or solvent, a phenomenon known as back-exchange.[5]

  • Troubleshooting Steps:

    • Check Label Position: Deuterium atoms on heteroatoms (like -OH or -NH) or on carbons adjacent to carbonyl groups are more prone to exchange.[5][7] When possible, use standards with deuterium labels on stable positions.

    • Control pH: Avoid storing or analyzing deuterated compounds in highly acidic or basic solutions, as this can catalyze the exchange.[7]

    • Minimize Exposure: Reduce the time the internal standard is in contact with the sample matrix before analysis.

Quantitative Data Summary

The following table summarizes the potential impact of ion suppression on analytical accuracy.

MatrixAnalyteInternal StandardObserved Ion Suppression (%)Potential Impact on AccuracyReference
Human PlasmaCarvedilolDeuterated CarvedilolCan differ by 26% or moreOver or underestimation of concentration
Human UrineVarious DrugsStable Isotope Labeled ISCan differ by 26% or moreInaccurate quantification[11]

Experimental Protocols

Protocol 1: Verification of Analyte and Internal Standard Co-elution
  • Objective: To confirm that the analyte and its deuterated internal standard have identical retention times under the analytical conditions.[1]

  • Methodology:

    • Prepare individual standard solutions of the analyte and the deuterated internal standard.

    • Prepare a mixed solution containing both the analyte and the internal standard.

    • Set up the LC-MS method with the intended chromatographic conditions.

    • Inject the individual solutions and the mixed solution separately.

    • Acquire data in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode, monitoring for both the analyte and the internal standard.[1]

    • Overlay the chromatograms from the mixed solution injection to visually inspect for any separation between the two peaks.

Protocol 2: Assessment of Ion Suppression using Post-Column Infusion
  • Objective: To identify regions in the chromatogram where ion suppression occurs.[12]

  • Methodology:

    • Prepare a standard solution of your analyte at a concentration that provides a stable and moderate signal.

    • Set up the LC-MS system with the analytical column.

    • Connect the outlet of the LC column to a tee-piece.

    • Continuously deliver the analyte standard solution to the second port of the tee-piece using a syringe pump.

    • Connect the third port of the tee-piece to the mass spectrometer inlet.

    • Once a stable baseline signal for the analyte is established, inject a blank matrix extract onto the LC column.

    • Monitor the analyte's signal throughout the chromatographic run. Any significant drop in the signal indicates a region of ion suppression.[12]

Visualizations

IonSuppressionMechanism cluster_source Ion Source cluster_detector Mass Spectrometer Analyte Analyte Droplet ESI Droplet Analyte->Droplet Ionization Matrix Matrix Components Matrix->Droplet Co-elution Matrix->Droplet Competition for charge/ surface area DetectorSignal Detector Signal Droplet->DetectorSignal Analyte Ions TroubleshootingWorkflow Start Inaccurate Quantitative Results CheckCoElution Verify Analyte-IS Co-elution Start->CheckCoElution OptimizeLC Optimize LC Conditions CheckCoElution->OptimizeLC No AssessMatrix Assess Matrix Effects (Post-Column Infusion) CheckCoElution->AssessMatrix Yes OptimizeLC->CheckCoElution ImproveCleanup Improve Sample Cleanup (SPE, LLE) AssessMatrix->ImproveCleanup ConsiderAltIS Consider Alternative IS (e.g., ¹³C-labeled) ImproveCleanup->ConsiderAltIS End Accurate Quantification ImproveCleanup->End ConsiderAltIS->End

References

potential for isotopic exchange in N-Acetyl Norgestimate-d6

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for N-Acetyl Norgestimate-d6. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential for isotopic exchange and to offer troubleshooting support for experiments involving this deuterated compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and where are the deuterium labels located?

A1: this compound is the deuterium-labeled analog of N-Acetyl Norgestimate, an intermediate in the synthesis of the progestin Norgestimate.[] The 'd6' designation indicates that six hydrogen atoms in the molecule have been replaced with deuterium. Based on commercially available information, the deuterium atoms are located on the steroid's A-ring at positions 2, 2, 4, 6, 6, and 10.[][2]

Q2: What is isotopic exchange and why is it a concern?

A2: Isotopic exchange, in this context, refers to the exchange of deuterium atoms on this compound with hydrogen atoms from the surrounding solvent or matrix (a process often called H/D back-exchange).[3][4] This is a concern, particularly when this compound is used as an internal standard in quantitative analyses like LC-MS, because it can lead to a decrease in the signal of the deuterated standard and an increase in the signal of the unlabeled analyte, resulting in inaccurate quantification.[4]

Q3: Are the deuterium labels on this compound susceptible to exchange?

A3: The potential for exchange depends on the chemical environment. The deuterium labels at positions 2, 4, and 6 are alpha to the oxime group at position 3. Under certain conditions, particularly basic or acidic catalysis, these positions could be susceptible to exchange via enolization or related mechanisms.[5] The stability of the deuterium at position 10 is generally expected to be higher. However, without specific experimental stability data for this molecule, the potential for exchange under your specific experimental conditions should be considered.

Q4: Under what conditions is isotopic exchange most likely to occur?

A4: Hydrogen-deuterium exchange is often catalyzed by acids or bases.[5] Therefore, working at extreme pH values (either highly acidic or highly basic) can increase the risk of exchange. Elevated temperatures can also accelerate the rate of exchange.[6] The composition of the solvent system can also play a role; protic solvents (e.g., water, methanol) provide a source of protons for exchange.

Q5: How can I minimize the risk of isotopic exchange?

A5: To minimize the risk of isotopic exchange, consider the following:

  • pH Control: Whenever possible, maintain a neutral pH. If your experimental conditions require acidic or basic solutions, be aware of the increased potential for exchange and consider performing stability checks.

  • Temperature Control: Avoid exposing the compound to high temperatures for extended periods. Store stock solutions and samples at recommended low temperatures (e.g., -20°C or -80°C).

  • Solvent Choice: For long-term storage, consider using aprotic solvents (e.g., acetonitrile, DMSO).

Troubleshooting Guides

Issue 1: Inconsistent or Decreasing Signal of this compound Internal Standard
  • Symptom: You observe a decreasing signal intensity for your this compound internal standard across a batch of samples, or the signal is unexpectedly low.

  • Potential Cause: This could be due to the back-exchange of deuterium atoms for hydrogen, leading to a mass shift to a lower m/z that is not being monitored.

  • Troubleshooting Steps:

    • Mass Spectrum Analysis: Acquire a full scan mass spectrum of your internal standard in the final sample matrix. Look for the appearance of ions corresponding to d5, d4, etc., and the unlabeled (d0) N-Acetyl Norgestimate.

    • Incubation Study: Incubate the this compound in your sample matrix under the same conditions as your experiment (e.g., temperature, pH, time). Analyze aliquots at different time points to monitor the isotopic distribution.

    • pH and Temperature Evaluation: If exchange is confirmed, evaluate if modifying the pH or lowering the temperature of your sample preparation and analysis workflow can mitigate the issue.

Issue 2: Inaccurate Quantification and Poor Reproducibility
  • Symptom: Your quantitative results for the target analyte are not reproducible, or you suspect a positive bias in your measurements.

  • Potential Cause: If the deuterium labels on the internal standard are exchanging with protons, the internal standard concentration is effectively decreasing, which can lead to an overestimation of the native analyte.

  • Troubleshooting Steps:

    • Confirm Isotopic Stability: Follow the troubleshooting steps outlined in "Issue 1" to confirm if isotopic exchange is occurring.

    • Calibration Curve Evaluation: Prepare your calibration standards in the same matrix as your samples and analyze them promptly after preparation. Assess the linearity and consistency of the response.

    • Alternative Internal Standard: If isotopic exchange is confirmed and cannot be mitigated by adjusting experimental conditions, consider using an alternative internal standard, such as a ¹³C-labeled version of the analyte, which is not susceptible to exchange.

Experimental Protocols

Protocol 1: Assessment of Isotopic Stability of this compound

Objective: To determine the stability of the deuterium labels on this compound under specific experimental conditions.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound in an aprotic solvent (e.g., acetonitrile).

    • Prepare a series of test solutions by spiking the stock solution into the matrices of interest (e.g., mobile phase, extraction buffer at various pH values, plasma).

  • Incubation:

    • Incubate the test solutions at the desired temperature(s) (e.g., room temperature, 37°C).

    • Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).

  • Sample Analysis:

    • Analyze the aliquots by LC-MS.

    • Acquire full scan mass spectra to observe the entire isotopic cluster (from the unlabeled to the d6 species).

  • Data Analysis:

    • Calculate the percentage of the d6-labeled compound remaining at each time point.

    • Plot the percentage of d6 remaining versus time to determine the rate of exchange.

Time Point (hours)% d6 Remaining (Example)% d5 Appearing (Example)% d0 Appearing (Example)
099.50.40.1
198.01.80.2
495.24.50.3
890.88.60.6
2478.120.51.4

Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.

Visualizations

Caption: Chemical structure of N-Acetyl Norgestimate with deuterium label positions indicated.

start Inconsistent Internal Standard Signal check_ms Acquire Full Scan Mass Spectrum of Internal Standard in Matrix start->check_ms observe_exchange Observe ions corresponding to d5, d4, d0... species? check_ms->observe_exchange no_exchange Isotopic Exchange Unlikely. Investigate other causes: - Sample preparation errors - Instrument instability - Matrix effects observe_exchange->no_exchange No exchange_confirmed Isotopic Exchange Confirmed observe_exchange->exchange_confirmed Yes stability_study Perform Time-Course Isotopic Stability Study exchange_confirmed->stability_study modify_conditions Can experimental conditions be modified? (e.g., pH, temperature) stability_study->modify_conditions yes_modify Modify conditions and re-evaluate stability modify_conditions->yes_modify Yes no_modify Consider alternative internal standard (e.g., 13C-labeled) modify_conditions->no_modify No

Caption: Troubleshooting workflow for investigating inconsistent internal standard signals.

G cluster_mechanism Potential Acid/Base-Catalyzed H/D Exchange at C4 start Deuterium at C4 protonation Protonation/Deprotonation (Acid/Base Catalyst) start->protonation enamine Enamine Intermediate Formation protonation->enamine reprotonation Reprotonation with H+ from solvent enamine->reprotonation end Hydrogen at C4 reprotonation->end

Caption: Simplified potential mechanism for H/D exchange at a position alpha to the oxime.

References

Technical Support Center: Norgestimate and N-Acetyl Norgestimate-d6 Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with norgestimate and its deuterated analog, N-Acetyl Norgestimate-d6.

Troubleshooting Guide: Chromatographic Shift

A common issue encountered during the analysis of norgestimate using this compound as an internal standard is a chromatographic shift, or difference in retention times, between the analyte and the internal standard. This guide provides a systematic approach to troubleshooting this phenomenon.

Problem: A noticeable and potentially variable retention time difference is observed between norgestimate and this compound.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Actions
Deuterium Isotope Effect The substitution of hydrogen with deuterium can lead to slight differences in the physicochemical properties of the molecule, affecting its interaction with the stationary phase. In reversed-phase chromatography, deuterated compounds often elute slightly earlier than their non-deuterated counterparts.[1][2][3] This is a known phenomenon and may not necessarily indicate a problem if the shift is consistent.- Characterize the Shift: Determine if the retention time difference is consistent across multiple runs. A stable shift is often acceptable. - Method Optimization: If the shift is problematic, minor adjustments to the mobile phase composition or gradient profile can sometimes minimize the difference. - Use a Different Internal Standard: If the isotope effect is too pronounced and affects quantification, consider using a ¹³C or ¹⁵N labeled internal standard, which typically exhibit a less significant chromatographic shift.[4]
Method Parameters Sub-optimal chromatographic conditions can exacerbate retention time variability.- Review Mobile Phase: Ensure accurate preparation of the mobile phase. Small variations in pH or solvent composition can influence retention. - Check Gradient Program: For gradient methods, ensure the pump is delivering the gradient accurately. - Column Temperature: Verify that the column oven is maintaining a stable and uniform temperature.[5]
Column Issues Column degradation or contamination can lead to inconsistent chromatography.- Column Equilibration: Ensure the column is properly equilibrated with the mobile phase before each injection sequence. - Column Cleaning: If the column is suspected to be contaminated, follow the manufacturer's instructions for cleaning. - Use a Guard Column: A guard column can help protect the analytical column from contaminants in the sample matrix.
Sample Matrix Effects Components in the sample matrix can interact with the stationary phase and influence the retention of the analyte and internal standard differently.- Sample Preparation: Optimize the sample preparation method (e.g., solid-phase extraction, liquid-liquid extraction) to remove interfering matrix components.

Frequently Asked Questions (FAQs)

Q1: Is it normal to see a retention time difference between norgestimate and this compound?

A1: Yes, a small and consistent retention time difference is often expected due to the deuterium isotope effect.[1][2][3] In reversed-phase chromatography, the deuterated internal standard may elute slightly before the unlabeled norgestimate. The key is to ensure this shift is reproducible.

Q2: How much of a chromatographic shift is acceptable?

A2: The acceptable degree of separation depends on the specifics of the analytical method and the integration software. The peaks for norgestimate and this compound should be sufficiently resolved to allow for accurate and reproducible integration of each peak area.

Q3: Can the chromatographic shift affect the accuracy of my results?

A3: If the shift is inconsistent or if it leads to co-elution with interfering peaks, it can impact the accuracy of quantification. A stable and well-resolved separation is crucial for reliable results. Matrix effects can also differ between the analyte and a slightly separated internal standard, potentially affecting accuracy.

Q4: My internal standard peak shape is poor. What could be the cause?

A4: Poor peak shape for the internal standard (or the analyte) can be caused by several factors, including column degradation, sample solvent incompatibility with the mobile phase, or issues with the injection process. Ensure the sample is dissolved in a solvent that is compatible with the mobile phase.

Q5: Where can I find a validated method for norgestimate analysis?

A5: Several HPLC and LC-MS/MS methods for the analysis of norgestimate and its metabolites have been published in the scientific literature.[6][7][8] These can serve as a good starting point for developing or optimizing your own method.

Experimental Protocols

Below are examples of experimental conditions that have been used for the analysis of norgestimate. These should be adapted and validated for your specific application.

Example 1: HPLC Method for Norgestimate in Tablets

Parameter Condition
Column 5-µm, reversed-phase column[6][9]
Mobile Phase Water:Tetrahydrofuran:Methanol (65:25:10 v/v/v)[6][9]
Detection UV[10]
Internal Standard A suitable, well-resolved compound.

Example 2: LC-MS/MS Method for Norgestimate and its Metabolites in Human Serum

Parameter Condition
Chromatography Reversed-phase HPLC[7]
Detection Tandem Mass Spectrometry (MS/MS)[7]
Ionization Electrospray Ionization (ESI), positive mode[11]
Internal Standard Deuterated analog (e.g., 17-desacetyl norgestimate-d6)[11][12]

Visualizations

Troubleshooting_Workflow start Chromatographic Shift Observed q1 Is the shift consistent and reproducible? start->q1 accept Monitor for consistency. Shift is likely due to isotope effect. q1->accept Yes troubleshoot Begin Troubleshooting q1->troubleshoot No a1_yes Yes a1_no No check_method Verify Method Parameters (Mobile Phase, Gradient, Temp) troubleshoot->check_method check_column Inspect Column Performance (Equilibration, Contamination) check_method->check_column check_sample Evaluate Sample Matrix Effects (Optimize Sample Prep) check_column->check_sample resolve Issue Resolved check_sample->resolve

Caption: Troubleshooting workflow for chromatographic shifts.

LCMS_Workflow sample_prep Sample Preparation (e.g., SPE) hplc HPLC Separation (Reversed-Phase) sample_prep->hplc ms Mass Spectrometry (ESI-MS/MS) hplc->ms data Data Analysis ms->data

Caption: General workflow for LC-MS/MS analysis.

References

improving recovery of N-Acetyl Norgestimate-d6 during extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Acetyl Norgestimate-d6. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the recovery of this compound during solid-phase extraction (SPE) and liquid-liquid extraction (LLE).

Troubleshooting Guide: Improving Low Recovery of this compound

Low recovery of an internal standard like this compound can compromise the accuracy and reliability of analytical data. This guide provides a systematic approach to identifying and resolving common issues during the extraction process.

dot

TroubleshootingWorkflow cluster_start cluster_extraction Extraction Method Evaluation cluster_spe Solid-Phase Extraction (SPE) Troubleshooting cluster_lle Liquid-Liquid Extraction (LLE) Troubleshooting cluster_solutions start Low Recovery of This compound extraction_type Which extraction method are you using? start->extraction_type spe_sorbent Is the sorbent appropriate for This compound? extraction_type->spe_sorbent SPE lle_solvent Is the extraction solvent polarity matched to the analyte? extraction_type->lle_solvent LLE spe_conditioning Was the sorbent properly conditioned and equilibrated? spe_sorbent->spe_conditioning Yes solution_spe_sorbent Solution: Consider a polymeric reversed-phase sorbent (e.g., HLB). spe_sorbent->solution_spe_sorbent No spe_loading Is the sample loading flow rate optimal? spe_conditioning->spe_loading Yes solution_spe_conditioning Solution: Re-condition with methanol followed by equilibration buffer. spe_conditioning->solution_spe_conditioning No spe_washing Is the wash solvent too strong, causing premature elution? spe_loading->spe_washing Yes solution_spe_loading Solution: Decrease the loading flow rate to 1-2 mL/min. spe_loading->solution_spe_loading No spe_elution Is the elution solvent strong enough and volume sufficient? spe_washing->spe_elution Yes solution_spe_washing Solution: Use a weaker wash solvent or decrease the organic content. spe_washing->solution_spe_washing No solution_spe_elution Solution: Increase elution solvent strength (e.g., higher organic percentage) or volume. spe_elution->solution_spe_elution No lle_ph Is the pH of the aqueous phase optimized for extraction? lle_solvent->lle_ph Yes solution_lle_solvent Solution: Select a solvent of intermediate polarity (e.g., ethyl acetate, MTBE). lle_solvent->solution_lle_solvent No lle_ratio Is the solvent-to-sample volume ratio adequate? lle_ph->lle_ratio Yes solution_lle_ph Solution: Adjust pH to ensure the analyte is in a neutral form. lle_ph->solution_lle_ph No lle_mixing Is the mixing technique vigorous and consistent? lle_ratio->lle_mixing Yes solution_lle_ratio Solution: Increase the solvent-to-sample ratio (e.g., 5:1 or higher). lle_ratio->solution_lle_ratio No solution_lle_mixing Solution: Ensure thorough mixing by vortexing for at least 1-2 minutes. lle_mixing->solution_lle_mixing No

Caption: Troubleshooting workflow for low recovery of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of this compound that influence its extraction?

A1: this compound is a deuterated analog of N-Acetyl Norgestimate, which is an intermediate of the progestogen Norgestimate.[1] Its key properties are:

  • Molecular Formula: C₂₅H₂₇D₆NO₄[1]

  • Molecular Weight: 417.58 g/mol [1]

  • Solubility: Soluble in Chloroform, Ethyl Acetate, and Methanol.[1]

  • Polarity: As a steroid derivative, it is a relatively nonpolar compound, making it suitable for reversed-phase SPE or LLE with appropriate organic solvents.

Q2: I'm experiencing low recovery with Solid-Phase Extraction (SPE). What are the most common causes and solutions?

A2: Low recovery in SPE is a frequent issue. The most common causes are summarized in the table below, along with recommended solutions.

Common CauseRecommended Solution
Inappropriate Sorbent Choice For steroid-like compounds such as this compound, a polymeric reversed-phase sorbent (e.g., Oasis HLB) is often effective due to its mixed-mode retention mechanism.[2] C18 sorbents can also be used.
Improper Sorbent Conditioning Ensure the sorbent bed is fully wetted. A typical conditioning sequence involves passing an organic solvent (e.g., methanol) followed by an aqueous solution (e.g., water or equilibration buffer) through the cartridge. Do not let the sorbent dry out before loading the sample.[3][4]
Sample Loading Issues A flow rate that is too high can prevent proper retention. Aim for a consistent, slow flow rate of approximately 1-2 mL/minute.[5][6] Also, ensure the sample is pre-treated to be compatible with the sorbent (e.g., diluted if in a strong solvent).
Premature Elution During Washing The wash solvent may be too strong, causing the analyte to be washed away with interferences. Reduce the organic content of the wash solvent or use a weaker solvent.
Incomplete Elution The elution solvent may not be strong enough to desorb the analyte from the sorbent. Increase the strength of the elution solvent (e.g., increase the percentage of organic solvent) or increase the volume of the elution solvent.[5][7]
Q3: My recovery is poor with Liquid-Liquid Extraction (LLE). How can I optimize my protocol?

A3: For LLE, several factors can be optimized to improve recovery.

ParameterOptimization Strategy
Extraction Solvent The choice of solvent is critical. For moderately polar compounds like this compound, solvents like ethyl acetate or methyl tert-butyl ether (MTBE) are often good starting points.[8] A mixture of solvents can also be tested to fine-tune the polarity.
Aqueous Phase pH Adjusting the pH of the sample matrix can ensure that the analyte is in its most neutral, non-ionized state, which maximizes its partitioning into the organic solvent.
Solvent-to-Sample Ratio A higher ratio of organic solvent to aqueous sample can improve recovery. A starting point of 5:1 (solvent:sample) is recommended, and this can be increased if recovery remains low.
Mixing Ensure thorough and consistent mixing to facilitate the transfer of the analyte from the aqueous to the organic phase. Vortexing for 1-2 minutes is a common practice.
"Salting Out" Effect Adding a neutral salt (e.g., sodium chloride or sodium sulfate) to the aqueous phase can decrease the solubility of the analyte in the aqueous layer and drive it into the organic phase, thereby increasing recovery.

Experimental Protocols

Below are detailed methodologies for SPE and LLE that can be adapted for the extraction of this compound from biological matrices.

Protocol 1: Solid-Phase Extraction (SPE) of this compound from Human Plasma

This protocol is adapted from a method for the extraction of a structurally similar compound, 17-desacetyl norgestimate-d6, from human plasma.[8]

dot

SPE_Workflow cluster_prep Sample Preparation cluster_spe_steps SPE Cartridge Steps (e.g., Oasis HLB, 30mg) cluster_post_extraction Post-Extraction sample_prep 1. Thaw plasma sample and vortex. 2. Add this compound (internal standard). conditioning 3. Condition: 1 mL Methanol. sample_prep->conditioning equilibration 4. Equilibrate: 1 mL Water. conditioning->equilibration loading 5. Load pre-treated sample. equilibration->loading washing 6. Wash: 1 mL 5% Methanol in Water. loading->washing elution 7. Elute: 1 mL Methanol. washing->elution evaporation 8. Evaporate eluate to dryness under nitrogen. elution->evaporation reconstitution 9. Reconstitute in mobile phase. evaporation->reconstitution analysis 10. Inject into LC-MS/MS system. reconstitution->analysis

References

Technical Support Center: Troubleshooting Impurities in N--Acetyl Norgestimate-d6 Standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and managing impurities in N-Acetyl Norgestimate-d6 standards. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is the deuterated analog of N-Acetyl Norgestimate, an intermediate in the synthesis of Norgestimate.[] Norgestimate is a synthetic progestin used in oral contraceptives. Due to its structural similarity to the analyte of interest and its distinct mass, this compound is primarily used as an internal standard in quantitative analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), to ensure accuracy and precision.

Q2: What are the common impurities I might encounter in my this compound standard?

Impurities in your this compound standard can originate from the synthesis process, degradation, or isotopic exchange. Potential impurities include:

  • Unlabeled N-Acetyl Norgestimate: The non-deuterated version of the molecule.

  • Isomers: Including syn/anti isomers of this compound.

  • Metabolic Precursors and Related Compounds: Such as deuterated and non-deuterated forms of 17-desacetylnorgestimate (norelgestromin) and norgestrel.[2][3]

  • Oxidation Products: Steroid molecules can be susceptible to oxidation.

  • Byproducts from Synthesis: Residual reagents or byproducts from the chemical synthesis of the standard.

Q3: Why is the purity of my deuterated standard important?

The chemical and isotopic purity of your this compound standard is critical for accurate and reliable quantitative analysis.[4][5] Chemical impurities can introduce interfering peaks in your chromatogram, while the presence of the unlabeled analyte can lead to an overestimation of the actual concentration of your target compound.[4][6]

Q4: What is isotopic exchange and how can it affect my results?

Isotopic exchange, or H/D back-exchange, is the replacement of deuterium atoms on your standard with hydrogen atoms from the surrounding solvent or matrix.[6] This can lead to a decrease in the signal of the deuterated standard and an artificial increase in the signal of the unlabeled analyte, compromising the accuracy of your quantification.

Troubleshooting Guides

Issue 1: Inconsistent or Inaccurate Quantitative Results

Symptom: High variability in replicate injections or quality control samples, and results that are not reproducible.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Chromatographic Separation of Analyte and Internal Standard Deuterated standards can sometimes elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography.[6] This can lead to differential matrix effects. To address this, verify co-elution by overlaying the chromatograms of the analyte and the internal standard. If separation is observed, consider adjusting the mobile phase composition, gradient, or column temperature to achieve co-elution.
Presence of Unlabeled Analyte The presence of unlabeled N-Acetyl Norgestimate in your deuterated standard can artificially inflate the analyte signal. To check for this, prepare a high-concentration solution of the this compound standard and analyze it by LC-MS/MS, monitoring the mass transition of the unlabeled analyte. If a significant signal is detected, contact your supplier for a certificate of analysis detailing the isotopic purity or consider purchasing a new standard with higher isotopic enrichment.
Differential Matrix Effects The analyte and internal standard may experience different levels of ion suppression or enhancement from components in the sample matrix. To evaluate this, perform a post-extraction addition experiment by comparing the analyte response in a neat solution to its response in a post-spiked matrix extract. If significant matrix effects are observed, further sample cleanup or chromatographic optimization may be necessary.
Issue 2: Drifting Internal Standard Signal

Symptom: The peak area or height of the this compound internal standard is not consistent across an analytical run.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Isotopic Exchange (H/D Back-Exchange) To determine if isotopic exchange is occurring, incubate the this compound standard in your sample matrix or solvent under the same conditions as your experimental workflow. Analyze the sample at different time points and monitor for an increase in the signal of the unlabeled analyte.[6] If exchange is confirmed, consider preparing samples fresh and minimizing exposure to harsh pH conditions or high temperatures.
Adsorption to Vials or Tubing Steroids can be prone to adsorption onto surfaces. To mitigate this, use silanized glass vials or polypropylene vials. Also, ensure that the solvent used to dissolve the standard is appropriate and that the standard is fully solubilized.
In-source Instability The deuterated standard may be fragmenting in the mass spectrometer's ion source, leading to a decreased signal. Optimize the ion source parameters, such as temperature and voltages, to ensure stable ionization of the this compound.

Data Presentation

Table 1: Common Issues and Recommended Actions for this compound Standards

Issue Potential Cause Primary Investigation Recommended Action
Inaccurate QuantificationUnlabeled Analyte ImpurityAnalyze a high-concentration solution of the deuterated standard and monitor for the unlabeled analyte's mass transition.Contact supplier for Certificate of Analysis; acquire a standard with higher isotopic purity (≥98%).[5]
Chromatographic SeparationOverlay chromatograms of the analyte and internal standard.Modify chromatographic conditions (gradient, mobile phase) to ensure co-elution.[6]
Differential Matrix EffectsPerform post-extraction addition experiments.Improve sample cleanup; optimize chromatography to separate from interfering matrix components.
Drifting Internal Standard SignalIsotopic ExchangeIncubate the deuterated standard in the sample matrix and monitor for an increase in the unlabeled analyte signal over time.Prepare samples immediately before analysis; avoid extreme pH and high temperatures.
AdsorptionObserve peak shape and recovery.Use silanized or polypropylene vials; ensure complete solubilization in an appropriate solvent.

Experimental Protocols

Protocol 1: HPLC/UV Method for Purity Assessment of this compound

Objective: To assess the chemical purity of the this compound standard and detect the presence of non-deuterated impurities and related substances.

Methodology:

  • Standard Preparation: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of approximately 1 mg/mL. Prepare working standards by diluting the stock solution with the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

    • Gradient Program:

      • 0-2 min: 50% B

      • 2-15 min: 50-95% B

      • 15-17 min: 95% B

      • 17-18 min: 95-50% B

      • 18-25 min: 50% B

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection: UV at 245 nm.

  • Analysis: Inject the prepared standard solution and analyze the chromatogram for the main peak corresponding to this compound and any impurity peaks. Calculate the percentage purity based on the peak areas.

Protocol 2: LC-MS/MS Method for Isotopic Purity and Quantification

Objective: To determine the isotopic purity of the this compound standard and to use it for the quantification of unlabeled N-Acetyl Norgestimate.

Methodology:

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound in methanol.

    • Prepare a calibration curve of the unlabeled N-Acetyl Norgestimate.

    • Spike a known amount of the this compound internal standard into all calibration standards, quality controls, and unknown samples.

  • LC-MS/MS Conditions:

    • LC System: A UPLC or HPLC system capable of gradient elution.

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase: A gradient of water (A) and methanol (B), both with 0.1% formic acid.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • MRM Transitions:

      • N-Acetyl Norgestimate: Monitor the appropriate precursor > product ion transition.

      • This compound: Monitor the appropriate precursor > product ion transition (with a +6 Da shift from the unlabeled compound).

  • Data Analysis:

    • To assess isotopic purity, analyze a high-concentration solution of the this compound standard and monitor the MRM transition for the unlabeled analyte.

    • For quantification, calculate the peak area ratio of the analyte to the internal standard and plot it against the concentration of the calibration standards to generate a calibration curve.

Mandatory Visualization

Impurity_Troubleshooting_Workflow cluster_start Start: Analytical Issue cluster_purity Purity Assessment cluster_chromatography Chromatographic Evaluation cluster_matrix Matrix Effects cluster_solutions Solutions Start Inaccurate or Inconsistent Results CheckPurity Assess Standard Purity Start->CheckPurity CheckCoelution Evaluate Co-elution Start->CheckCoelution AssessMatrix Assess Matrix Effects Start->AssessMatrix AnalyzeHighConc Analyze High Concentration of d6-Standard CheckPurity->AnalyzeHighConc MonitorUnlabeled Monitor for Unlabeled Analyte Signal AnalyzeHighConc->MonitorUnlabeled UnlabeledPresent Unlabeled Impurity Detected? MonitorUnlabeled->UnlabeledPresent NewStandard Action: Obtain Higher Purity Standard UnlabeledPresent->NewStandard Yes Resolved Issue Resolved UnlabeledPresent->Resolved No OverlayChromatograms Overlay Analyte and IS Chromatograms CheckCoelution->OverlayChromatograms SeparationObserved Separation Observed? OverlayChromatograms->SeparationObserved OptimizeChroma Action: Optimize Chromatography SeparationObserved->OptimizeChroma Yes SeparationObserved->Resolved No PostExtractionSpike Perform Post-Extraction Spike Experiment AssessMatrix->PostExtractionSpike MatrixEffectPresent Differential Matrix Effects? PostExtractionSpike->MatrixEffectPresent ImproveCleanup Action: Improve Sample Cleanup MatrixEffectPresent->ImproveCleanup Yes MatrixEffectPresent->Resolved No NewStandard->Resolved OptimizeChroma->Resolved ImproveCleanup->Resolved

Caption: Troubleshooting workflow for inaccurate results.

Isotopic_Exchange_Workflow cluster_start Start: Drifting IS Signal cluster_investigation Investigation cluster_solutions Solutions Start Inconsistent Internal Standard Signal Incubation Incubate d6-Standard in Matrix/Solvent Start->Incubation TimePoints Analyze at Multiple Time Points Incubation->TimePoints MonitorSignal Monitor Unlabeled Analyte Signal TimePoints->MonitorSignal SignalIncrease Signal Increase Observed? MonitorSignal->SignalIncrease PrepFresh Action: Prepare Samples Fresh SignalIncrease->PrepFresh Yes OtherCauses Investigate Other Causes (e.g., Adsorption) SignalIncrease->OtherCauses No AvoidHarsh Action: Avoid Extreme pH/Temp PrepFresh->AvoidHarsh Resolved Issue Resolved AvoidHarsh->Resolved OtherCauses->Resolved

Caption: Workflow for investigating isotopic exchange.

References

Technical Support Center: Ensuring Long-Term Stability of N-Acetyl Norgestimate-d6 in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure the long-term stability of N-Acetyl Norgestimate-d6 in biological matrices. Adherence to proper storage and handling protocols is critical for accurate and reproducible results in pharmacokinetic and other bioanalytical studies.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for ensuring the long-term stability of this compound in plasma and serum?

A1: For long-term stability, it is recommended to store plasma and serum samples containing this compound at ultra-low temperatures. Based on stability data for the closely related and major metabolite, 17-desacetyl norgestimate, storage at -70°C or colder is advisable. Studies have shown that 17-desacetyl norgestimate is stable in human plasma for at least 116 days when stored at -30°C and -75°C[1]. Generally, most steroid hormones exhibit good stability in plasma when stored at -25°C or below for extended periods[2][3].

Q2: How many freeze-thaw cycles can samples containing this compound undergo without significant degradation?

A2: It is best practice to minimize freeze-thaw cycles. For 17-desacetyl norgestimate, stability has been demonstrated for up to four freeze-thaw cycles when stored at -30°C and -75°C[1]. While many steroid hormones are relatively stable to a few freeze-thaw cycles, it is highly recommended to aliquot samples into single-use volumes after collection and before initial freezing to avoid repeated thawing and freezing of the bulk sample.

Q3: Is this compound susceptible to degradation at room temperature during sample processing?

A3: Yes, prolonged exposure to room temperature should be avoided. Bench-top stability studies for 17-desacetyl norgestimate in plasma have shown it to be stable for at least 6 hours at room temperature[1]. To minimize the risk of degradation, it is recommended to process samples on ice and to return them to frozen storage as quickly as possible.

Q4: Can the biological matrix type (e.g., plasma vs. urine) affect the stability of this compound?

Q5: Are there any known degradation pathways for norgestimate and its derivatives that I should be aware of?

A5: Norgestimate is known to be metabolized into several compounds, including 17-desacetylnorgestimate and norgestrel. The stability of this compound can be influenced by factors that promote hydrolysis or oxidation. Therefore, it is crucial to control for pH and to avoid exposure to strong oxidizing agents during sample handling and storage.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Low or inconsistent internal standard (IS) signal in long-term stability samples 1. Degradation of this compound: This may occur due to improper storage temperature, repeated freeze-thaw cycles, or exposure to light. 2. Adsorption to container surfaces: The compound may adsorb to the surface of storage vials, especially at low concentrations. 3. Inaccurate initial spiking: The initial concentration of the IS in the quality control (QC) samples may have been incorrect.1. Verify that storage temperatures have been consistently maintained at -70°C or below. Review sample handling logs to check for excessive freeze-thaw cycles or prolonged exposure to room temperature. 2. Consider using silanized glass or low-binding polypropylene storage tubes. 3. Prepare a fresh set of QC samples from a newly prepared stock solution of this compound and re-analyze.
High variability in IS response across a batch of stability samples 1. Matrix effects: Differences in the composition of individual lots of biological matrix can lead to variations in ionization efficiency during LC-MS/MS analysis. 2. Inconsistent sample extraction: Variability in the sample preparation process can lead to inconsistent recovery of the IS. 3. Instrumental instability: Fluctuations in the mass spectrometer's performance can cause signal variability.1. Evaluate matrix effects by comparing the IS response in different lots of blank matrix. 2. Ensure that the sample extraction procedure is robust and consistently applied. Consider using an automated liquid handling system for improved precision. 3. Run system suitability tests before and during the analytical run to monitor instrument performance.
Analyte-to-IS ratio drifts over the course of an analytical run of stability samples 1. Autosampler instability: The analyte or IS may be degrading in the autosampler over the duration of the run. 2. Carryover: Residual analyte or IS from a high-concentration sample may be carried over into a subsequent injection.1. Perform an autosampler stability study by re-injecting a set of QC samples at the end of the analytical run and comparing the results to the initial analysis. Ensure the autosampler is temperature-controlled, typically at 4°C. 2. Optimize the autosampler wash procedure to minimize carryover. Inject blank samples after high-concentration samples to assess for carryover.

Data Presentation

Table 1: Summary of Long-Term Stability of 17-desacetyl norgestimate in Human Plasma[1]

Storage TemperatureDurationAnalyte ConcentrationStability (% of Initial)
-30°C116 daysLow QCWithin acceptable limits
Medium QCWithin acceptable limits
High QCWithin acceptable limits
-75°C116 daysLow QCWithin acceptable limits
Medium QCWithin acceptable limits
High QCWithin acceptable limits

Note: "Within acceptable limits" generally means that the mean concentration of the stability samples is within ±15% of the mean concentration of the baseline samples.

Table 2: General Stability of Steroid Hormones in Human Plasma at -25°C[2]

Steroid HormoneStorage DurationObservation
Cortisol3-4 yearsSmall, insignificant decrease (6-9%)
Testosterone3-4 yearsSmall, insignificant decrease (6-9%)
EstroneUp to 10.8 yearsStable
EstradiolUp to 10.8 yearsStable

Experimental Protocols

Protocol: Assessment of Long-Term Stability of this compound in a Biological Matrix

  • Preparation of Quality Control (QC) Samples:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol).

    • Spike a pooled batch of the desired biological matrix (e.g., human plasma) with the stock solution to achieve at least two concentration levels: low QC (LQC) and high QC (HQC). The LQC should be within three times the lower limit of quantitation (LLOQ), and the HQC should be near the upper limit of quantitation (ULOQ).

    • Thoroughly mix the spiked matrix to ensure homogeneity.

  • Sample Aliquoting and Storage:

    • Aliquot the LQC and HQC samples into a sufficient number of storage tubes for each time point to be tested. A typical number of replicates per time point is three to six.

    • Prepare a set of "time zero" (T=0) samples that will be analyzed immediately to establish the baseline concentration.

    • Store the remaining aliquots at the intended long-term storage temperature (e.g., -20°C and -80°C).

  • Analysis of Stability Samples:

    • At each designated time point (e.g., 1, 3, 6, 12 months), retrieve the appropriate number of LQC and HQC samples from storage.

    • Allow the samples to thaw completely at room temperature or on ice.

    • Analyze the thawed stability samples along with a freshly prepared calibration curve and a set of freshly prepared QC samples ("time zero" comparison samples).

    • The analysis should be performed using a validated bioanalytical method (e.g., LC-MS/MS).

  • Data Evaluation:

    • Calculate the mean concentration and precision (e.g., coefficient of variation, %CV) for the stability samples at each QC level and time point.

    • Compare the mean concentration of the stability samples to the mean concentration of the "time zero" comparison samples.

    • The analyte is considered stable if the mean concentration of the stability samples is within ±15% of the mean of the baseline concentration for each QC level.

Mandatory Visualization

LongTermStabilityWorkflow start Start prep_stock Prepare N-Acetyl Norgestimate-d6 Stock Solution start->prep_stock spike_matrix Spike Pooled Biological Matrix (e.g., Plasma) prep_stock->spike_matrix create_qcs Create Low QC (LQC) and High QC (HQC) Pools spike_matrix->create_qcs aliquot Aliquot QC Samples for Each Time Point and T=0 create_qcs->aliquot analyze_t0 Analyze T=0 Samples (Baseline) aliquot->analyze_t0 store_samples Store Stability Samples at Designated Temperatures (e.g., -20°C, -80°C) aliquot->store_samples time_point Retrieve Samples at Designated Time Point (e.g., 1, 3, 6 months) store_samples->time_point thaw_samples Thaw Stability Samples time_point->thaw_samples analyze_stability Analyze Stability Samples with Fresh Calibration Curve and QCs thaw_samples->analyze_stability evaluate_data Evaluate Data: Compare Stability Samples to T=0 Samples analyze_stability->evaluate_data stable Stability Confirmed: Mean concentration is within ±15% of baseline evaluate_data->stable Pass not_stable Instability Observed: Investigate Cause evaluate_data->not_stable Fail end End stable->end not_stable->end

Caption: Workflow for Long-Term Stability Assessment.

References

Technical Support Center: N-Acetyl Norgestimate-d6 Performance in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of different biological matrices on the performance of N-Acetyl Norgestimate-d6, a common internal standard used in the bioanalysis of Norgestimate's active metabolite, 17-desacetyl norgestimate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in bioanalysis?

A1: this compound is a stable isotope-labeled (SIL) analogue of an intermediate of Norgestimate. In bioanalytical methods, it is primarily used as an internal standard (IS) for the quantification of Norgestimate's active metabolite, 17-desacetyl norgestimate, in various biological matrices using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a SIL-IS is crucial for correcting variations during sample preparation and analysis, including matrix effects.

Q2: What are "matrix effects" and how do they impact the analysis of this compound?

A2: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting endogenous components from the sample matrix (e.g., plasma, serum, urine).[1] This can lead to ion suppression (decreased signal) or enhancement (increased signal), resulting in inaccurate quantification. Since this compound is chemically almost identical to the analyte, it is expected to experience similar matrix effects, allowing for accurate correction. However, the complexity and variability of biological matrices can sometimes lead to differential matrix effects between the analyte and the internal standard.

Q3: Which biological matrices are most challenging for the analysis of this compound and its analyte?

A3: While plasma and serum are complex matrices containing proteins, phospholipids, and salts, urine presents a significant challenge due to its high and variable concentrations of salts, urea, and other metabolic waste products.[2][3] These components can cause significant ion suppression and interfere with the extraction process.[2]

Q4: Can this compound completely eliminate matrix effects?

A4: While highly effective, stable isotope-labeled internal standards like this compound may not always completely compensate for matrix effects.[4] Differential matrix effects can occur if there is even a slight chromatographic separation between the analyte and the internal standard, exposing them to different co-eluting matrix components. Therefore, careful method development and validation are essential for each biological matrix.

Troubleshooting Guides

Issue 1: Poor Peak Shape or Shifting Retention Times
Possible Cause Troubleshooting Steps
Matrix Overload on LC Column - Dilute the sample extract further before injection. - Optimize the sample preparation method (e.g., use a more rigorous SPE wash step) to remove more matrix components. - Evaluate a different LC column with a different stationary phase chemistry.
Column Degradation - Check the column performance with a standard solution. - If performance is poor, replace the column. - Ensure the mobile phase pH is within the column's recommended range.
Inadequate Equilibration - Increase the column equilibration time between injections to ensure the column returns to the initial conditions.
Issue 2: High Signal Variability or Poor Reproducibility
Possible Cause Troubleshooting Steps
Inconsistent Matrix Effects - Evaluate different lots of blank matrix: Assess the matrix effect in at least six different sources of the biological matrix to understand its variability. - Improve sample cleanup: A more effective sample preparation method, such as a well-optimized Solid Phase Extraction (SPE) protocol, can remove a larger portion of interfering matrix components. - Matrix-matched calibrators: Prepare calibration standards and quality control samples in the same biological matrix as the study samples to compensate for consistent matrix effects.
Analyte/Internal Standard Instability - Investigate stability: Perform freeze-thaw, short-term (benchtop), and long-term stability studies for both 17-desacetyl norgestimate and this compound in the specific biological matrix.
Inconsistent Sample Preparation - Ensure precise and consistent execution of the sample preparation protocol for all samples. - Automate the sample preparation process if possible to minimize human error.
Issue 3: Low Signal Intensity (Ion Suppression)
Possible Cause Troubleshooting Steps
Significant Co-eluting Matrix Components - Optimize chromatography: Adjust the gradient, flow rate, or mobile phase composition to achieve better separation of the analyte and internal standard from the bulk of the matrix components. - Post-column infusion experiment: This can help identify the regions of the chromatogram where significant ion suppression occurs, guiding the optimization of the chromatographic method.
Inefficient Sample Extraction - Optimize SPE: Experiment with different SPE sorbents (e.g., mixed-mode, polymeric) and elution solvents to improve the recovery of the analyte and internal standard while minimizing the co-extraction of interfering compounds.
Ion Source Contamination - Clean the ion source of the mass spectrometer regularly, as matrix components can accumulate and reduce sensitivity.

Data Presentation: Performance of this compound and its Analyte

The following tables summarize the performance characteristics of this compound and its analyte, 17-desacetyl norgestimate, in different biological matrices based on available literature.

Table 1: Performance in Human Plasma

Parameter17-desacetyl norgestimateThis compound (as 17-desacetyl norgestimate D6)Reference
Mean Recovery (%) 96.3093.90[5][6]
Matrix Effect No significant matrix effect observed with the described SPE-LC-MS/MS method.No significant matrix effect observed with the described SPE-LC-MS/MS method.[5]

Table 2: Performance Considerations in Human Serum

Parameter17-desacetyl norgestimateThis compoundConsiderations
Mean Recovery (%) Data not available from recent studies. An older method required double extraction.[5]Data not available.Serum is a complex matrix similar to plasma, but without clotting factors. Phospholipids are a major source of matrix effects.
Matrix Effect Expected to be significant without proper sample cleanup.Expected to be similar to the analyte.A robust sample preparation method like SPE is crucial to minimize matrix effects.

Table 3: Performance Considerations in Human Urine

Parameter17-desacetyl norgestimateThis compoundConsiderations
Mean Recovery (%) Data not available.Data not available.High variability in urine composition makes consistent recovery challenging.[2]
Matrix Effect Highly variable and often severe signal suppression is expected with direct injection.[2]Expected to be similarly affected by the variable matrix.Extensive sample cleanup (e.g., SPE) is necessary. Dilution alone is often insufficient to overcome matrix effects in urine.[2][3]

Experimental Protocols

Protocol 1: Analysis of 17-desacetyl norgestimate and this compound in Human Plasma

This protocol is based on a validated UPLC-MS/MS method.[5][6]

1. Sample Preparation (Solid Phase Extraction - SPE) a. To 0.5 mL of human plasma, add 50 µL of this compound internal standard working solution. b. Add 0.5 mL of 1% formic acid and vortex. c. Precondition an Oasis HLB SPE cartridge (1 cm³/30 mg) with 1.0 mL of methanol followed by 1.0 mL of water. d. Load the sample mixture onto the SPE cartridge. e. Wash the cartridge with 1.0 mL of water followed by 1.0 mL of 20% acetonitrile in water. f. Elute the analyte and internal standard with 1.0 mL of methanol. g. Inject 10 µL of the eluate into the LC-MS/MS system.

2. LC-MS/MS Conditions

  • LC System: Waters Acquity UPLC

  • Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 mm × 50 mm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: A time-programmed gradient is used to separate the analytes.

  • Flow Rate: 0.3 mL/min

  • MS System: Triple quadrupole mass spectrometer

  • Ionization: Electrospray Ionization (ESI), Positive mode

  • MRM Transitions:

    • 17-desacetyl norgestimate: m/z 328.4 → 124.1

    • 17-desacetyl norgestimate D6: m/z 334.3 → 91.1

Protocol 2: General Approach for Analysis in Human Serum

A specific modern protocol was not identified. However, a similar approach to plasma is recommended.

1. Sample Preparation (SPE) a. A protein precipitation step with acetonitrile may be beneficial prior to SPE. b. Follow a similar SPE procedure as outlined for plasma, with potential optimization of wash and elution steps to account for differences in serum composition.

2. LC-MS/MS Conditions a. The LC-MS/MS conditions used for plasma analysis are a good starting point for method development.

Protocol 3: General Approach for Analysis in Human Urine

Due to the high variability of the urine matrix, a "dilute-and-shoot" approach is often inadequate.[2] A robust sample preparation is critical.

1. Sample Preparation (SPE) a. Centrifuge the urine sample to remove particulates. b. A dilution step (e.g., 1:1 with water) may be necessary before SPE. c. Utilize a polymeric or mixed-mode SPE sorbent to effectively remove salts and other polar interferences. d. Thoroughly optimize the wash steps to remove as much of the matrix as possible without losing the analyte.

2. LC-MS/MS Conditions a. The LC-MS/MS conditions may need significant optimization to achieve separation from the numerous endogenous components in urine. b. A longer chromatographic run time or a more complex gradient may be required.

Visualizations

Experimental_Workflow_Plasma cluster_prep Sample Preparation cluster_analysis Analysis plasma Human Plasma Sample add_is Add N-Acetyl Norgestimate-d6 (IS) plasma->add_is acidify Acidify with Formic Acid add_is->acidify spe Solid Phase Extraction (SPE) (Load, Wash, Elute) acidify->spe lcms LC-MS/MS Analysis spe->lcms data Data Acquisition and Processing lcms->data

Figure 1. Experimental workflow for the analysis of this compound in human plasma.

Troubleshooting_Matrix_Effects cluster_investigate Investigation cluster_remediate Remediation start Poor Quantitative Performance (Inaccuracy/Imprecision) check_chrom Check Chromatography: Peak Shape, Retention Time start->check_chrom eval_matrix Evaluate Matrix Effect: Post-extraction spike vs. Neat start->eval_matrix check_recovery Assess Recovery: Pre-extraction spike vs. Post-extraction spike start->check_recovery opt_chrom Optimize Chromatography (Gradient, Column) check_chrom->opt_chrom opt_prep Improve Sample Prep (SPE, LLE) eval_matrix->opt_prep use_matched Use Matrix-Matched Calibrators eval_matrix->use_matched check_recovery->opt_prep end Acceptable Performance opt_chrom->end opt_prep->end use_matched->end

Figure 2. Logical workflow for troubleshooting matrix effects in bioanalysis.

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for Norgestimate and its Metabolites Utilizing Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methods validated for the quantification of Norgestimate (NGM) and its primary active metabolite, 17-Desacetyl Norgestimate (DNGM), with a focus on the use of deuterated internal standards. The use of stable isotope-labeled internal standards, such as Norgestimate-d6, is a cornerstone of robust bioanalytical method validation, offering high precision and accuracy by compensating for variability during sample processing and analysis.

This document summarizes quantitative data from validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) methods, presents detailed experimental protocols, and visualizes key processes and pathways to support researchers in the selection and application of these analytical techniques.

Quantitative Data Presentation

The following tables summarize the performance characteristics of two distinct UPLC-MS/MS methods. Method 1 allows for the simultaneous quantification of Norgestimate, its key metabolite, and the commonly co-administered Ethinyl Estradiol, using their respective deuterated internal standards. Method 2 focuses specifically on the quantification of the active metabolite, 17-Desacetyl Norgestimate.

Table 1: Performance Characteristics of a UPLC-MS/MS Method for Simultaneous Quantification of Norgestimate (NGM), 17-Desacetyl Norgestimate (DNGM), and Ethinyl Estradiol (EE2)[1]

ParameterNorgestimate (NGM)17-Desacetyl Norgestimate (DNGM)Ethinyl Estradiol (EE2)
Internal Standard Norgestimate-d6 (NGM-d6)17-Desacetyl Norgestimate-d6 (DNGM-d6)Ethinyl Estradiol-d4 (EE2-d4)
Linearity Range 5–500 pg/mL25–2500 pg/mL5–500 pg/mL
Run Time 4.4 minutes4.4 minutes4.4 minutes

Detailed validation data on accuracy, precision, and recovery for this specific 3-in-1 method were established in the study but are not publicly detailed beyond confirmation of successful validation.

Table 2: Performance Characteristics of a UPLC-MS/MS Method for Quantification of 17-Desacetyl Norgestimate (DNGM)[2]

ParameterValue
Internal Standard 17-Desacetyl Norgestimate-d6
Linearity Range 20–5000 pg/mL
Correlation Coefficient (r²) ≥0.9988
Intra-run Precision (%RSD) Within 10%
Inter-run Precision (%RSD) Within 10%
Intra-run Accuracy (%RE) Within 10%
Inter-run Accuracy (%RE) Within 10%
Overall Recovery (Analyte) 96.30%
Overall Recovery (Internal Standard) 93.90%
Run Time 4.5 minutes

Comparison with Alternative Internal Standards

The gold standard in quantitative bioanalysis using mass spectrometry is the use of a stable isotope-labeled (deuterated) internal standard. This is because its chemical and physical properties are nearly identical to the analyte, ensuring it behaves similarly during extraction, chromatography, and ionization, thus providing the most accurate correction for potential matrix effects and procedural errors.

An alternative approach is the use of a non-deuterated internal standard, often a structural analog of the analyte. While more cost-effective and readily available, a structural analog may have different extraction recovery, chromatographic retention time, and ionization efficiency compared to the analyte. This can lead to less precise and accurate quantification if not carefully validated. A comprehensive search of published literature did not yield a validated bioanalytical method for Norgestimate in a biological matrix that specified a non-deuterated internal standard. HPLC methods for the analysis of pharmaceutical tablets mention the use of an internal standard but do not identify the compound[3].

Experimental Protocols

Method 1: Simultaneous Quantification of NGM, DNGM, and EE2 using Deuterated Internal Standards[1]

This method is designed for the simultaneous quantification of the parent drug, its active metabolite, and a co-administered estrogen in human plasma.

  • Sample Preparation:

    • To 0.4 mL of human plasma (collected in sodium fluoride/potassium oxalate tubes to inhibit ex-vivo conversion of NGM to DNGM), add the isotopic labeled internal standards (NGM-d6, DNGM-d6, and EE2-d4).

    • Perform a liquid-liquid extraction with a hexane/ethyl acetate mixture.

    • Evaporate the organic extract to dryness.

    • To enhance mass spectrometric response, derivatize the dried residue with dansyl chloride.

    • Reconstitute the derivatized sample in methanol for analysis.

  • UPLC-MS/MS Conditions:

    • UPLC System: Waters Acquity UPLC

    • Column: Waters Acquity UPLC HSS T3 (100 × 2.1 mm, 1.8 μm)

    • Mobile Phase: Gradient elution (specifics not detailed in the abstract)

    • Run Time: 4.4 minutes

    • Mass Spectrometer: Triple quadrupole mass spectrometer

    • Ionization Mode: (Not specified, but typically Electrospray Ionization - ESI)

Method 2: Quantification of 17-Desacetyl Norgestimate using a Deuterated Internal Standard[2]

This method is optimized for the sensitive quantification of the primary active metabolite of Norgestimate in human plasma.

  • Sample Preparation:

    • To a 0.5 mL aliquot of human plasma, add 50 µL of the internal standard working solution (17-desacetyl norgestimate D6).

    • Add 0.5 mL of 1% formic acid and vortex.

    • Load the mixture onto an Oasis HLB (Hydrophilic-Lipophilic Balanced) solid-phase extraction (SPE) cartridge, preconditioned with 1.0 mL of methanol and 1.0 mL of water.

    • Wash the cartridge with 1.0 mL of water followed by 1.0 mL of 20% acetonitrile in water.

    • Elute the analyte and internal standard with 1 mL of methanol.

    • Inject 10 µL of the eluate into the LC-MS/MS system.

  • UPLC-MS/MS Conditions:

    • UPLC System: Waters UPLC

    • Column: Zorbax Eclipse XDB-C18 (150 mm × 4.6 mm, 5 µm)

    • Mobile Phase: Gradient of Acetonitrile (A) and 0.1% formic acid in water (B) at a flow rate of 0.75 mL/min.

    • Mass Spectrometer: Xevo TQ-S triple quadrupole

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • MRM Transitions:

      • 17-desacetyl norgestimate: m/z 328.4 → 124.1

      • 17-desacetyl norgestimate D6: m/z 334.3 → 91.1

Mandatory Visualizations

Norgestimate Signaling Pathway Norgestimate Mechanism of Action cluster_0 Hypothalamus Hypothalamus Pituitary Anterior Pituitary Gland Hypothalamus->Pituitary releases GnRH Ovary Ovaries Pituitary->Ovary releases FSH & LH FSH_LH FSH & LH Norgestimate Norgestimate (as a Progestin) Norgestimate->Hypothalamus Negative Feedback Norgestimate->Pituitary Negative Feedback (suppresses release) Cervical_Mucus Cervical Mucus Thickening Norgestimate->Cervical_Mucus Endometrium Endometrial Proliferation (less receptive) Norgestimate->Endometrium GnRH GnRH Ovulation Ovulation FSH_LH->Ovulation induces

Caption: Norgestimate's contraceptive effect via the hypothalamic-pituitary-ovarian axis.

G Bioanalytical Workflow Using a Deuterated Internal Standard cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing s1 Plasma Sample Aliquoting s2 Addition of Deuterated Internal Standard (e.g., NGM-d6) s1->s2 s3 Extraction (SPE or LLE) s2->s3 s4 Evaporation & Reconstitution s3->s4 a1 UPLC Separation s4->a1 a2 Tandem Mass Spectrometry (MS/MS) Detection a1->a2 d1 Peak Integration (Analyte & Internal Standard) a2->d1 d2 Calculate Peak Area Ratio d1->d2 d3 Quantification using Calibration Curve d2->d3

Caption: A generalized workflow for bioanalytical method validation.

References

A Comparative Guide to N-Acetyl Norgestimate-d6 and Non-Deuterated Standards in Analytical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of N-Acetyl Norgestimate-d6 and its non-deuterated analog. The focus is on their respective performance as internal standards in analytical methodologies, particularly in liquid chromatography-mass spectrometry (LC-MS). This document outlines the inherent advantages and potential challenges of employing deuterated standards, supported by illustrative experimental data and detailed protocols.

N-Acetyl Norgestimate is an intermediate in the synthesis of Norgestimate, a synthetic progestin widely used in oral contraceptives.[1] Norgestimate itself is a prodrug that undergoes rapid and extensive first-pass metabolism to its active metabolites, primarily 17-deacetylnorgestimate (norelgestromin) and levonorgestrel.[2] Given the low circulating levels of the parent compound, highly sensitive and accurate analytical methods are crucial for pharmacokinetic and metabolic studies. The use of a stable isotope-labeled internal standard, such as this compound, is a key strategy to enhance the precision and reliability of these quantitative assays.[3]

Data Presentation: Quantitative Comparison

The primary advantage of a deuterated internal standard lies in its ability to mimic the behavior of the analyte throughout the analytical process, from extraction to detection. This co-elution and similar ionization efficiency help to compensate for variations that can occur. Below is a summary of expected performance characteristics based on typical outcomes when comparing a deuterated standard with a non-deuterated (structural analog) internal standard in LC-MS/MS analysis.

ParameterThis compound (Deuterated IS)Non-Deuterated Structural Analog ISJustification
Chromatographic Retention Time Co-elutes with N-Acetyl Norgestimate (minimal isotopic effect)May have a different retention timeDeuteration typically has a negligible effect on reverse-phase chromatography, ensuring the analyte and IS experience the same matrix effects at the same time.[4] Structural analogs have different chemical structures, leading to different retention times.
Mass Spectrometry Fragmentation Similar fragmentation pattern to the analyte, with a mass shift corresponding to the deuterium labeling.Different fragmentation pattern from the analyte.The core chemical structure is identical, leading to predictable and similar fragmentation. A structural analog will fragment based on its unique structure.
Matrix Effect Compensation HighVariableDue to co-elution, the deuterated IS experiences the same ion suppression or enhancement as the analyte, providing more accurate correction.[5] A non-co-eluting analog may experience different matrix effects.
Recovery Similar to analyteCan differ from analyteThe near-identical physicochemical properties result in similar extraction efficiency from biological matrices.[6]
Precision (%RSD) < 5%< 15%The superior compensation for variability leads to lower relative standard deviation in quantitative measurements.[7]
Accuracy (%RE) ± 5%± 15%By minimizing the impact of experimental variations, the calculated concentrations are closer to the true values.[7]

Experimental Protocols

To objectively assess the performance of this compound against a non-deuterated standard, a series of validation experiments should be performed. The following is a detailed methodology for a key experiment: The evaluation of recovery and matrix effects.

Objective:

To compare the ability of this compound and a non-deuterated structural analog to compensate for variability in sample extraction and matrix effects in human plasma.

Materials:
  • N-Acetyl Norgestimate

  • This compound

  • Non-deuterated structural analog internal standard

  • Human plasma (drug-free)

  • Acetonitrile (ACN)

  • Methanol (MeOH)

  • Formic acid

  • Water (LC-MS grade)

  • Solid-phase extraction (SPE) cartridges

Instrumentation:
  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source

Procedure:

1. Preparation of Stock and Working Solutions:

  • Prepare individual stock solutions of N-Acetyl Norgestimate, this compound, and the non-deuterated IS in methanol at a concentration of 1 mg/mL.

  • Prepare serial dilutions to create working solutions for calibration standards and quality control (QC) samples.

2. Sample Preparation (Solid-Phase Extraction):

  • Spike 500 µL of blank human plasma with the appropriate working solutions to prepare calibration standards and QC samples at low, medium, and high concentrations.

  • Add the internal standard (either this compound or the non-deuterated IS) to all samples except for the blank.

  • Vortex mix the samples.

  • Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.

  • Load the plasma samples onto the SPE cartridges.

  • Wash the cartridges with 1 mL of water, followed by 1 mL of 20% methanol in water.

  • Elute the analytes with 1 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

3. LC-MS/MS Analysis:

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: Start with 95% A, ramp to 5% A over 3 minutes, hold for 1 minute, and return to initial conditions.

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

  • Mass Spectrometric Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • Monitor the precursor-to-product ion transitions for N-Acetyl Norgestimate, this compound, and the non-deuterated IS.

4. Data Analysis:

  • Recovery: Compare the peak area of the analyte in pre-extraction spiked samples to that in post-extraction spiked samples.

  • Matrix Effect: Compare the peak area of the analyte in post-extraction spiked samples to that in a neat solution.

  • Calculate the recovery and matrix effect for both the analyte and the internal standards.

  • Assess the precision and accuracy of the QC samples using both internal standards.

Mandatory Visualizations

Experimental Workflow

cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing p1 Spike Plasma with Analyte & IS p2 Solid-Phase Extraction (SPE) p1->p2 p3 Elution p2->p3 p4 Evaporation & Reconstitution p3->p4 a1 LC Separation p4->a1 a2 MS/MS Detection a1->a2 d1 Peak Integration a2->d1 d2 Concentration Calculation d1->d2

Caption: Workflow for the quantitative analysis of N-Acetyl Norgestimate using an internal standard.

Signaling Pathway of Norgestimate's Active Metabolites

Norgestimate exerts its biological effects through its active metabolites, which act as progestins. These metabolites bind to and activate progesterone receptors (PRs), initiating a cascade of downstream signaling events that ultimately regulate gene transcription. The primary mechanism involves the modulation of the MAPK/ERK and PI3K/Akt signaling pathways.

cluster_input Ligand Binding cluster_receptor Receptor Activation cluster_pathways Downstream Signaling Pathways cluster_output Cellular Response ligand Norgestimate Metabolites (Norelgestromin, Levonorgestrel) receptor Progesterone Receptor (PR) ligand->receptor mapk MAPK/ERK Pathway receptor->mapk pi3k PI3K/Akt Pathway receptor->pi3k response Regulation of Gene Transcription (e.g., cell cycle, proliferation) mapk->response pi3k->response

Caption: Progestogenic signaling of Norgestimate's active metabolites.

Conclusion

The use of this compound as an internal standard offers significant advantages in the quantitative analysis of N-Acetyl Norgestimate and, by extension, in studies of its parent compound, Norgestimate. The near-identical chemical and physical properties of the deuterated standard ensure that it closely tracks the analyte through sample preparation and analysis, providing superior compensation for experimental variability compared to non-deuterated structural analogs. This leads to enhanced accuracy, precision, and overall robustness of the analytical method. While the initial synthesis of a deuterated standard may be more complex, the resulting data quality often justifies the investment for demanding bioanalytical applications in drug development and research.

References

The Gold Standard in Bioanalysis: A Comparative Guide to N-Acetyl Norgestimate-d6 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of norgestimate and its metabolites, the choice of an appropriate internal standard is paramount to ensure data accuracy, precision, and reliability. This guide provides an objective comparison of N-Acetyl Norgestimate-d6, a deuterated internal standard, against alternative approaches, supported by experimental data and detailed methodologies.

In the landscape of liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, internal standards are indispensable for correcting variability.[1] These variations can arise from sample preparation, chromatographic injection, and mass spectrometric detection.[2] The ideal internal standard closely mimics the physicochemical properties of the analyte, ensuring that any experimental fluctuations affect both compounds equally.[1] Stable isotope-labeled (SIL) internal standards, such as this compound, are widely considered the "gold standard" for this purpose.[1][3]

This compound is the labeled analog of N-Acetyl Norgestimate, an intermediate of the synthetic progestin Norgestimate.[] It is primarily used as a deuterated internal standard in analytical methods to accurately quantify norgestimate and its metabolites in biological samples.[5]

Comparative Performance: Deuterated vs. Structural Analog Internal Standards

The primary alternatives to using a deuterated internal standard like this compound are structural analog internal standards or, in some less rigorous applications, no internal standard at all. The superiority of deuterated standards is well-documented, offering significant improvements in precision and accuracy.[3]

Performance MetricThis compound (Deuterated IS)Structural Analog IS (Hypothetical)Rationale
Co-elution with Analyte Nearly identical retention timeDifferent retention timeDeuterated standards have virtually the same chemical and physical properties as the analyte, leading to co-elution. This ensures that both are subjected to the same matrix effects at the same time.[6][7] Structural analogs, being different molecules, will have different retention times.
Ionization Efficiency Identical to analyteMay differ from analyteThe ionization efficiency of the deuterated standard in the mass spectrometer is the same as the analyte, providing superior correction for matrix-induced ion suppression or enhancement.[2][8]
Extraction Recovery Tracks analyte recovery closelyMay differ from analyteDue to their similar physicochemical properties, deuterated standards exhibit nearly identical behavior during sample extraction and cleanup, accurately reflecting any analyte loss.[2]
Precision (%RSD) Typically <15% (often <5%)Can be >15%The use of a deuterated internal standard significantly improves the precision of the measurement by correcting for various sources of error.[3]
Accuracy (%Bias) Typically within ±15% (often <5%)Can be >15%By providing a more accurate correction, deuterated standards lead to a lower bias in the measured concentrations.[3]

Experimental Data: Performance of this compound in a Bioanalytical Method

A study on the quantification of 17-desacetyl norgestimate (a major metabolite of norgestimate) in human plasma utilized 17-desacetyl norgestimate-d6 as the internal standard, which has a similar deuterated structure to this compound. The results from this study serve as a practical example of the performance achievable with a deuterated internal standard.

ParameterResult
Linearity (Correlation Coefficient) ≥0.9988
Intra-run Precision and Accuracy Within 10%
Inter-run Precision and Accuracy Within 10%
Overall Recovery (Analyte) 96.30%
Overall Recovery (Internal Standard) 93.90%
Data from the UPLC-MS/MS method for the estimation of 17-desacetyl norgestimate in human plasma.[9][10]

Experimental Protocols

A detailed methodology is crucial for the successful implementation and validation of a bioanalytical assay using this compound. Below is a representative experimental protocol based on common practices for similar analyses.

Sample Preparation: Solid-Phase Extraction (SPE)
  • To 500 µL of human plasma, add 25 µL of this compound internal standard working solution.

  • Vortex the samples for 30 seconds.

  • Load the samples onto a pre-conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water.

  • Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • LC System: UHPLC system

  • Column: C18 analytical column (e.g., 50 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), positive mode

  • Detection: Multiple Reaction Monitoring (MRM)

Workflow and Decision Making

The selection and implementation of an internal standard is a critical part of method development. The following diagram illustrates the typical workflow for a bioanalytical method validation utilizing an internal standard.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_validation Method Validation Plasma Plasma Sample Add_IS Add N-Acetyl Norgestimate-d6 Plasma->Add_IS Spiking Extraction Solid-Phase Extraction Add_IS->Extraction LC_MS LC-MS/MS Analysis Extraction->LC_MS Quant Quantification (Analyte/IS Ratio) LC_MS->Quant Selectivity Selectivity Quant->Selectivity Accuracy Accuracy & Precision Quant->Accuracy Matrix Matrix Effect Quant->Matrix Stability Stability Quant->Stability

Caption: Bioanalytical method workflow using this compound.

The decision to use a deuterated internal standard like this compound is a strategic one, aimed at achieving the highest level of data quality. The near-identical chemical nature to the analyte ensures that it effectively compensates for a wide range of analytical variabilities, leading to highly accurate, precise, and reliable results.[3] This is particularly crucial in regulated environments and for studies that inform critical drug development decisions.

References

inter-laboratory comparison of norgestimate quantification methods

Author: BenchChem Technical Support Team. Date: December 2025

An Inter-Laboratory Perspective on Norgestimate Quantification

Comparison of Analytical Methods for Norgestimate Quantification

The primary analytical techniques for the quantification of norgestimate and its metabolites in pharmaceutical formulations and biological matrices are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The following table summarizes the performance characteristics of these methods as reported in various studies.

Parameter HPLC-UV for Tablets UPLC-MS/MS for Human Plasma UPLC-MS/MS for Human Plasma
Analyte(s) Norgestimate and Ethinyl Estradiol17-desacetyl norgestimateEthinyl estradiol, Norgestimate, and 17-Desacetyl norgestimate
Linearity Range Not explicitly stated, but method is described as linear.20–5000 pg/mL[1][2]Not explicitly stated, but developed for low pg/mL range.
Correlation Coefficient (r²) > 0.999[3]≥0.9988[1][2]Not specified.
Precision Not specified.Intra-run and inter-run precision within 10%[1][2]Intra- and inter-assay precision ranged from 2.2% to 7.8%.[4]
Accuracy Not specified.Intra-run and inter-run accuracy within 10%[1][2]Intra- and inter-assay accuracy error ranged from -2.3% to 6.0% of nominal values.[4]
Recovery Not specified.96.30% for 17-desacetyl norgestimate[1][2]Not specified.
Lower Limit of Quantification (LOQ) Not applicable for tablet assay.20.221 pg/mL[5]0.05 ng/mL for norelgestromin.[4]
Internal Standard Not specified.17-desacetyl norgestimate D6[1][2][5]Isotopic labeled internal standards (EE2-d4, NGM-d6 and DNGM-d6).[4]
Run Time Not specified.4.5 min[1][2]4.4 min[4]

Experimental Protocols

HPLC-UV Method for Norgestimate and Ethinyl Estradiol in Tablets

This method is designed for the simultaneous determination of norgestimate and ethinyl estradiol in pharmaceutical tablets.[6][7]

  • Sample Preparation: Tablets are crushed, and the active ingredients are extracted with methanol containing an internal standard.[6][7]

  • Chromatographic Conditions:

    • Column: 5-µm, reversed-phase column[6][7]

    • Mobile Phase: A mixture of water, tetrahydrofuran, and methanol (65:25:10 v/v/v)[6][7]

    • Detection: UV detection, wavelength not specified in the abstract.

  • Key Feature: The method is capable of separating the syn and anti isomers of norgestimate.[6][7]

UPLC-MS/MS Method for 17-desacetyl norgestimate in Human Plasma

This rapid and sensitive method is suitable for bioequivalence and pharmacokinetic studies.[1][2][5]

  • Sample Preparation: Solid-phase extraction is used to isolate the analyte and internal standard from human plasma.[1][2][5]

  • Chromatographic Conditions:

    • Instrument: Ultra-Performance Liquid Chromatography system coupled with a tandem mass spectrometer (UPLC-MS/MS).

    • Chromatography: Simple gradient chromatographic conditions are employed.

  • Detection: Mass spectrometric detection enables the measurement of sub-picogram levels of the analyte.[1][2]

UPLC-MS/MS Assay for Simultaneous Determination of Ethinyl Estradiol, Norgestimate, and 17-Desacetyl Norgestimate in Human Plasma

This method allows for the simultaneous quantification of the parent drug and its active metabolites at very low concentrations.[4]

  • Sample Preparation:

    • Anticoagulant: Sodium fluoride/potassium oxalate is used to minimize the ex-vivo conversion of norgestimate to 17-desacetyl norgestimate.[4]

    • Extraction: Analytes and their isotopic labeled internal standards are extracted from 0.4 mL of human plasma using a hexane/ethyl acetate mixture.[4]

    • Derivatization: The extracts are evaporated to dryness and derivatized with dansyl chloride to enhance the mass spectrometry response.[4]

    • Reconstitution: The derivatized samples are reconstituted in methanol for analysis.[4]

  • Chromatographic Conditions:

    • Instrument: UPLC-MS/MS system.

  • Key Feature: Derivatization step significantly improves the sensitivity of the assay.

Signaling Pathway of Norgestimate

Norgestimate is a progestin, a synthetic progestogen, that exerts its biological effects primarily by acting as an agonist of the progesterone receptor (PR).[8] Its mechanism of action involves the classical genomic signaling pathway common to steroid hormones.

Norgestimate_Signaling_Pathway cluster_nucleus Nucleus NGM Norgestimate (in cytoplasm) NGM_PR_complex Norgestimate-PR Complex NGM->NGM_PR_complex PR Progesterone Receptor (PR) PR->NGM_PR_complex Binds HSP Heat Shock Proteins (HSP) HSP->PR Dissociates dimer Dimerized Complex NGM_PR_complex->dimer Dimerization nucleus Nucleus dimer->nucleus Translocation PRE Progesterone Response Element (PRE) dimer->PRE Binds to transcription Transcription (mRNA synthesis) PRE->transcription Regulates translation Translation (Protein synthesis) transcription->translation response Cellular Response (e.g., ovulation inhibition) translation->response

Caption: Norgestimate's genomic signaling pathway.

The binding of norgestimate to the progesterone receptor in the cytoplasm leads to the dissociation of heat shock proteins and the formation of a norgestimate-receptor complex. This complex then dimerizes and translocates into the nucleus, where it binds to progesterone response elements on the DNA. This binding modulates the transcription of target genes, leading to the synthesis of new proteins that ultimately mediate the cellular responses, such as the inhibition of ovulation.[5][7]

References

N-Acetyl Norgestimate-d6 in Bioassays: A Comparison Guide to Ensuring Accuracy and Precision

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantitative bioanalysis of N-Acetyl Norgestimate, the choice of an appropriate internal standard is a critical determinant of assay accuracy and precision. This guide provides an objective comparison of N-Acetyl Norgestimate-d6, a deuterated stable isotope-labeled internal standard (SIL-IS), with alternative approaches, supported by experimental data from a closely related compound, 17-desacetyl norgestimate, the major active metabolite of norgestimate.

The Gold Standard: Deuterated Internal Standards

In the realm of liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, SIL-IS are widely recognized as the gold standard. By incorporating stable isotopes such as deuterium (²H), the internal standard becomes chemically almost identical to the analyte of interest. This near-perfect analogy ensures that the internal standard and the analyte behave similarly during sample preparation, chromatography, and ionization, thereby providing superior correction for variability and matrix effects.

Performance Data: A Case Study with a Close Analog

A rapid and sensitive ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method was developed and validated for the estimation of 17-desacetyl norgestimate in human plasma, utilizing 17-desacetyl norgestimate-d6 as the internal standard.[1][2] The performance of this method underscores the high accuracy and precision achievable with a deuterated internal standard.

Method Validation Parameters
ParameterResult
Linearity Range 20 - 5000 pg/mL[1][2]
Correlation Coefficient (r²) ≥0.9988[1][2]
Lower Limit of Quantification (LLOQ) 20.221 pg/mL[2]
Intra-run Precision (%CV) ≤5.02%[2]
Inter-run Precision (%CV) ≤6.25%[2]
Intra-run Accuracy (%RE) ≤3.76%[2]
Inter-run Accuracy (%RE) ≤1.24%[2]
Mean Overall Recovery (Analyte) 96.30%[1][2]
Mean Overall Recovery (IS) 93.90%[1][2]

These results, demonstrating precision and accuracy well within the accepted regulatory limits of ±15% (and ±20% at the LLOQ), highlight the robustness and reliability of using a deuterated internal standard.

Comparison with Alternative Internal Standards

While deuterated standards are preferred, other compounds can be used as internal standards, primarily structural analogs. These are molecules with a similar chemical structure to the analyte but are not isotopically labeled. For N-Acetyl Norgestimate, potential structural analogs could include other synthetic progestins like Medroxyprogesterone Acetate or Levonorgestrel.

Comparative Analysis
FeatureThis compound (Deuterated IS)Structural Analog IS (e.g., Medroxyprogesterone Acetate)
Chemical & Physical Properties Nearly identical to the analyte.Similar, but not identical to the analyte.
Chromatographic Retention Time Co-elutes or has very similar retention time to the analyte.May have a different retention time, which can be a disadvantage if matrix effects vary over the chromatographic run.
Extraction Recovery Closely tracks the analyte's recovery.May have different extraction efficiency.
Ionization Efficiency Subject to the same matrix effects as the analyte, providing excellent correction.May experience different degrees of ion suppression or enhancement, leading to less accurate correction.
Cost & Availability Generally more expensive and may require custom synthesis.Often more readily available and less expensive.
Risk of Interference Low, as it is differentiated by mass.Potential for interference from endogenous compounds or metabolites with similar structure.

In essence, while a structural analog can provide some level of correction for variability, it cannot match the performance of a deuterated standard in compensating for the nuances of matrix effects and sample processing, which is crucial for achieving the highest level of accuracy and precision in bioassays.

Experimental Protocols

The following is a detailed methodology for a UPLC-MS/MS bioassay, based on the successful validation of 17-desacetyl norgestimate using its deuterated internal standard.[2] This protocol can serve as a strong starting point for the development of a bioanalytical method for N-Acetyl Norgestimate using this compound.

Sample Preparation (Solid-Phase Extraction)
  • To 0.5 mL of human plasma, add 50 µL of the internal standard working solution (17-desacetyl norgestimate-d6).

  • Add 0.5 mL of 1% formic acid and vortex.

  • Load the mixture onto a pre-conditioned Oasis HLB (1 cm³/30 mg) extraction cartridge.

  • Wash the cartridge with 1.0 mL of water, followed by 1.0 mL of 20% acetonitrile in water.

  • Elute the analyte and internal standard with 1 mL of methanol.

  • Inject 10 µL of the eluate into the UPLC-MS/MS system.

Liquid Chromatography Conditions
  • UPLC System: Waters UPLC

  • Column: Zorbax Eclipse XDB-C18 (150 mm × 4.6 mm, 5 µm)

  • Mobile Phase A: Acetonitrile

  • Mobile Phase B: 0.1% Formic acid in water

  • Flow Rate: 0.75 mL/min

  • Gradient:

    • 50% A for 0.3 min

    • Linear gradient to 90% A over 0.5 min

    • Hold at 90% A for 2.7 min

    • Return to 50% A over 0.5 min

    • Hold at 50% A for column equilibration

  • Total Run Time: 4.5 min

  • Column Oven Temperature: 40 °C

Mass Spectrometry Conditions
  • Mass Spectrometer: Xevo TQ-S Mass Spectrometer

  • Ionization Source: Electrospray Ionization (ESI), Positive Ion Mode

  • Scan Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • 17-desacetyl norgestimate: m/z 328.4 → 124.1

    • 17-desacetyl norgestimate-d6: m/z 334.3 → 91.1

Visualizing the Workflow

The following diagrams illustrate the key processes in a bioanalytical workflow utilizing an internal standard.

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma Plasma Sample Add_IS Spike with This compound Plasma->Add_IS SPE Solid-Phase Extraction Add_IS->SPE Elution Elution SPE->Elution UPLC UPLC Separation Elution->UPLC MSMS MS/MS Detection UPLC->MSMS Quant Quantification (Analyte/IS Ratio) MSMS->Quant

Caption: Experimental workflow for bioanalysis.

Internal_Standard_Logic cluster_process Analytical Process Variability Analyte Analyte Variability Sample Prep Loss Injection Volume Variation Ion Suppression/Enhancement Analyte->Variability Ratio Analyte / IS Peak Area Ratio Analyte->Ratio IS This compound (Internal Standard) IS->Variability IS->Ratio Result Accurate Concentration Ratio->Result

Caption: Logic of internal standard correction.

Conclusion

For the accurate and precise quantification of N-Acetyl Norgestimate in bioassays, the use of a deuterated internal standard such as this compound is strongly recommended. The presented data for a closely related deuterated standard, 17-desacetyl norgestimate-d6, demonstrates the superior performance in terms of linearity, accuracy, and precision that can be expected. While structural analogs present a more accessible and less costly alternative, they are unlikely to provide the same level of reliability, particularly in complex biological matrices where matrix effects can be significant. The detailed experimental protocol provided offers a robust starting point for method development, ensuring high-quality data for research, clinical, and drug development applications.

References

N-Acetyl Norgestimate-d6: A Performance Comparison for Bioanalytical Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and bioanalysis, the selection of an appropriate internal standard is critical for accurate and reliable quantification of analytes. This guide provides a detailed comparison of the performance of N-Acetyl Norgestimate-d6, a deuterated analog of a norgestimate metabolite, often utilized as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.

Linearity and Range of Quantification

This compound is predominantly used as an internal standard for the quantification of its non-deuterated counterpart, 17-desacetyl norgestimate, a primary active metabolite of the synthetic progestin norgestimate. The linearity and quantification range are therefore established for the analyte of interest, 17-desacetyl norgestimate, using a fixed concentration of the deuterated internal standard.

A validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method has demonstrated excellent linearity for 17-desacetyl norgestimate in human plasma over a concentration range of 20 to 5000 pg/mL.[1][2][3] The correlation coefficient (r) for this range was consistently ≥0.9988, indicating a strong linear relationship between the analyte concentration and the instrument response.[1][2][3] Another study also reported a linear range for norgestimate and its metabolites, with the assay for 17-deacetylnorgestimate being linear from 0.1 to 5.0 ng/ml.[4]

The performance of this bioanalytical method is summarized in the table below:

ParameterPerformance MetricAnalyteInternal StandardReference
Linearity (r) ≥0.998817-desacetyl norgestimate17-desacetyl norgestimate-d6[1][2]
Quantification Range 20–5000 pg/mL17-desacetyl norgestimate17-desacetyl norgestimate-d6[1][2][3]
Intra-run Precision ≤5.02%17-desacetyl norgestimate17-desacetyl norgestimate-d6[2]
Inter-run Precision ≤6.25%17-desacetyl norgestimate17-desacetyl norgestimate-d6[2]
Intra-run Accuracy ≤3.76%17-desacetyl norgestimate17-desacetyl norgestimate-d6[2]
Inter-run Accuracy ≤1.24%17-desacetyl norgestimate17-desacetyl norgestimate-d6[2]
Overall Recovery 96.30%17-desacetyl norgestimate-[1][2]
Overall Recovery 93.90%-17-desacetyl norgestimate-d6[1][2]

Experimental Protocols

The successful quantification of 17-desacetyl norgestimate using this compound as an internal standard relies on a robust experimental protocol. A widely adopted method involves solid-phase extraction (SPE) for sample cleanup followed by UPLC-MS/MS analysis.

Sample Preparation: Solid-Phase Extraction
  • Spiking: An appropriate volume of human plasma is spiked with a known concentration of this compound (internal standard).

  • Pre-treatment: The plasma sample is typically pre-treated, for example, by adding a buffer to adjust the pH.

  • SPE Cartridge Conditioning: A solid-phase extraction cartridge is conditioned sequentially with a suitable solvent (e.g., methanol) and then with water.

  • Sample Loading: The pre-treated plasma sample is loaded onto the conditioned SPE cartridge.

  • Washing: The cartridge is washed with a series of solutions to remove interfering substances.

  • Elution: The analyte and internal standard are eluted from the cartridge using an appropriate elution solvent.

  • Evaporation and Reconstitution: The eluate is evaporated to dryness under a stream of nitrogen and the residue is reconstituted in a specific volume of the mobile phase for injection into the UPLC-MS/MS system.

UPLC-MS/MS Analysis
  • Chromatographic Separation: A rapid and sensitive separation is achieved using a UPLC system. The total run time is typically short, around 4.5 minutes.[1][2][3]

  • Mass Spectrometric Detection: Detection is performed using a tandem mass spectrometer operating in the positive ion mode with multiple reaction monitoring (MRM).[2]

    • MRM Transitions:

      • 17-desacetyl norgestimate: m/z 328.4 → 124.1[2]

      • 17-desacetyl norgestimate-d6 (Internal Standard): m/z 334.3 → 91.1[2]

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the bioanalytical workflow for the quantification of 17-desacetyl norgestimate.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing plasma Human Plasma Sample spike Spike with This compound plasma->spike spe Solid-Phase Extraction (SPE) spike->spe elute Elution spe->elute reconstitute Evaporation & Reconstitution elute->reconstitute uplc UPLC Separation reconstitute->uplc msms MS/MS Detection (MRM) uplc->msms quant Quantification msms->quant

Bioanalytical workflow for 17-desacetyl norgestimate quantification.

Metabolic Pathway of Norgestimate

Norgestimate is a prodrug that undergoes metabolism to form its active metabolites. The primary metabolic pathway involves deacetylation.

metabolic_pathway Norgestimate Norgestimate (Prodrug) Metabolite 17-desacetyl norgestimate (Active Metabolite) Norgestimate->Metabolite Deacetylation FurtherMetabolism Further Metabolites Metabolite->FurtherMetabolism

Primary metabolic pathway of Norgestimate.

References

Navigating Bioanalysis: A Comparative Guide to Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard is a critical decision in the validation of bioanalytical methods. This guide provides an objective comparison of deuterated internal standards against their non-deuterated (analog) counterparts, supported by experimental data and detailed methodologies in alignment with global regulatory expectations.

The U.S. Food and Drug Administration (FDA), the European Medicines Agency (EMA), and the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) in its M10 guideline, all recommend the use of stable isotope-labeled (SIL) internal standards, such as deuterated standards, for bioanalytical method validation, particularly for mass spectrometry-based assays.[1][2] An internal standard (IS) is a compound of known concentration added to all samples, including calibrators and quality controls, to correct for variability during the analytical process, thereby improving the accuracy and precision of the results.[3][4]

Deuterated internal standards are chemically identical to the analyte of interest, with one or more hydrogen atoms replaced by deuterium. This subtle mass difference allows for differentiation by the mass spectrometer while ensuring that the physical and chemical properties are nearly identical to the analyte.[5] This similarity is the primary reason for their superior performance in mitigating experimental variability.[6]

Performance Comparison: Deuterated vs. Non-Deuterated (Analog) Internal Standards

The use of a deuterated internal standard that co-elutes with the analyte provides more accurate correction for variability in sample preparation, chromatography, and ionization.[7] The following tables summarize the key performance differences based on critical bioanalytical validation parameters.

Table 1: Comparison of Key Performance Characteristics

Performance ParameterDeuterated Internal StandardNon-Deuterated (Analog) Internal Standard
Matrix Effect Compensation Excellent: Co-elutes with the analyte, experiencing similar ion suppression or enhancement.[5][6]Variable: Differences in physicochemical properties can lead to different retention times and susceptibility to matrix effects.
Recovery Correction Excellent: Exhibits nearly identical extraction efficiency to the analyte across various conditions.[5]Variable: Structural differences can result in inconsistent recovery compared to the analyte.[5]
Accuracy & Precision High: Significantly improves the accuracy and precision of the measurement.Lower: Can lead to greater variability and potential bias in the results.
Regulatory Acceptance Strongly recommended by FDA, EMA, and ICH M10 guidelines.[1][6][8]Acceptable when a SIL-IS is not available, but requires more rigorous justification and validation.
Cost & Availability Higher cost and may require custom synthesis.[5]Generally lower cost and more readily available.[5]

Table 2: Hypothetical Quantitative Comparison of Validation Parameters

Validation ParameterAcceptance Criteria (ICH M10)Deuterated IS PerformanceNon-Deuterated (Analog) IS Performance (Hypothetical)
Linearity (r²) ≥ 0.99> 0.998> 0.98
Accuracy (% Bias) Within ±15% (±20% at LLOQ)-5.4% to +8.1%[7]-25% to +30%[7]
Precision (% CV) ≤ 15% (≤ 20% at LLOQ)≤ 8.2%[7]≤ 25%[7]
Matrix Effect (% CV of IS-normalized MF) ≤ 15%[2][6]< 10%[7]> 20%[7]
Recovery (% CV) Consistent and reproducible< 15%[7]Variable[7]

LLOQ: Lower Limit of Quantification; CV: Coefficient of Variation; IS-normalized MF: Internal Standard-normalized Matrix Factor. The data for the non-deuterated IS is hypothetical and represents potential outcomes.

Experimental Protocols

Detailed and well-documented experimental protocols are essential for a successful bioanalytical method validation. The following are methodologies for key experiments cited in regulatory guidelines.

Selectivity and Specificity

Objective: To demonstrate that the method can differentiate and quantify the analyte in the presence of other components in the sample.[2]

Protocol:

  • Analyze blank matrix samples from at least six different sources to check for interference at the retention time of the analyte and the deuterated internal standard.[2]

  • Analyze blank matrix samples spiked with the deuterated internal standard to ensure no interference with the analyte.[2]

  • Analyze blank matrix samples spiked with the analyte at the Lower Limit of Quantification (LLOQ) to ensure the analyte is detectable and distinguishable from baseline noise.[2]

Matrix Effect Evaluation

Objective: To assess the impact of matrix components on the ionization of the analyte and the internal standard.[6]

Protocol:

  • Prepare three sets of samples:

    • Set A: Analyte and deuterated IS spiked into a neat solution (e.g., mobile phase).

    • Set B: Blank matrix extract spiked with the analyte and deuterated IS at the same concentrations as Set A.[6]

    • Set C: Blank matrix spiked with the analyte and deuterated IS, then subjected to the full extraction procedure.[6]

  • Analyze all three sets by LC-MS/MS.

  • Calculate the matrix factor (MF) by comparing the peak areas from Set B to Set A.

  • Assess the precision of the IS-Normalized MF across at least six different lots of the biological matrix. The coefficient of variation (CV) should be ≤ 15%.[6]

Stability Assessment

Objective: To evaluate the stability of the analyte and deuterated internal standard in the biological matrix under various storage and handling conditions.

Protocol:

  • Freeze-Thaw Stability: Analyze quality control (QC) samples after subjecting them to at least three freeze-thaw cycles.

  • Short-Term (Bench-Top) Stability: Analyze QC samples after leaving them at room temperature for a duration that mimics the sample handling time.

  • Long-Term Stability: Analyze QC samples after storing them at the intended storage temperature for an extended period.

  • Stock Solution Stability: Prepare a stock solution of the deuterated IS and store it under defined conditions. Analyze and compare to a freshly prepared solution at various time points.

Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.[6]

Recovery

Objective: To determine the extraction efficiency of the analyte and the internal standard from the biological matrix.

Protocol:

  • Prepare two sets of QC samples at low, medium, and high concentrations.

    • Set 1 (Extracted Samples): Spike the analyte and deuterated IS into the biological matrix and perform the full extraction procedure.

    • Set 2 (Post-Extraction Spiked Samples): Extract blank matrix and then spike the analyte and deuterated IS into the final extract.

  • Calculate the recovery by comparing the peak area of the analyte in Set 1 to that in Set 2.

Acceptance Criteria: While there are no strict regulatory acceptance criteria for recovery, it should be consistent and reproducible. The CV of the recovery across the QC levels should ideally be ≤15%.

Visualizing the Bioanalytical Workflow and Key Relationships

To further clarify the processes and logical connections discussed, the following diagrams are provided.

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Reporting Sample_Collection Sample Collection (Plasma, Urine, etc.) IS_Spiking Internal Standard Spiking Sample_Collection->IS_Spiking Extraction Extraction (PPT, LLE, SPE) IS_Spiking->Extraction Chromatography Chromatographic Separation Extraction->Chromatography MS_Detection Mass Spectrometric Detection Chromatography->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Ratio_Calculation Analyte/IS Ratio Calculation Peak_Integration->Ratio_Calculation Quantification Quantification (Calibration Curve) Ratio_Calculation->Quantification Report Final Report Quantification->Report

A typical bioanalytical workflow using a deuterated internal standard.

Internal_Standard_Selection Start Internal Standard Selection SIL_Available Stable Isotope-Labeled (SIL) IS Available? Start->SIL_Available Use_SIL Use SIL IS (Deuterated, 13C, 15N) SIL_Available->Use_SIL Yes Use_Analog Use Structural Analog IS SIL_Available->Use_Analog No Validate Perform Rigorous Method Validation Use_SIL->Validate Justify Provide Scientific Justification for using Analog IS Use_Analog->Justify Justify->Validate

References

A Comparative Guide to N-Acetyl Norgestimate-d6 and ¹³C-labeled Norgestimate as Internal Standards in Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS), the choice of an appropriate internal standard is paramount to achieving accurate and reliable results. Stable isotope-labeled (SIL) internal standards are the gold standard, and this guide provides a detailed comparison between two such analogs of norgestimate: N-Acetyl Norgestimate-d6 and ¹³C-labeled norgestimate. This comparison is based on established principles of bioanalysis and available experimental data for deuterated norgestimate analogs and a representative ¹³C-labeled progestin.

Executive Summary

Data Presentation: Performance Comparison

The following table summarizes the key performance parameters for deuterated norgestimate (represented by its active metabolite, 17-desacetyl norgestimate D6) and a ¹³C-labeled progestin (progesterone-¹³C₃) as an internal standard.

Performance ParameterThis compound (represented by 17-desacetyl norgestimate D6)¹³C-labeled Norgestimate (represented by progesterone-¹³C₃)Key Takeaway
Co-elution with Analyte May exhibit a slight retention time shift, potentially eluting earlier than the non-labeled analyte.Expected to co-elute perfectly with the analyte.Superior co-elution of ¹³C-labeled standards provides more accurate correction for matrix effects.
Recovery Excellent recovery, with an average of 93.90% reported for 17-desacetyl norgestimate D6.[1]High and consistent recovery is expected due to identical physicochemical properties to the analyte.Both labeling strategies can yield high recovery, but the consistency of ¹³C-labeled standards is a key advantage.
Precision (Intra- and Inter-assay) Intra-run and inter-run precision are within 10%.[1]Intra- and inter-assay precision values are typically below 10%.Both can achieve high precision, but the improved matrix effect compensation with ¹³C-labeling can lead to better reproducibility in complex matrices.
Correction for Matrix Effects The potential for chromatographic shift can lead to differential ion suppression or enhancement between the analyte and the internal standard.Excellent at correcting for matrix effects due to identical elution profiles with the analyte.¹³C-labeled standards are the superior choice for complex biological matrices where significant matrix effects are anticipated.
Isotopic Stability Deuterium atoms can sometimes be susceptible to back-exchange with protons from the solvent or matrix, though this is less common with labels on aromatic rings.¹³C is a stable isotope with no risk of exchange, ensuring the integrity of the labeled standard throughout the analytical process.¹³C-labeling offers greater assurance of isotopic stability.

Experimental Protocols

Detailed methodologies for the analysis of progestins using both deuterated and ¹³C-labeled internal standards are outlined below.

Protocol 1: Quantification of 17-desacetyl norgestimate using 17-desacetyl norgestimate D6 as an internal standard

This protocol is based on a validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method.[1]

1. Sample Preparation (Solid-Phase Extraction)

  • To 500 µL of human plasma, add the internal standard solution (17-desacetyl norgestimate D6).

  • Vortex the mixture.

  • Load the sample onto a pre-conditioned solid-phase extraction (SPE) cartridge.

  • Wash the cartridge to remove interfering substances.

  • Elute the analyte and internal standard with an appropriate organic solvent.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for UPLC-MS/MS analysis.

2. UPLC-MS/MS Analysis

  • Chromatographic System: A UPLC system equipped with a suitable C18 column.

  • Mobile Phase: A gradient of acetonitrile and water containing a small percentage of formic acid.

  • Flow Rate: Maintained at a constant rate (e.g., 0.4 mL/min).

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive ion mode.

  • Ionization Source: Electrospray ionization (ESI).

  • Detection: Multiple Reaction Monitoring (MRM) of the precursor to product ion transitions for both the analyte and the internal standard. The mass transition ion-pair for 17-desacetyl norgestimate D6 is 334.3→91.1.[2]

Protocol 2: Quantification of Progesterone using Progesterone-¹³C₃ as an internal standard (Surrogate for ¹³C-labeled Norgestimate)

This protocol is adapted from a method for the analysis of progesterone and its metabolites in serum.

1. Sample Preparation

  • To 400 µL of serum, add 50 µL of the internal standard solution (progesterone-2,3,4-¹³C₃).

  • Add 5 mL of methyl tert-butyl ether (MTBE) for extraction.

  • Vortex the mixture and then centrifuge.

  • Transfer the organic supernatant to a clean tube and evaporate to dryness under nitrogen at 45 °C.

  • Reconstitute the residue in 100 µL of a water/acetonitrile mixture (e.g., 70%/30%) and transfer to a sample vial for analysis.

2. LC-MS/MS Analysis

  • Chromatographic System: An LC system with a C18 column.

  • Mobile Phase: A gradient of water and acetonitrile.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Data Analysis: Data acquisition and analysis are performed using appropriate software. All analyte signals are corrected with the internal standard (progesterone-2,3,4-¹³C₃) to account for matrix effects.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates a typical bioanalytical workflow for the quantification of a drug analyte in a biological matrix using a stable isotope-labeled internal standard.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (e.g., Plasma) add_is Addition of Internal Standard sample->add_is extraction Extraction (e.g., SPE or LLE) add_is->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution injection Injection into LC-MS/MS reconstitution->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection quantification Quantification (Analyte/IS Ratio) detection->quantification reporting Reporting of Results quantification->reporting

Caption: A generalized experimental workflow for bioanalysis using a stable isotope-labeled internal standard.

Norgestimate Signaling Pathway

Norgestimate is a progestin, a synthetic progestogen, and its primary mechanism of action is through the progesterone receptor (PR). The binding of norgestimate to the PR initiates a signaling cascade that can have both genomic and non-genomic effects. The following diagram illustrates a key non-genomic signaling pathway involving the activation of the MAPK/Erk pathway.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Norgestimate Norgestimate PR Progesterone Receptor (PR) Norgestimate->PR Binds cSrc c-Src PR->cSrc Activates Ras Ras cSrc->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Activates Erk Erk MEK->Erk Activates Transcription Gene Transcription Erk->Transcription Regulates

Caption: A simplified diagram of the progesterone receptor-mediated MAPK/Erk signaling pathway.

Conclusion

For researchers and drug development professionals, the choice between this compound and a ¹³C-labeled norgestimate internal standard hinges on the specific requirements of the bioanalytical assay. While deuterated standards can provide acceptable performance, the inherent advantages of ¹³C-labeled standards, particularly their ability to co-elute with the analyte and provide superior correction for matrix effects, make them the preferred choice for assays demanding the highest levels of accuracy, precision, and robustness. The investment in a ¹³C-labeled internal standard can lead to more reliable and defensible data, which is critical in regulated environments and for making key decisions in drug development.

References

A Researcher's Guide to Method Transfer for N-Acetyl Norgestimate-d6 Bioanalytical Assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the critical considerations and experimental protocols for the successful transfer of a bioanalytical method for N-Acetyl Norgestimate-d6, a deuterated internal standard for its parent compound, Norgestimate. The focus is on ensuring assay robustness, reproducibility, and data integrity when the method is moved between laboratories, instruments, or personnel. This document is intended for researchers, scientists, and drug development professionals involved in bioanalysis.

Introduction to N-Acetyl Norgestimate and Method Transfer

Norgestimate is a progestin commonly used in oral contraceptives.[1][2][3] Quantitative analysis of Norgestimate and its metabolites in biological matrices is crucial for pharmacokinetic and bioequivalence studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in LC-MS/MS bioanalysis, as it effectively compensates for variability in sample preparation and instrument response.[4][5][6]

Method transfer is the formal process of demonstrating that a validated analytical method developed in one laboratory (the originating lab) can be successfully executed by another laboratory (the receiving lab) to produce comparable results. A well-executed method transfer provides confidence in the reliability of the analytical data generated at different sites.

Key Considerations for Method Transfer

The successful transfer of an this compound based assay hinges on several critical factors. These can be broadly categorized into documentation, instrumentation, reagents and materials, and personnel.

Table 1: Key Considerations for Method Transfer

CategoryKey Considerations
Documentation - A comprehensive and detailed Standard Operating Procedure (SOP) for the analytical method. - A clear method transfer protocol outlining the scope, responsibilities, experiments, and acceptance criteria. - Complete validation reports from the originating laboratory.
Instrumentation - Comparability of LC-MS/MS systems (manufacturer, model, sensitivity). - Identical or equivalent analytical columns (brand, chemistry, particle size, dimensions). - Consistent autosampler and detector settings.
Reagents & Materials - Purity and source of reference standards (N-Acetyl Norgestimate and this compound). - Quality and consistency of all reagents, solvents, and biological matrix. - Identical sample preparation materials (e.g., SPE cartridges, 96-well plates).
Personnel - Adequate training of analysts at the receiving laboratory. - Open communication and collaboration between the originating and receiving laboratories. - Prior experience of the receiving lab with similar analytical techniques (LC-MS/MS, steroid analysis).[7][8][9]

Experimental Protocols for Method Transfer

The following experiments are recommended to demonstrate the successful transfer of the this compound assay. The acceptance criteria should be predefined in the method transfer protocol.

3.1. Familiarization Phase

Before initiating the formal transfer experiments, the receiving laboratory should perform a familiarization run using the method SOP. This involves analyzing a small set of quality control (QC) samples to ensure the analysts are proficient with the procedure and the instrumentation is performing as expected.

3.2. Comparative Analysis

The core of the method transfer involves the comparative analysis of a set of samples by both the originating and receiving laboratories.

  • Sample Sets: A minimum of three batches of calibration standards and QC samples (low, medium, and high concentrations) should be analyzed. Incurred samples from a previous study can also be included.

  • Procedure:

    • The originating laboratory prepares and analyzes the first set of samples.

    • A second, identical set of samples is shipped to the receiving laboratory for analysis.

    • The results from both laboratories are then statistically compared.

Table 2: Acceptance Criteria for Comparative Analysis

ParameterAcceptance Criteria
Calibration Curve - Correlation coefficient (r²) ≥ 0.99 - Back-calculated concentrations of standards within ±15% of nominal (±20% for LLOQ)
QC Samples - At least 2/3 of QC samples within ±15% of nominal concentration. - At least one QC at each concentration level must meet the criteria.
Inter-laboratory Comparison - The mean accuracy of the QC samples from the receiving lab should be within ±15% of the mean accuracy from the originating lab.

3.3. Incurred Sample Reanalysis (ISR)

If available, reanalysis of a subset of incurred (study) samples provides a robust assessment of method reproducibility.

  • Procedure:

    • Select a subset of samples (typically 20-30) from a previous study.

    • Reanalyze these samples in the receiving laboratory.

    • Compare the results with the original data from the originating laboratory.

  • Acceptance Criteria: At least 67% of the reanalyzed samples should have a percent difference within ±20% of the original values.

Visualization of Workflows

Diagram 1: General Method Transfer Workflow

G cluster_originating Originating Lab cluster_receiving Receiving Lab Dev Method Development & Validation SOP SOP & Transfer Protocol Generation Dev->SOP Train Training of Receiving Lab Personnel SOP->Train SamplePrep_O Sample Preparation & Analysis (Set 1) SOP->SamplePrep_O Familiar Familiarization Phase Train->Familiar SamplePrep_R Sample Preparation & Analysis (Set 2) SamplePrep_O->SamplePrep_R Ship Samples DataComp Data Comparison & Evaluation SamplePrep_O->DataComp SamplePrep_R->DataComp Report Method Transfer Report DataComp->Report

Caption: A flowchart illustrating the key stages of a bioanalytical method transfer process.

Diagram 2: Decision Tree for Method Transfer Discrepancies

G Start Method Transfer Fails Acceptance Criteria Investigate Initiate Investigation Start->Investigate Personnel Review Personnel Training & Technique Investigate->Personnel Instrument Check Instrument Performance & Calibration Investigate->Instrument Reagents Verify Reagent & Standard Integrity Investigate->Reagents RootCause Identify Root Cause Personnel->RootCause Instrument->RootCause Reagents->RootCause Rerun Rerun Experiment RootCause->Rerun Issue Identified & Corrected Revise Revise Protocol/SOP RootCause->Revise Systematic Issue Success Method Transfer Successful Rerun->Success Revise->Rerun

Caption: A decision-making diagram for troubleshooting failed method transfer experiments.

Conclusion

A successful method transfer for an this compound based assay is achievable with careful planning, open communication, and a robust experimental design. By following the considerations and protocols outlined in this guide, laboratories can ensure the generation of high-quality, reliable, and reproducible bioanalytical data, which is paramount in drug development and clinical research. The use of a deuterated internal standard like this compound provides a strong foundation for a rugged and reliable assay, but its performance must be verified across different laboratory settings.[5]

References

Assessing Isotopic Purity and Its Impact on Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The Critical Role of Isotopic Purity in Quantitative Analysis

Isotopic purity refers to the percentage of a labeled compound that is enriched with the desired "heavy" isotope (e.g., ¹³C, ¹⁵N, ²H) versus its naturally occurring "light" counterparts.[1][2] High isotopic purity is crucial because the presence of unlabeled or partially labeled species in the "heavy" standard can interfere with the signal of the "light" sample, leading to inaccuracies in the calculated abundance ratios.[2] This interference can result in the underestimation of upregulation and overestimation of downregulation of proteins or metabolites.[2] For reliable and reproducible results, most research and pharmaceutical applications require isotopic enrichment levels of 95% or higher.[1]

Comparative Analysis of Isotopic Labeling Techniques

Several isotopic labeling strategies are widely used in quantitative proteomics, each with its own advantages and limitations. The three most prominent methods are Stable Isotope Labeling by Amino acids in Cell culture (SILAC), Tandem Mass Tags (TMT), and Isobaric Tags for Relative and Absolute Quantitation (iTRAQ).

Stable Isotope Labeling by Amino acids in Cell culture (SILAC)

SILAC is a metabolic labeling technique where cells are cultured in a medium containing "heavy" isotopically labeled essential amino acids.[3][4][5] This in vivo labeling approach allows for the combination of samples at the cellular level, minimizing downstream processing errors.[6][7] SILAC is renowned for its high accuracy and is particularly well-suited for studies involving cultured cells.[6][8]

Isobaric Labeling: TMT and iTRAQ

TMT and iTRAQ are chemical, isobaric labeling techniques performed on peptides in vitro.[8][9] These reagents consist of a reporter group, a mass normalizer, and a peptide-reactive group.[8][10] A key advantage of isobaric tagging is the ability to multiplex, allowing for the simultaneous analysis of multiple samples in a single MS run, which reduces experimental variability and increases throughput.[11][12][13] TMT, for instance, offers multiplexing capabilities of up to 18 samples.[8] Quantification is performed at the MS/MS or MS3 level based on the intensities of the reporter ions.[8][9]

FeatureSILAC (Stable Isotope Labeling by Amino acids in Cell culture)TMT (Tandem Mass Tags)iTRAQ (Isobaric Tags for Relative and Absolute Quantitation)
Labeling Strategy Metabolic (in vivo)[3][4]Chemical (in vitro)[8][13]Chemical (in vitro)[9][14]
Multiplexing Typically 2-3 plex[3]Up to 18-plex[8][12]4-plex and 8-plex are common[9][14]
Quantification Level MS1[15]MS/MS or MS3[8]MS/MS[9]
Sample Combination Early (cell level)[6][7]Late (peptide level)[8][9]Late (peptide level)[9]
Primary Application Cell culture studies, protein turnover analysis[3][8]Comparative proteomics with multiple conditions/time points[8][11]Comparative proteomics[9][14]
Key Advantage High accuracy, minimizes sample handling errors[6][8]High multiplexing capability[8][15]Well-established for relative and absolute quantification[9][14]
Potential for Error Incomplete label incorporation, amino acid conversion[2]Labeling efficiency, isotopic impurities in tags[2][13]Labeling efficiency, isotopic impurities in tags[2]

Experimental Protocol: Assessing Isotopic Purity using LC-MS

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for determining the isotopic purity of labeled compounds.[1][16] High-resolution mass spectrometers, such as Orbitrap or Time-of-Flight (TOF) instruments, are preferred for their ability to resolve overlapping isotopic peaks with high precision.[1][16][17]

Methodology

  • Sample Preparation : Dissolve the isotopically labeled compound in a high-purity solvent to a suitable concentration.[1][17] Ensure the solvent is free of contaminants that could interfere with the analysis. Filter the sample to remove any particulates.[1]

  • Liquid Chromatography (LC) Separation : Inject the sample into an LC system to separate the analyte of interest from any impurities.[1][17] An optimized chromatographic method will ensure a clean signal for the mass spectrometer.

  • Mass Spectrometry (MS) Acquisition : Introduce the separated analyte into a high-resolution mass spectrometer.[1] Acquire full scan mass spectra of the isotopic cluster for the compound. It is crucial to have sufficient resolution to separate the different isotopologues.[16][17]

  • Data Analysis :

    • Extract the ion chromatograms for each isotopologue peak.

    • Integrate the peak areas for each isotopologue.[17]

    • Correct for the natural abundance of isotopes in the unlabeled compound.[16][18] This can be done by analyzing an unlabeled standard of the same compound.

    • Calculate the isotopic purity by determining the relative intensity of the fully labeled isotopologue compared to the sum of all isotopologues.[16][19]

Example Calculation for a ¹³C-labeled Peptide

Isotope Peakm/z ValueRelative Intensity (%)Calculated Purity (%)
¹²C Peak (M)500.255.05.0
¹³C Peak (M+6)506.2795.095.0

Note: This is a simplified example. Actual calculations must account for the contribution of naturally occurring isotopes to the M+1, M+2, etc. peaks.[16][18]

Visualizing Workflows and Concepts

To better illustrate the processes and relationships discussed, the following diagrams are provided.

Quantitative_Proteomics_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis Sample_A Sample A (Light) Lysis_A Cell Lysis Sample_A->Lysis_A Sample_B Sample B (Heavy) Lysis_B Cell Lysis Sample_B->Lysis_B Digestion_A Protein Digestion Lysis_A->Digestion_A Digestion_B Protein Digestion Lysis_B->Digestion_B Labeling_A Labeling (e.g., TMT/iTRAQ) Digestion_A->Labeling_A Labeling_B Labeling (e.g., TMT/iTRAQ) Digestion_B->Labeling_B Pooling Sample Pooling Labeling_A->Pooling Labeling_B->Pooling LC_MS LC-MS/MS Analysis Pooling->LC_MS Data_Analysis Data Analysis & Quantification LC_MS->Data_Analysis Isotopic_Purity_Assessment Start Isotopically Labeled Compound LC_Separation LC Separation Start->LC_Separation MS_Acquisition High-Resolution MS Acquisition LC_Separation->MS_Acquisition Peak_Integration Extract & Integrate Isotopologue Peaks MS_Acquisition->Peak_Integration Correction Correct for Natural Isotope Abundance Peak_Integration->Correction Calculation Calculate Isotopic Purity Correction->Calculation Result Purity Assessment Calculation->Result Labeling_Strategy_Comparison cluster_Metabolic Metabolic Labeling (in vivo) cluster_Chemical Chemical Labeling (in vitro) Isotopic_Labeling Isotopic Labeling Strategies SILAC SILAC (e.g., ¹³C₆-Lysine) Isotopic_Labeling->SILAC Isobaric Isobaric Tags Isotopic_Labeling->Isobaric TMT TMT Isobaric->TMT iTRAQ iTRAQ Isobaric->iTRAQ

References

Safety Operating Guide

Navigating the Disposal of N-Acetyl Norgestimate-d6: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. N-Acetyl Norgestimate-d6, a deuterated derivative of a synthetic progestin, requires careful handling and disposal due to its potential health hazards. This guide provides essential, step-by-step procedures for its safe disposal, ensuring the protection of personnel and the environment.

Hazard Profile and Regulatory Framework

This compound and its analogs are classified as potentially hazardous. A safety data sheet for the closely related Norgestimate-d6 indicates it is suspected of causing cancer and may damage fertility or the unborn child.[1] Due to these health concerns, it is imperative to manage this compound as a hazardous waste.

The disposal of pharmaceutical waste in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). State and local regulations may impose additional, more stringent requirements. Improper disposal can lead to significant penalties and environmental contamination.

Quantitative Hazard Classification

Hazard ClassificationGHS CodeDescriptionSource
CarcinogenicityH351Suspected of causing cancer[1]
Reproductive ToxicityH360May damage fertility or the unborn child[1]
Acute Toxicity (Oral)H302Harmful if swallowed[1]
Acute Toxicity (Dermal)H312Harmful in contact with skin[1]
Acute Toxicity (Inhalation)H332Harmful if inhaled[1]
Skin IrritationH315Causes skin irritation[1]
Eye IrritationH319Causes serious eye irritation[1]

Step-by-Step Disposal Protocol

The following procedure outlines the recommended steps for the proper disposal of this compound in a laboratory setting.

1. Personal Protective Equipment (PPE): Before handling the compound, ensure appropriate PPE is worn, including:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles or a face shield

  • A lab coat

2. Waste Segregation and Collection:

  • Solid Waste: Collect any solid this compound, contaminated lab supplies (e.g., weigh boats, pipette tips), and contaminated PPE in a designated, properly labeled hazardous waste container. This container should be black for RCRA hazardous pharmaceutical waste.

  • Liquid Waste: If this compound is in a solution, collect it in a compatible, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Empty Containers: Any container that held this compound should be treated as hazardous waste and disposed of in the same manner as the compound itself.

3. Labeling: All waste containers must be clearly labeled with:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The specific hazard characteristics (e.g., "Toxic," "Carcinogen")

  • The date of accumulation

4. Storage: Store the hazardous waste container in a designated, secure area away from incompatible materials. The storage area should be well-ventilated.

5. Disposal Vendor: Arrange for the collection and disposal of the hazardous waste through a licensed and reputable hazardous waste disposal company. This is not a substance that can be disposed of in regular trash or down the drain.[1]

6. Documentation: Maintain a detailed record of the waste generated, including the quantity, date of generation, and date of disposal. This documentation is crucial for regulatory compliance.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

This compound Disposal Workflow start Start: this compound Waste Generated assess_hazard Assess Hazard (Based on SDS of analogous compounds) start->assess_hazard is_hazardous Is it Hazardous Waste? assess_hazard->is_hazardous ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) is_hazardous->ppe Yes non_hazardous Treat as Non-Hazardous (Not applicable for this compound) is_hazardous->non_hazardous No segregate Segregate Waste (Solid, Liquid, Sharps) ppe->segregate containerize Place in Labeled Hazardous Waste Container segregate->containerize storage Store in Designated Secure Area containerize->storage vendor Arrange for Licensed Hazardous Waste Vendor Pickup storage->vendor document Complete Waste Manifest and Document Disposal vendor->document end End: Proper Disposal Complete document->end

Caption: A flowchart outlining the procedural steps for the safe disposal of this compound.

By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility. Always consult your institution's specific safety protocols and a certified environmental management professional for guidance tailored to your location and facilities.

References

Personal protective equipment for handling N-Acetyl Norgestimate-d6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of N-Acetyl Norgestimate-d6. Given the potent nature of the parent compound and related molecules, it is imperative to handle this deuterated analog with extreme care to ensure personnel safety and maintain experimental integrity. This document outlines the necessary personal protective equipment (PPE), operational procedures, and disposal plans.

Disclaimer: This guide is based on information for structurally similar compounds. A specific Safety Data Sheet (SDS) for this compound was not located. It is crucial to treat this compound as potentially hazardous and to consult the supplier's SDS if available.

Hazard Identification and Precautions

This compound is a deuterated analog of a synthetic progestin. Structurally similar compounds, such as Norgestimate-d6 and its derivatives, are classified with the following potential hazards:

  • Carcinogenicity: Suspected of causing cancer.[1][2]

  • Reproductive Toxicity: May damage fertility or the unborn child.[1][2]

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[2]

  • Irritation: Causes skin and serious eye irritation.[2]

Due to these potential hazards, all handling of this compound should occur in a designated area, such as a chemical fume hood, to minimize exposure.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound in solid or solution form:

PPE CategorySpecificationRationale
Hand Protection Double-gloving with nitrile gloves.Provides a robust barrier against skin contact. Nitrile offers good chemical resistance.
Eye Protection Chemical splash goggles or a face shield.Protects against accidental splashes of the compound, especially when in solution.
Body Protection A fully buttoned laboratory coat.Prevents contamination of personal clothing and skin.
Respiratory Protection A NIOSH-approved respirator (e.g., N95 or higher).Required when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of airborne particles.

Operational Plan: From Receipt to Disposal

The following step-by-step guide outlines the safe handling workflow for this compound.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any signs of damage or leaks.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials. The recommended long-term storage temperature is often -20°C.[1]

  • The storage location should be clearly labeled as containing a potent compound and be accessible only to authorized personnel.

2. Preparation and Handling:

  • All handling of the solid compound must be performed in a certified chemical fume hood to prevent inhalation of any airborne particles.[1]

  • Use a calibrated analytical balance with a draft shield to weigh the compound.

  • When preparing solutions, add the solvent to the vial containing the compound slowly to avoid splashing. Common solvents for similar compounds include methanol, chloroform, and ethyl acetate.

  • Work over a disposable absorbent bench pad to contain any potential spills.

3. Experimentation:

  • When diluting stock solutions or adding the compound to experimental setups, continue to wear all prescribed PPE.

  • Clearly label all solutions containing this compound with the compound name, concentration, and appropriate hazard symbols.

4. Decontamination:

  • All non-disposable equipment that has come into contact with this compound should be decontaminated. Consult the specific SDS for appropriate decontamination procedures if available. In the absence of a specific SDS, a common practice is to rinse glassware and equipment with a suitable solvent (e.g., ethanol or isopropanol) and then wash thoroughly with soap and water. Collect the initial solvent rinse as hazardous waste.

  • Wipe down all work surfaces in the fume hood with a suitable cleaning agent after each use.

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.

  • Solid Waste: Collect all disposable materials that have come into contact with the compound, such as gloves, bench pads, and pipette tips, in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions of this compound and contaminated liquid media should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not mix with other solvent waste streams unless compatibility has been verified.

  • Disposal Method: All waste must be disposed of in accordance with federal, state, and local regulations for hazardous chemical waste.[1]

Experimental Workflow for Safe Handling

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal Receipt Receive & Inspect Package Storage Store in Labeled, Secure Location (-20°C) Receipt->Storage Weighing Weigh Solid in Fume Hood Storage->Weighing Solution_Prep Prepare Solutions in Fume Hood Weighing->Solution_Prep Experiment Conduct Experiment with Full PPE Solution_Prep->Experiment Decontamination Decontaminate Equipment & Work Surfaces Experiment->Decontamination Waste_Segregation Segregate Solid & Liquid Hazardous Waste Decontamination->Waste_Segregation Disposal Dispose of Waste via Certified Vendor Waste_Segregation->Disposal

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.